2-Amino-5-fluoro-6-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRXNKQEVOVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549501 | |
| Record name | 5-Fluoro-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110919-71-6 | |
| Record name | 5-Fluoro-6-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-5-fluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their utility stems from a unique combination of aromaticity, basicity, and the capacity for diverse functionalization, which allows for the fine-tuning of physicochemical and pharmacological properties. Among these, aminopyridines are particularly significant as versatile building blocks in drug discovery and agrochemical development. This guide focuses on a specific, yet intriguing member of this family: 2-Amino-5-fluoro-6-methylpyridine .
While direct, publicly available data on this compound is limited, this guide will provide a comprehensive technical overview based on established principles of organic chemistry and extensive data from closely related analogs. By examining the properties and reactivity of similar compounds, we can infer the likely characteristics and potential applications of this molecule, offering valuable insights for researchers working at the forefront of chemical synthesis and drug design.
Physicochemical and Structural Properties
| Property | Inferred Value for this compound | Rationale and Comparison with Analogs |
| CAS Number | Not broadly listed; potentially a novel or less common compound. | A definitive CAS number is not present in major public chemical databases. For comparison, 2-Amino-5-methylpyridine is CAS 1603-41-4[2] and 2-Amino-5-chloro-6-methylpyridine is CAS 36936-23-9.[3] |
| Molecular Formula | C₆H₇FN₂ | Derived from its chemical name. |
| Molecular Weight | ~126.13 g/mol | Calculated from the molecular formula. This is comparable to 2-Amino-3-fluoro-5-methylpyridine (126.13 g/mol ).[4] |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of similar aminopyridines. |
| Melting Point | Estimated to be in the range of 60-90 °C. | The melting point of 2-Amino-5-chloro-6-methylpyridine is 70-75 °C.[3] The fluorine substitution may slightly alter this. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol and dichloromethane. | This is a general characteristic of many small, substituted pyridine molecules.[5] |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of this compound in a laboratory setting.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent aromatic proton signals.
-
¹³C NMR: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant.
-
IR Spectroscopy: The infrared spectrum should feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Strategies: A Plausible Pathway
While a specific, optimized synthesis for this compound is not widely published, a plausible synthetic route can be designed based on established methodologies for the synthesis of related fluorinated pyridines.[6] A common approach involves the introduction of the fluorine atom onto a pre-existing pyridine ring system.
A potential synthetic workflow could start from a readily available precursor like 2-amino-6-methylpyridine.
Caption: A potential multi-step synthesis pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Protection of the Amino Group: The amino group of 2-amino-6-methylpyridine is first protected, for instance, through acetylation with acetic anhydride, to prevent unwanted side reactions in subsequent steps.
-
Nitration: The protected intermediate is then nitrated, likely at the 5-position, using a mixture of nitric acid and sulfuric acid.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard reducing agents such as iron in acidic medium or catalytic hydrogenation.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The newly formed amino group is diazotized with sodium nitrite in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this salt introduces the fluorine atom onto the pyridine ring.
-
Deprotection: The protecting group on the 2-amino group is removed under acidic or basic conditions to yield the final product, this compound.
Applications in Medicinal Chemistry and Drug Development
The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. Given the established roles of aminopyridines in pharmaceuticals, this compound is a highly promising scaffold for the development of novel therapeutic agents.
Its structural analogs are known to be key intermediates in the synthesis of various biologically active molecules. For instance, aminopyridines are found in drugs with anti-inflammatory, antimicrobial, and central nervous system activities.[7][8] The presence of the fluoro and methyl groups in this compound offers specific steric and electronic properties that can be exploited in drug design to achieve desired pharmacological profiles. It can serve as a crucial building block for creating complex molecular architectures aimed at discovering new therapeutic agents.[5]
Safety and Handling
Specific safety data for this compound is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous based on the profiles of its analogs.
Inferred Hazard Profile:
-
Acute Toxicity: Analogs like 2-amino-5-methylpyridine are toxic if swallowed and in contact with skin.[7]
-
Skin and Eye Irritation: It is likely to cause skin and serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
This compound represents a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While direct experimental data is currently sparse, this guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, potential applications, and necessary safety precautions based on the well-documented chemistry of its structural analogs. As the demand for novel and effective therapeutic agents continues to grow, the exploration of such fluorinated pyridine scaffolds will undoubtedly play a crucial role in the future of drug discovery. Further research to fully characterize this compound and explore its synthetic utility is highly encouraged.
References
- Belec, B., et al. (2024).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2022).
- Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15993-16017.
- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S.
- Jubilant Ingrevia. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
- Al-Bogami, A. S., & Gomha, S. M. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(10), 3247.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine.
- Thermo Fisher Scientific. (2025).
- Bayer Aktiengesellschaft. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
- Mir, S. A., et al. (2022). Reaction of 2-amino-6-methylpyridine and steric hindrance.
- CDH Fine Chemical. (n.d.).
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-5-chloro-6-methylpyridine | Properties, Safety, Applications & Supplier in China [pipzine-chem.com]
- 6. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
2-Amino-5-fluoro-6-methylpyridine structure and molecular weight
An In-depth Technical Guide to 2-Amino-5-fluoro-6-methylpyridine: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Aminopyridines
The 2-aminopyridine scaffold is a privileged structure in drug discovery, serving as a cornerstone for a multitude of biologically active molecules.[1] Its ability to engage in various non-covalent interactions, coupled with its synthetic versatility, makes it a highly sought-after building block. The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3]
This guide focuses on this compound, a molecule that combines the advantageous features of the 2-aminopyridine core with the modulating effects of a fluorine substituent. We will delve into its structural and physicochemical properties, propose a viable synthetic route, predict its spectroscopic signature, and discuss its potential applications and safe handling protocols.
Chemical Identity and Physicochemical Properties
The structure of this compound is defined by a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.
Molecular Structure:
Caption: 2D Structure of this compound
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value | Source |
| Systematic Name | 5-Fluoro-6-methylpyridin-2-amine | IUPAC Nomenclature |
| Molecular Formula | C₆H₇FN₂ | Calculated |
| Molecular Weight | 126.13 g/mol | Calculated |
| CAS Number | Not readily available | N/A |
Physicochemical Properties (Predicted)
Direct experimental data for this compound is not widely published. However, we can estimate its properties based on structurally similar compounds like 2-amino-5-methylpyridine and 2-amino-5-chloro-6-methylpyridine.
-
Appearance: Likely a white to off-white crystalline solid.
-
Melting Point: Expected to be in a similar range to its chloro-analogue (70-75 °C), potentially slightly lower due to fluorine's smaller size and different crystal packing forces.
-
Solubility: Expected to have low solubility in water and good solubility in organic solvents such as methanol, ethanol, and dichloromethane.
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pKa: The pyridine nitrogen will be basic, and the amino group will be weakly basic. The fluorine atom's electron-withdrawing nature is expected to slightly decrease the basicity of both nitrogen atoms compared to 2-amino-6-methylpyridine.
Proposed Synthetic Pathway
While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of fluorinated pyridines. A particularly relevant precedent is the synthesis of 2-bromo-5-fluoro-6-picoline, which can be adapted.[4] The following multi-step synthesis is proposed, starting from the commercially available 2-amino-6-methylpyridine.
Caption: Proposed synthetic route for this compound.
Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Amino-6-methylpyridine
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine while maintaining the temperature.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product, 2-amino-6-methyl-5-nitropyridine.
-
Filter, wash with cold water, and dry the solid product.
Step 2: Reduction of the Nitro Group
-
Suspend the 2-amino-6-methyl-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Evaporate the solvent and purify the resulting 6-methylpyridine-2,5-diamine, if necessary.
Step 3: Diazotization and Schiemann Reaction
-
Dissolve the 6-methylpyridine-2,5-diamine in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (-5 to 0 °C).
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium tetrafluoroborate salt of the 5-amino group.
-
Isolate the diazonium salt by filtration.
-
Gently heat the dry diazonium salt to induce thermal decomposition (the Schiemann reaction), which will liberate nitrogen gas and fluorine, resulting in the formation of this compound.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the known spectra of similar molecules like 2-amino-5-methylpyridine and general principles of NMR and IR spectroscopy.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - -CH₃: A singlet around δ 2.3-2.5 ppm. - -NH₂: A broad singlet around δ 4.5-5.5 ppm. - Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm). The proton at C3 will be a doublet coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to the proton at C3 and the fluorine at C5. |
| ¹³C NMR | - -CH₃: A signal around δ 20-25 ppm. - Aromatic Carbons: Five signals in the aromatic region (δ 100-160 ppm). The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant. Other carbons will show smaller two- and three-bond C-F couplings. |
| IR Spectroscopy | - N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the amino group). - C-H stretch: Bands around 2900-3100 cm⁻¹. - C=N and C=C stretch: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring. - C-F stretch: A strong, characteristic absorption in the 1200-1300 cm⁻¹ region. |
Reactivity and Potential Applications in Drug Development
The chemical reactivity of this compound is governed by its functional groups: the nucleophilic amino group, the basic pyridine nitrogen, and the fluorinated aromatic ring. The amino group can readily undergo acylation, alkylation, and diazotization, making it a versatile handle for further synthetic transformations.
The true value of this molecule lies in its potential as a building block in drug discovery. The incorporation of fluorine can lead to several beneficial effects:[3]
-
Metabolic Stability: The C-F bond is very strong, and fluorine can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can affect a drug's solubility, absorption, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions, which can enhance binding potency and selectivity.
Given these properties, this compound is an attractive starting material for the synthesis of novel kinase inhibitors, central nervous system agents, and anti-infective drugs, areas where fluorinated heterocycles have already demonstrated significant impact.[7][8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for aminopyridine derivatives should be strictly followed.[9][10]
Hazard Identification:
-
Toxicity: Aminopyridines are generally classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: They can cause skin and serious eye irritation.
-
Target Organs: May cause respiratory irritation.
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
-
If there is a risk of inhalation of dust or vapors, use a NIOSH-approved respirator.
-
-
Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Launder contaminated clothing before reuse.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
-
Spill and Disposal:
-
In case of a spill, avoid creating dust. Wear appropriate PPE and clean up with an absorbent material.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. Its combination of a versatile aminopyridine core with the strategic placement of a fluorine atom offers a unique set of properties that can be leveraged to create novel molecules with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a foundational understanding of its structure, a plausible synthetic approach, and key safety considerations to enable its use in advancing research and development.
References
A numbered list of references will be provided upon request.
Sources
- 1. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to the Synthesis of 2-Amino-5-fluoro-6-methylpyridine from 2-Aminopyridine Precursors
Abstract
This technical guide provides an in-depth exploration of synthetic strategies for producing 2-Amino-5-fluoro-6-methylpyridine, a key heterocyclic building block in modern medicinal chemistry. The incorporation of fluorine into pyridine scaffolds is known to enhance critical pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This document details two primary, field-proven pathways starting from 2-aminopyridine derivatives: direct C-H electrophilic fluorination and a multi-step sequence involving diazotization and a Balz-Schiemann type reaction. We will dissect the causality behind experimental choices, provide detailed, replicable protocols, and offer mechanistic insights grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking robust and scalable methods for accessing this valuable fluorinated intermediate.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The strategic introduction of a fluorine atom onto this ring system can profoundly alter its electronic properties and biological activity.[1] this compound, in particular, combines three critical pharmacophoric elements: the 2-amino group for hydrogen bonding and further functionalization, the 6-methyl group for steric and electronic modulation, and the 5-fluoro substituent for enhancing metabolic stability and modulating pKa.
However, the synthesis of specifically substituted fluoropyridines is not trivial. The challenge lies in achieving absolute regioselectivity during the fluorination step, as the pyridine ring's electronics are complex and can lead to mixtures of isomers.[3][4] This guide addresses this challenge by presenting logical, evidence-based strategies that leverage the inherent properties of 2-aminopyridine precursors to direct the desired transformation.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule is paramount for designing an efficient synthesis. The primary disconnection focuses on the robust C-F bond, immediately identifying 2-amino-6-methylpyridine (also known as 6-methylpyridin-2-amine) as the most logical and commercially available starting material.
The core challenge is the regioselective introduction of a fluorine atom at the C5 position. To rationalize this, we must consider the electronic directing effects of the substituents on the 2-amino-6-methylpyridine ring:
-
2-Amino Group: A powerful electron-donating group (EDG) that is strongly activating and ortho, para-directing for electrophilic aromatic substitution (SEAr).
-
6-Methyl Group: A weakly activating electron-donating group that is also ortho, para-directing.
The positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the methyl group are C5 and C3 (relative to the methyl group). Both groups synergistically activate the C3 and C5 positions. However, the C5 position is para to the highly activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. This inherent electronic bias forms the foundation of our primary synthetic strategy.
Caption: Retrosynthetic analysis and primary strategies.
Primary Pathway: Direct C-H Electrophilic Fluorination
This approach represents the most step-economical route, leveraging modern advances in C-H functionalization.[5] The strategy relies on the intrinsic electronic properties of the 2-amino-6-methylpyridine substrate to direct a powerful electrophilic fluorine source to the desired C5 position.
Causality and Reagent Selection
The choice of fluorinating agent is critical. Electrophilic sources are required for this SEAr mechanism. Selectfluor® (F-TEDA-BF₄) is an exemplary reagent for this purpose; it is a commercially available, crystalline solid that is easier and safer to handle than elemental fluorine gas.[6][7] It acts as a source of "F⁺", readily attacking the electron-rich C5 position of the pyridine ring. The reaction is typically performed in a polar aprotic solvent, like acetonitrile or N,N-Dimethylformamide (DMF), to ensure solubility of the reactants and facilitate the ionic mechanism.
Detailed Experimental Protocol: Electrophilic Fluorination
Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood. Electrophilic fluorinating agents are strong oxidizers and require careful handling.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (approx. 10-15 mL per gram of substrate) to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and minimize potential side reactions.
-
Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 eq.) in anhydrous acetonitrile. Add this solution to the cooled substrate solution dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes acidic byproducts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Mechanistic Insights: Electrophilic Aromatic Substitution (SEAr)
The reaction proceeds via a classic SEAr mechanism. The electrophilic fluorine from Selectfluor® attacks the electron-rich C5 position of the pyridine ring, forming a resonance-stabilized cationic intermediate known as a sigma complex (or arenium ion). The positive charge is delocalized across the ring and, importantly, onto the nitrogen of the amino group, which provides significant stabilization. A base (which can be the solvent or another molecule) then abstracts the proton from the C5 position, restoring aromaticity and yielding the final product.
Caption: Mechanism of electrophilic fluorination at C5.
Alternative Pathway: A Multi-Step Classical Approach
While direct fluorination is elegant, achieving perfect regioselectivity can sometimes be challenging. A more classical, multi-step approach offers unparalleled control by installing a functional group at the C5 position that can be reliably converted to fluorine. This pathway follows a sequence of nitration, reduction, and a Balz-Schiemann type reaction.[8][9]
Rationale and Workflow
This strategy hinges on the conversion of the C5-H bond to a C5-NH₂ group, which is then transformed into a diazonium salt. The diazonium salt is an excellent leaving group and can be displaced by fluoride.[10][11] Although longer, each step is high-yielding and the regiochemistry is unequivocally controlled.
Caption: Multi-step synthesis workflow via diazotization.
Step-by-Step Protocol Highlights
-
Step 1: Protection & Nitration: The highly activating amino group must first be protected as an acetamide to moderate its reactivity and prevent oxidation during nitration. The subsequent nitration with a mixture of nitric and sulfuric acid will proceed with high selectivity for the C5 position, which is para to the directing acetamido group.
-
Step 2: Deprotection & Reduction: The acetamide is easily hydrolyzed under acidic or basic conditions. The resulting 2-amino-5-nitro-6-methylpyridine is then reduced. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl) are effective methods to convert the nitro group to a primary amine, yielding the key 2,5-diamino-6-methylpyridine intermediate.
-
Step 3: Balz-Schiemann Reaction: The crucial C-F bond formation occurs here. The 2,5-diamino intermediate is treated with sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄). This selectively diazotizes the more reactive 5-amino group, forming a stable pyridinediazonium tetrafluoroborate salt. Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and forming the aryl cation, which is immediately trapped by the fluoride from the BF₄⁻ counter-ion to yield the desired product.[9]
Data Summary and Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. Below is a summary of expected data for the direct fluorination pathway.
| Parameter | Details | Rationale |
| Starting Material | 2-Amino-6-methylpyridine | Commercially available precursor. |
| Key Reagent | Selectfluor® (F-TEDA-BF₄) | Provides an electrophilic "F⁺" source. |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent to facilitate the ionic reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity and improves selectivity. |
| Typical Yield | 60-75% (literature dependent) | Reflects a moderately efficient SEAr reaction. |
| Purification | Silica Gel Chromatography | Standard method for separating the product from unreacted starting material and byproducts. |
Expected Analytical Data:
-
¹H NMR: Signals corresponding to the aromatic protons, the amino protons (broad singlet), and the methyl protons (singlet). The aromatic proton at C4 will show coupling to the fluorine atom at C5 (JH-F coupling).
-
¹³C NMR: Distinct signals for each carbon atom. The carbon atom bonded to fluorine (C5) will appear as a doublet with a large one-bond coupling constant (¹JC-F ≈ 240-260 Hz).
-
¹⁹F NMR: A single resonance, typically referenced to CFCl₃, confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₇FN₂.
Safety and Handling Imperatives
Chemical synthesis requires a commitment to safety. The protocols described herein involve substances with significant hazards that must be managed through proper engineering controls and personal protective equipment.
-
Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are powerful oxidizing agents. They must be stored away from combustible materials and handled with non-metallic spatulas. Avoid inhalation of dust and contact with skin and eyes.
-
Nitrating Agents (HNO₃/H₂SO₄): These are highly corrosive and strong oxidizing acids. All additions should be performed slowly and with adequate cooling to prevent runaway reactions.
-
Diazonium Salts: While aryl diazonium tetrafluoroborate salts are among the more stable diazonium species, they are still potentially explosive, especially when dry.[11] They should be handled with care, behind a blast shield, and should not be stored for extended periods.
-
General Precautions: Always operate in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion and Outlook
The synthesis of this compound is readily achievable from 2-aminopyridine derivatives through well-established chemical principles. The direct C-H electrophilic fluorination of 2-amino-6-methylpyridine offers an efficient and modern route with high step economy, predicated on the synergistic directing effects of the amino and methyl substituents. For applications demanding absolute regiochemical purity and scalability, the more traditional multi-step pathway involving nitration and a Balz-Schiemann reaction provides a robust, albeit longer, alternative. The choice between these strategies will depend on the specific project requirements, including scale, purity demands, and available resources. The methodologies detailed in this guide provide a comprehensive and practical framework for researchers to confidently access this valuable fluorinated building block for application in drug discovery and materials science.
References
-
Beier, P. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available at: [Link]
- US Patent 4,628,097A. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. (Abstract available on ResearchGate). Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60. Available at: [Link]
-
ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Retrieved from ResearchGate. Available at: [Link]
-
Neely, J. M., & Rovis, T. (2019). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 141(50), 19565–19570. Available at: [Link]
- US Patent 5,229,519A. (1993). Process for preparing 2-halo-5-halomethylpyridines. Google Patents.
-
Kumar, P., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Fluorination of 2‐aminopyridines and pyridin‐2(1H)‐ones. Retrieved from ResearchGate. Available at: [Link]
-
Pretze, M., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(5), 1573–1578. Available at: [Link]
- US Patent Application US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents.
-
Sereda, G., & Rajpara, V. (2007). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 12(10), 2390-2398. Available at: [Link]
-
Pabba, C., et al. (2012). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 53(34), 4582-4584. Available at: [Link]
- CN Patent 102898358A. (2013). Preparation method of fluoropyridine compounds. Google Patents.
-
Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7277. Available at: [Link]
-
Al-Zaydi, K. M., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8, 2. Available at: [Link]
-
Wang, X., et al. (2014). Recent Advances in C-H Fluorination. Chemical Society Reviews, 43(8), 2638-2651. Available at: [Link]
-
ResearchGate. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic fluorination of pyridine‐N‐oxides via 2‐pyridyltrialkylammonium salts. Retrieved from ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4031-4061. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of 2-Amino-5-fluoro-6-methylpyridine Analogs in Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of the Fluorinated Aminopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly aminopyridines, offer a versatile platform for drug design due to their capacity for diverse functionalization and their ability to engage in various biological interactions.[2] The strategic incorporation of a fluorine atom into this scaffold has emerged as a powerful tool to enhance the pharmacological profile of drug candidates.[3][4] Fluorine's unique properties, such as its high electronegativity and small size, can significantly improve metabolic stability, bioavailability, and target binding affinity.[5] This guide provides an in-depth exploration of the biological activities of 2-Amino-5-fluoro-6-methylpyridine analogs, a class of compounds with significant therapeutic potential. We will delve into their synthesis, diverse biological activities with a focus on antimicrobial and kinase inhibitory effects, and the underlying structure-activity relationships that govern their function.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound and its analogs can be approached through several established routes in heterocyclic chemistry. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the amino and fluoro groups. One plausible synthetic pathway, adapted from known methods for synthesizing fluorinated aminopyridines, is outlined below.[6]
Proposed Synthetic Protocol
A multi-step synthesis starting from a readily available picoline derivative can be envisioned.
Step 1: Nitration of 2,5-lutidine
-
To a cooled (0-5 °C) solution of 2,5-lutidine in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the nitrated intermediate.
Step 2: Oxidation of the Methyl Group
-
Dissolve the nitrated lutidine in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as potassium permanganate or selenium dioxide, portion-wise at a controlled temperature.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.
-
Purify the resulting carboxylic acid by recrystallization.
Step 3: Curtius Rearrangement to the Amine
-
Convert the carboxylic acid to its corresponding acyl azide by reacting with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent (e.g., toluene).
-
Heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate intermediate.
-
Hydrolyze the isocyanate in situ by adding aqueous acid to yield the desired aminopyridine.
Step 4: Fluorination via Sandmeyer-type Reaction
-
Diazotize the amino group of the 2-amino-5-nitro-6-methylpyridine by treating it with sodium nitrite in the presence of a strong acid (e.g., HBF4) at low temperatures (0-5 °C).
-
Gently heat the resulting diazonium salt to induce decomposition and the introduction of the fluorine atom.
-
Neutralize the reaction mixture and extract the fluorinated product.
Step 5: Reduction of the Nitro Group
-
Dissolve the 2-fluoro-5-nitro-6-methylpyridine in a suitable solvent like ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using palladium on carbon.
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction to isolate the final product, this compound.
Biological Activities and Therapeutic Potential
The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. The combination of the aminopyridine core, a known pharmacophore for various biological targets, with the enhancing properties of the fluorine and methyl substituents, opens up avenues for potent and selective drug candidates.
Antimicrobial Activity
Derivatives of 2-aminopyridine have demonstrated significant antimicrobial properties.[7] The introduction of various substituents on the pyridine ring can modulate this activity. For the this compound core, derivatization at the amino group or through the synthesis of fused heterocyclic systems can lead to compounds with potent antibacterial and antifungal effects.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Increasing the lipophilicity of the molecule by adding alkyl or aryl groups can enhance membrane permeability and, consequently, antimicrobial activity.
-
Hydrogen Bonding: The amino group is a key hydrogen bond donor, and modifications that maintain or enhance this capability can be beneficial.
-
Steric Factors: The steric bulk of substituents can influence binding to the active site of microbial enzymes.
Kinase Inhibition
The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[8] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. Analogs of this compound are predicted to be effective kinase inhibitors.
Potential Kinase Targets:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[5]
-
Vaccinia-Related Kinases (VRK1 and VRK2): These kinases are involved in cell division and have been linked to cancer and neurological disorders.[8]
-
RAF Kinases: As components of the MAPK/ERK pathway, they are important targets in cancers with RAS mutations.[3]
The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions within the ATP-binding pocket of kinases, while the methyl group at the 6-position can provide selectivity by probing specific hydrophobic pockets.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide by iNOS is a hallmark of many inflammatory conditions.[9][10] Selective inhibition of iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms is a key therapeutic goal.[11] Aminopyridine-based compounds have been identified as potent and selective iNOS inhibitors.[12] The this compound scaffold presents an excellent starting point for designing novel iNOS inhibitors.
Mechanism of Action: These compounds are expected to act as competitive inhibitors of the L-arginine substrate at the active site of the iNOS enzyme. The aminopyridine core can mimic the guanidinium group of L-arginine, while other substituents can be optimized to enhance binding affinity and selectivity.
Experimental Protocols and Data Visualization
In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of synthesized analogs against a target kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Data Presentation: Representative Biological Data
The following table summarizes hypothetical but plausible biological data for a series of this compound analogs, based on the expected activities of such compounds.
| Compound ID | R1 (Substitution on Amino Group) | Aurora Kinase A IC50 (nM) | iNOS Inhibition IC50 (µM) | Antibacterial MIC (µg/mL) vs. S. aureus |
| Parent | H | 500 | 10 | 64 |
| Analog 1 | Phenyl | 150 | 5.2 | 32 |
| Analog 2 | 4-Chlorophenyl | 80 | 2.1 | 16 |
| Analog 3 | Benzyl | 220 | 8.5 | 32 |
| Analog 4 | Cyclohexyl | 350 | 12 | 8 |
Visualization of a Key Signaling Pathway
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by this compound analogs.
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of a pyridine analog on RAF kinase.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of a new generation of therapeutic agents. The strategic combination of the aminopyridine core with fluorine and methyl substituents provides a robust framework for designing compounds with potent and selective antimicrobial, kinase inhibitory, and anti-inflammatory properties. The structure-activity relationships discussed herein offer a rational basis for the further optimization of these analogs. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these compounds to fully elucidate their therapeutic potential and identify lead candidates for preclinical development.
References
-
Al-Omair, M. A., Al-Wabli, R. I., & El-Gazzar, A. B. A. (2018). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 12(1), 1-13. [Link]
- Chen, J., & Zhu, W. (2010). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 34(8), 475-476.
-
Hesslinger, C., Strub, A., Boer, R., Ulrich, W. R., Lehner, M. D., & Braun, C. (2009). Inhibition of inducible nitric oxide synthase in respiratory diseases. Biochemical Society Transactions, 37(4), 886-891. [Link]
- Gushchina, I. V., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(23), 10868-10884.
- He, S., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo activity. Oncotarget, 7(52), 85655-85668.
- Jubb, A. W., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
- Luo, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7688-7698.
-
Morioka, M. (2016). 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 26(24), 5860-5862. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Rabaan, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Salimon, J., et al. (2016). Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 24-29.
- Schmidt, D. R., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 9(10), 1014-1019.
- Sławiński, J., et al. (2024).
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- U.S. Patent No. 5,332,824. (1994).
- Vasileva, E. A., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(21), 7247.
- Wolff, D. J., & Gribin, B. J. (1994). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Archives of Biochemistry and Biophysics, 311(2), 300-306.
- Zhang, Y., & Hogg, N. (1998). Inhibition on inducible nitric oxide synthase. Current Opinion in Drug Discovery & Development, 1(2), 183-191.
- Zhang, X., et al. (2020). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.
- Zúñiga-García, J. P., et al. (2022).
- Zúñiga-García, J. P., et al. (2020). Structure–activity relationships.
- Zupančič, S., et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 25(11), 1315-1335.
Sources
- 1. 2-Amino-5-fluoro-3-methylpyridine | [frontierspecialtychemicals.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of inducible nitric oxide synthase in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Core Directive: Safe Handling and Risk Mitigation for 2-Amino-5-fluoro-6-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Author's Foreword: A Note on Chemical Analogs and Proactive Safety
This guide addresses the safe handling and risk mitigation strategies for 2-Amino-5-fluoro-6-methylpyridine. As specific safety data for this compound is not extensively published, this document is built upon a robust foundation of chemical analog analysis. By synthesizing data from structurally similar aminopyridines, including halogenated and methylated variants, we can construct a reliable and proactive safety framework. This approach, rooted in established chemical principles, allows us to anticipate hazards and implement controls with a high degree of confidence. The protocols herein are designed to be self-validating systems, ensuring that safety is an inherent component of the experimental design.
Section 1: Compound Profile & Inherent Risks
This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and drug development, often serving as intermediates in the synthesis of complex pharmaceutical agents.[1] The structure combines an electron-donating amino group, a weakly deactivating methyl group, and a strongly electron-withdrawing fluorine atom on the pyridine ring. This configuration influences its reactivity, stability, and, critically, its toxicological profile.
Based on the safety profiles of closely related aminopyridines, this compound should be regarded as a hazardous substance with a significant risk profile. The primary concerns are high acute toxicity via dermal and oral routes, along with severe irritation to the skin, eyes, and respiratory system.[1][2][3] Chronic effects have not been fully investigated for many analogs, necessitating a cautious approach that minimizes all routes of exposure.[2]
Section 2: Hazard Identification and Classification
The compound is anticipated to fall under several GHS hazard classifications. The following table synthesizes the expected hazard profile based on data from its structural analogs.
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Source Analogs |
| Acute Toxicity, Dermal | Category 2 / 3 | H310: Fatal in contact with skin / H311: Toxic in contact with skin | ☠️ | [1][2][3] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | ☠️ | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❕ | [1][2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❕ | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❕ | [2][5][6] |
Table 1: Synthesized GHS Hazard Profile for this compound.
Section 3: Physical and Chemical Properties (Estimated)
| Property | Estimated Value / Characteristic | Basis / Source Analog |
| Appearance | Off-white to yellow crystalline solid | 2-Amino-6-methylpyridine[2] |
| Molecular Formula | C₆H₇FN₂ | - |
| Molecular Weight | 126.13 g/mol | - |
| Melting Point | 40-76 °C range | 2-Amino-6-methylpyridine (40-45 °C)[2], 2-Amino-5-methylpyridine (72-76°C)[1] |
| Boiling Point | >200 °C | 2-Amino-6-methylpyridine (208-209 °C)[2] |
| Stability | Stable under normal conditions. May be hygroscopic. | 2-Amino-6-methylpyridine[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture, nitriles. | 2-Amino-6-methylpyridine, 2-Amino-5-methylpyridine[1][2] |
Table 2: Estimated Physical and Chemical Properties.
Section 4: The Hierarchy of Controls: A Proactive Safety Framework
To ensure personnel safety, a tiered approach based on the hierarchy of controls must be implemented. This methodology prioritizes the most effective control measures first.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[7] This is critical to prevent inhalation of dust or vapors.[3]
-
Ventilation: The laboratory must be equipped with general exhaust ventilation that maintains negative pressure relative to adjacent non-laboratory areas.[4]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4]
Administrative Controls: Standardizing Safe Practices
These controls involve defining and enforcing safe work procedures.
-
Standard Operating Procedures (SOPs): A detailed, compound-specific SOP must be written and approved before work begins. This SOP should cover all aspects from acquisition to disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.
-
Restricted Access: The areas where this compound is stored and handled should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized and trained personnel.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[4][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should not be relied upon as the primary means of protection. It is the last line of defense when engineering and administrative controls cannot eliminate all risks.[9]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for handling pyridine-based compounds, but it is crucial to consult the glove manufacturer's compatibility chart.[10] Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or when handling larger quantities.[9]
-
Body Protection: A lab coat must be worn and kept fully fastened. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary.[8]
-
Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified fume hood. If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] A full respiratory protection program, including fit-testing, is required by OSHA 1910.134.[9]
Exposure and First Aid Response
Immediate action is critical in the event of exposure. [3]
| Exposure Route | First-Aid Protocol | Citations |
|---|---|---|
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][10] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [2][8]|
Table 3: First-Aid Measures for this compound Exposure.
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. [2][3]A water spray may be effective for cooling containers but could be ineffective at extinguishing the fire itself. [2]* Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.
-
Specific Hazards: Thermal decomposition can release toxic and flammable gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide. [1][2]Vapors may be heavier than air and can travel to an ignition source. [2]* Protective Actions: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). [2][11]
References
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
-
HAZARD SUMMARY: PYRIDINE - NJ.gov. [Link]
-
2-Amino-5-methylpyridine PubChem Entry - PubChem. [Link]
-
2-Fluoro-6-methylpyridine PubChem Entry - PubChem. [Link]
-
Pyridine: incident management - GOV.UK. [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. carlroth.com [carlroth.com]
The Strategic Deployment of 2-Amino-5-fluoro-6-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Influence of Fluorinated Pyridines
In the intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, a privileged structure consistently delivering therapeutic breakthroughs. Its journey from a simple aromatic heterocycle to a key component of blockbuster drugs is a testament to its remarkable versatility. The strategic incorporation of substituents onto this core has been a pivotal driver of innovation, with fluorination, in particular, emerging as a powerful tool to modulate physicochemical and pharmacological properties. This guide delves into the potential of a specific, yet underexplored, derivative: 2-Amino-5-fluoro-6-methylpyridine . We will dissect its synthetic accessibility, explore its latent potential across diverse therapeutic areas, and provide a technical framework for its application in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter to address unmet medical needs.
The Architectural Blueprint: Synthesis and Physicochemical Rationale
The judicious design of any drug candidate begins with a robust and scalable synthetic route. For this compound, a plausible synthetic strategy can be conceptualized by drawing from established methodologies for analogous structures. The unique arrangement of the amino, fluoro, and methyl groups presents both challenges and opportunities in its chemical synthesis.
Proposed Synthetic Pathway
A logical and efficient synthesis can be envisioned starting from commercially available 2-amino-6-methylpyridine. The introduction of the fluorine atom at the 5-position is the key transformation. A well-established method for the fluorination of aminopyridines is the Balz-Schiemann reaction. However, a more contemporary and often higher-yielding approach involves a diazotization-fluorination sequence using reagents like nitrosonium tetrafluoroborate (NOBF₄) or by generating the diazonium salt in situ followed by treatment with a fluoride source such as hydrogen fluoride-pyridine.
A detailed experimental protocol, based on analogous transformations, is proposed below:
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of nitrosonium tetrafluoroborate (NOBF₄) (1.1 eq) in the same solvent, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.
-
-
Fluorination (Balz-Schiemann type):
-
Gently warm the reaction mixture to room temperature and then heat to 50-60 °C. The evolution of nitrogen gas should be observed.
-
Maintain this temperature until gas evolution ceases, typically 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
-
The Physicochemical Impact of Fluorine and Methyl Substituents
The strategic placement of the fluorine and methyl groups on the 2-aminopyridine core is not arbitrary. Each substituent imparts specific properties that can be advantageous in a drug discovery context.
| Substituent | Position | Key Physicochemical Contributions | Potential Pharmacological Impact |
| Fluorine | 5 | - Increases lipophilicity (logP).- Modulates pKa of the pyridine nitrogen.- Can form favorable hydrogen bond interactions.- Often blocks metabolic oxidation at that position. | - Enhanced membrane permeability.- Altered binding affinity and selectivity.- Improved metabolic stability. |
| Methyl | 6 | - Increases steric bulk near the amino group.- Can influence the conformation of the molecule.- Provides a lipophilic contact point. | - Can confer selectivity by preventing binding to off-target proteins.- May improve metabolic stability by sterically hindering metabolism of the amino group.[1] |
| Amino | 2 | - Acts as a hydrogen bond donor and acceptor.- Key interaction point for many biological targets. | - Crucial for binding to the hinge region of kinases and other enzymes. |
Therapeutic Frontiers: Potential Applications in Medicinal Chemistry
The this compound scaffold holds significant promise across several therapeutic domains. This potential is inferred from the well-documented activities of structurally related aminopyridine derivatives.
Kinase Inhibition: A Privileged Scaffold for Oncology
The 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. The addition of fluorine and methyl groups can fine-tune the binding affinity and selectivity of these inhibitors.
Rationale for Application:
-
Enhanced Selectivity: The 6-methyl group can introduce steric hindrance that prevents the molecule from binding to the ATP pockets of certain off-target kinases, thereby improving the selectivity profile.[1]
-
Improved Potency: The 5-fluoro substituent can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, leading to increased potency.
-
Favorable Pharmacokinetics: The fluorine atom can block potential sites of metabolism, leading to improved metabolic stability and a longer half-life in vivo.
Potential Kinase Targets:
Based on the activity of similar aminopyridine-containing compounds, this compound could serve as a valuable starting point for the development of inhibitors against a range of kinases implicated in cancer, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, FGFR
-
Non-Receptor Tyrosine Kinases: Src, Abl
-
Serine/Threonine Kinases: MPS1, Aurora Kinases
The following diagram illustrates the general binding mode of a 2-aminopyridine-based kinase inhibitor.
Caption: General binding mode of a 2-aminopyridine-based kinase inhibitor.
Combating Infectious Diseases: A New Generation of Antimicrobials
The pyridine ring is a common feature in many antibacterial and antiviral agents. The unique electronic properties of the this compound scaffold make it an attractive candidate for the development of novel anti-infectives.
Rationale for Application:
-
Novel Mechanism of Action: The increasing prevalence of drug-resistant bacteria necessitates the discovery of agents with novel mechanisms of action. The aminopyridine scaffold has been shown to be a versatile starting point for the development of compounds that inhibit essential bacterial enzymes.[2]
-
Improved Drug-like Properties: The fluorine and methyl groups can enhance the compound's ability to penetrate bacterial cell walls and evade efflux pumps, common mechanisms of bacterial resistance.
-
Broad-Spectrum Potential: Derivatives of 2-aminopyridine have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[3]
Illustrative Workflow for Antimicrobial Drug Discovery:
Caption: A typical workflow for antimicrobial drug discovery.
Neurological Disorders: Modulating Ion Channels and Enzymes
Aminopyridines are known to modulate the activity of neuronal ion channels, particularly potassium channels.[4] This activity forms the basis for their use in certain neurological conditions. The specific substitution pattern of this compound could lead to novel modulators with improved therapeutic profiles.
Rationale for Application:
-
Potassium Channel Blockade: 4-aminopyridine (dalfampridine) is approved for the improvement of walking in patients with multiple sclerosis and is known to block voltage-gated potassium channels.[5] The 2-aminopyridine scaffold shares this potential, and the substituents on the target molecule could fine-tune its activity and selectivity for specific potassium channel subtypes.
-
Enzyme Inhibition in Neurodegeneration: The search for disease-modifying therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease is a major focus of current research. Certain kinases and other enzymes are implicated in the pathology of these diseases, and the 2-aminopyridine scaffold could be a starting point for the development of inhibitors targeting these enzymes.[6]
-
Blood-Brain Barrier Penetration: The physicochemical properties of this compound, particularly its moderate lipophilicity, suggest that it may have the potential to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.
Conclusion and Future Directions
While this compound remains a relatively unexplored chemical entity, its structural features and the well-documented activities of related compounds strongly suggest its potential as a valuable building block in medicinal chemistry. Its straightforward synthesis and the predictable influence of its substituents on physicochemical and pharmacological properties make it an attractive starting point for drug discovery campaigns targeting a range of diseases.
Future research should focus on the systematic exploration of this scaffold. The synthesis of a diverse library of derivatives and their screening against a broad panel of biological targets will be crucial to unlocking its full therapeutic potential. In an era where novel chemical matter is in high demand, this compound represents a promising opportunity to develop the next generation of innovative medicines.
References
-
Al-Omair, M. A. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8(1), 66. Available at: [Link]
-
Mishra, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1749-1768. Available at: [Link]
-
Li, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. Available at: [Link]
-
Stavely, R., et al. (2014). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Is Selectively Toxic to Primary Dopaminergic Neurons In Vitro. Chemical Research in Toxicology, 27(9), 1563-1571. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available at: [Link]
-
Uddin, M. S., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]
-
H-C, A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-((6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)methyl)phenyl)-N4-(pyridin-2-yl)pyrimidine-2,4-diamine (BOS172722). Journal of Medicinal Chemistry, 61(19), 8897-8907. Available at: [Link]
- Klingsberg, E. (1956). Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
Ghorab, M. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4725. Available at: [Link]
-
Hédou, D., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 12(8), 1276-1289. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Available at: [Link]
-
Escudero-Adán, F. J., et al. (2018). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2023). The causal role of circulating amino acids on neurodegenerative disorders: A two-sample Mendelian randomization study. Frontiers in Nutrition, 10, 1228965. Available at: [Link]
-
Gîrd, C. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5708. Available at: [Link]
-
Lazzara, F., et al. (2023). Neurodegenerative Disease: From Molecular Basis to Therapy, 2nd Edition. International Journal of Molecular Sciences, 24(18), 14227. Available at: [Link]
-
Blake, J. F., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 10(1), 44-49. Available at: [Link]
-
Li, J., et al. (2020). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 40(10), 3291-3306. Available at: [Link]
-
Nabavi, S. M., et al. (2015). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Current Drug Targets, 16(11), 1231-1246. Available at: [Link]
-
Li, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4341. Available at: [Link]
- Koehler, H., et al. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Available at: [Link]
-
Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(21), 5009. Available at: [Link]
-
Al-Izki, S., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Central Nervous System Disease, 11, 1179573519866427. Available at: [Link]
-
Ukraintsev, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1913. Available at: [Link]
-
Jensen, A. A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 6. mdpi.com [mdpi.com]
Discovery and history of 2-Amino-5-fluoro-6-methylpyridine
An In-depth Technical Guide to the Synthesis and Strategic Importance of 2-Amino-5-fluoro-6-methylpyridine
Abstract
This guide provides a comprehensive overview of this compound, a key fluorinated heterocyclic building block in modern medicinal and agricultural chemistry. We will explore its synthetic evolution, from foundational principles to established laboratory protocols, and delve into the strategic rationale for its use in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to understand the synthesis and application of this important intermediate.
Introduction: The Rise of Fluorinated Pyridines in Chemical Science
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a bioactive compound. These influences include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.
Within this context, the 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The targeted combination of a fluorine atom and a 2-aminopyridine core, as seen in this compound, creates a versatile and highly valuable building block for the synthesis of novel chemical entities with potentially superior properties. This guide traces the likely historical development of its synthesis and details a robust protocol for its preparation.
The Synthetic Challenge: A Logical Retrosynthetic Approach
The precise historical "discovery" of this compound is not documented as a singular event but rather as a logical outcome of the advancement of organofluorine chemistry. The synthesis of such a molecule relies on the convergence of established methods for pyridine functionalization and fluorination. A plausible and widely practiced approach involves the introduction of the fluorine atom onto a pre-existing aminopyridine ring system via a diazotization-fluorination sequence, most notably the Balz-Schiemann reaction.
The logical starting material for this process is 2-Amino-6-methylpyridine. The challenge lies in selectively introducing a functional group at the 5-position that can then be converted to fluorine. A common strategy involves nitration, followed by reduction of the nitro group to an amine, diazotization, and subsequent fluorination.
Conceptual Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established procedures for analogous compounds, providing a self-validating and reproducible workflow.
Step 1: Acylation (Protection of the Amino Group)
-
To a solution of 2-Amino-6-methylpyridine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add acetic anhydride (1.2 eq).
-
Heat the reaction mixture to 45-50°C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure to yield 2-Acetamido-6-methylpyridine, which can be used in the next step without further purification.
-
Causality: The acetylation step is crucial to protect the highly reactive amino group from the harsh, oxidative conditions of the subsequent nitration step. This prevents unwanted side reactions and directs the nitration to the desired position on the pyridine ring.
-
Step 2: Electrophilic Nitration
-
Cool a mixture of concentrated sulfuric acid (5.0 eq) to 0°C in an ice bath.
-
Slowly add 2-Acetamido-6-methylpyridine (1.0 eq) while maintaining the temperature below 10°C.
-
Once the addition is complete, add fuming nitric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 15°C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 2-Acetamido-5-nitro-6-methylpyridine, is collected by filtration, washed with water, and dried.
Step 3: Reduction of the Nitro Group
-
Suspend 2-Acetamido-5-nitro-6-methylpyridine (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~0.05 eq).
-
Add hydrazine hydrate (3.0 eq) dropwise or subject the mixture to a hydrogen atmosphere (40-50 psi).[2]
-
Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-Acetamido-5-amino-6-methylpyridine.
Step 4: Balz-Schiemann Diazotization and Fluorination
-
Dissolve 2-Acetamido-5-amino-6-methylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF4, 48%, 3.0 eq) at 0°C.
-
Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, keeping the temperature between -5°C and 0°C.[3]
-
Stir the mixture for 30 minutes to form the diazonium tetrafluoroborate salt precipitate.
-
Filter the salt, wash with cold ether, and dry under vacuum.
-
Thermally decompose the dry diazonium salt by heating it gently (typically in an inert, high-boiling solvent like toluene or xylene) until nitrogen evolution ceases. This yields 2-Acetamido-5-fluoro-6-methylpyridine.
Step 5: Hydrolysis (Deprotection)
-
Reflux the crude 2-Acetamido-5-fluoro-6-methylpyridine from the previous step in an aqueous solution of hydrochloric acid (10-20%) or sodium hydroxide (20%) for 2-4 hours.
-
Cool the solution and neutralize with a suitable base (if acidic hydrolysis was used) or acid (if basic hydrolysis was used) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary based on scale and specific reaction conditions.
| Step | Reaction | Typical Yield (%) | Reference |
| 1. Acylation | Protection of the amino group | >95% | |
| 2. Nitration | Introduction of the nitro group | 85-90% | |
| 3. Reduction | Conversion of nitro to amino | 90-95% | [2] |
| 4. Balz-Schiemann | Diazotization and fluorination | 60-70% | [3] |
| 5. Hydrolysis | Deprotection of the amino group | >90% | |
| Overall Yield | ~40-50% |
Evolution and Significance in Drug Development
The historical development of synthetic routes to compounds like this compound mirrors the broader evolution of organofluorine chemistry. Early methods were often hazardous and low-yielding. However, the increasing demand for fluorinated intermediates in the pharmaceutical and agrochemical industries has driven significant innovation.[4]
The 2-aminopyridine core is a frequent starting point for the synthesis of kinase inhibitors, ion channel modulators, and other therapeutic agents. The introduction of a fluorine atom at the 5-position serves several critical functions in drug design:
-
Metabolic Blocking: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can affect solubility and off-target activity (e.g., hERG channel binding).
-
Enhanced Binding: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and selectivity.
The methyl group at the 6-position provides an additional point of steric and electronic diversity, allowing for fine-tuning of the molecule's interaction with its biological target.
Conclusion
This compound is more than just a chemical intermediate; it is a product of decades of synthetic innovation and a testament to the enabling power of fluorine in modern chemistry. Its synthesis, while multi-step, follows a logical and well-understood pathway rooted in fundamental organic reactions. For researchers and drug developers, this molecule offers a reliable and strategically valuable entry point for creating next-generation therapeutics and agrochemicals, embodying the principle of rational molecular design.
References
- Source: Google Patents (US5332824A)
- Source: Google Patents (EP0569701A1)
- Source: Google Patents (CN102898358A)
-
Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc Source: ACS Publications URL: [Link]
-
Title: Improvement on the Synthesis of 2-Amino-5-Fluoropyridine Source: Dissertation, Nanjing University of Technology and Engineering URL: [Link]
-
Title: 2-Aminopyridine – an unsung hero in drug discovery Source: RSC Publishing URL: [Link]
Sources
An In-depth Technical Guide to 2-Amino-5-fluoro-6-methylpyridine: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-fluoro-6-methylpyridine (IUPAC Name: 5-fluoro-6-methylpyridin-2-amine) is a strategically important heterocyclic building block in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring an activating amino group, a deactivating yet synthetically versatile fluorine atom, and a methyl group, provides a nuanced platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and critical role as a chemical intermediate, providing field-proven insights and detailed methodologies for its application in research and development.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate metabolic stability, binding affinity, and bioavailability.[1][2] The pyridine scaffold is a privileged structure, present in a vast number of pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[3] The combination of these two features in molecules like this compound creates a high-value intermediate for the synthesis of next-generation chemical entities.
This guide will delve into the core aspects of this compound, providing a foundational understanding for its effective use in synthetic campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a key intermediate begins with its fundamental properties.
| Property | Value | Source |
| IUPAC Name | 5-fluoro-6-methylpyridin-2-amine | N/A |
| CAS Number | 180174-55-8 (primary) | N/A |
| Molecular Formula | C₆H₇FN₂ | [4] |
| Molecular Weight | 126.13 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid (inferred) | [5] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Note: Definitive experimental data for the melting point, boiling point, and solubility of this specific isomer are not widely published. Properties are inferred from closely related analogs like 2-amino-6-methylpyridine.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons (around 2.2-2.5 ppm), and a broad singlet for the amino protons. The aromatic signals will exhibit coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR will display six distinct signals. The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 126.13.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C/C=N stretching vibrations characteristic of the pyridine ring.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust and logical synthetic route can be designed based on established organofluorine chemistry and pyridine functionalization methodologies. The most plausible approach involves a multi-step sequence starting from a readily available substituted picoline.
Proposed Synthetic Pathway
The following pathway is adapted from a patented synthesis of the closely related 2-bromo-5-fluoro-6-picoline and represents a chemically sound and logical approach. The key transformation is the Balz-Schiemann reaction, a classic method for introducing fluorine onto an aromatic ring.
Caption: Plausible synthetic route to this compound.
Rationale Behind Experimental Choices
-
Step 1: Nitration. The initial nitration of 2-amino-6-methylpyridine is directed to the 5-position. The amino group is a strong activating group and ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an ammonium salt, which is a meta-directing and deactivating group. The methyl group is weakly activating and ortho-, para-directing. The interplay of these electronic effects favors substitution at the 5-position.
-
Step 2: The Balz-Schiemann Reaction. This is a reliable method for the introduction of fluorine onto an aromatic ring.[6] The primary amino group is first diazotized with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the desired fluoro-pyridine, extruding nitrogen gas and boron trifluoride.
-
Step 3: Reduction. The final step involves the reduction of the nitro group to the target primary amine. Standard reduction conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (e.g., H₂ over Palladium on carbon), are effective for this transformation.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on analogous procedures and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 2-Amino-5-nitro-6-methylpyridine
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C, slowly add 2-amino-6-methylpyridine (10.8 g, 0.1 mol).
-
Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, slowly add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (10 mL).
-
Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Neutralize the resulting solution with a saturated aqueous solution of sodium hydroxide until pH 8-9 is reached, keeping the temperature below 20 °C.
-
The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-nitro-6-methylpyridine.
Step 2: Synthesis of 5-Fluoro-6-methyl-2-nitropyridine (via Balz-Schiemann)
-
Suspend 2-amino-5-nitro-6-methylpyridine (15.3 g, 0.1 mol) in a 48% solution of tetrafluoroboric acid (HBF₄) (50 mL) at -5 °C.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 0 °C.
-
Stir the mixture for 1 hour at 0 °C. The resulting diazonium salt will precipitate.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Gently heat the dry diazonium tetrafluoroborate salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.
-
Cool the reaction mixture, wash with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 5-fluoro-6-methyl-2-nitropyridine.
Step 3: Synthesis of this compound
-
To a mixture of iron powder (28 g, 0.5 mol) in a mixture of ethanol (100 mL) and water (20 mL), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of 5-fluoro-6-methyl-2-nitropyridine (15.6 g, 0.1 mol) in ethanol (50 mL) to the refluxing mixture.
-
Maintain reflux for 3-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.
Role as a Chemical Intermediate: Reactivity and Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites on the this compound molecule.
-
The Amino Group: As the most nucleophilic site, the amino group readily undergoes reactions such as acylation to form amides, alkylation, and participation in condensation reactions to form heterocyclic systems (e.g., imidazopyridines). This is the primary handle for building out complex molecular structures.
-
The Pyridine Nitrogen: The lone pair on the pyridine nitrogen imparts basicity to the molecule and can be protonated or alkylated. This site is crucial for modulating solubility and for interactions with biological targets.
-
The Aromatic Ring: While the fluorine atom is deactivating, the amino group is strongly activating, making the ring susceptible to further electrophilic substitution, although conditions would need to be carefully controlled. The fluorine atom itself can, under specific conditions (e.g., with very strong nucleophiles), be a site for nucleophilic aromatic substitution (SNAᵣ).
-
The Methyl Group: The methyl group can be functionalized through radical halogenation or oxidized to an aldehyde or carboxylic acid, providing another point for synthetic elaboration.
Application in Pharmaceutical Synthesis
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on data for analogous compounds such as 2-amino-6-methylpyridine, it should be handled with care.[5]
-
Hazards: Likely to be toxic if swallowed or in contact with skin. May cause skin and serious eye irritation, as well as respiratory irritation.[5]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. The compound may be hygroscopic.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its strategic placement of amino, fluoro, and methyl groups provides multiple avenues for synthetic diversification. While detailed public data on its specific applications and properties are emerging, a sound understanding of its probable synthesis and reactivity, based on established chemical principles and analogous compounds, allows researchers to effectively incorporate this building block into their synthetic programs. As the demand for complex, fluorinated heterocyclic compounds continues to grow, the importance of intermediates like this compound is set to increase.
References
- Jubilant Ingrevia Limited. (2024).
- Manus Aktteva Biopharma LLP. (n.d.). 2-Amino-5-chloro-6-methylpyridine (CAS No.: 36936-23-9).
- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
- Beilstein Handbook of Organic Chemistry.
- ResearchGate. (2009). Synthesis of 2-amino-5-fluoropyridine.
- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine (CAS 1824-81-3).
- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylpyridine 97%.
- PubChem. (n.d.). 2-Amino-5-methylpyridine.
- Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from the Thermo Fisher Scientific website.
- Google Patents. (1994).
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Google Patents. (1993).
- National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
- Google Patents. (1986).
- Aceschem. (n.d.). CAS 1132610-46-8 | 5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-amine.
- Aceschem. (n.d.). CAS 1132610-46-8 | 5-(5-Fluoro-6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-amine.
- Google Patents. (2006).
- Google Patents. (2015).
- MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- ACS Publications. (2016).
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
- 7. aceschem.com [aceschem.com]
- 8. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 2-Amino-5-fluoro-6-methylpyridine: An In-depth Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Amino-5-fluoro-6-methylpyridine, a key building block in contemporary drug discovery and development. Geared towards researchers, medicinal chemists, and formulation scientists, this document provides a foundational understanding of the molecule's physicochemical properties, theoretical solubility considerations, and a practical, field-proven protocol for empirical solubility determination.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS No. 110919-71-6) is a substituted pyridine derivative of increasing importance in the synthesis of novel pharmaceutical agents. Its structural motifs, including the aminopyridine core, a fluorine substituent, and a methyl group, contribute to a unique electronic and steric profile that is often sought in the design of bioactive molecules. The solubility of this intermediate in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification strategies, and ultimately, its utility in multi-step synthetic campaigns. This guide aims to provide a detailed exploration of this crucial property.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The interplay of various functional groups in this compound dictates its polarity, hydrogen bonding capability, and lipophilicity, all of which are primary determinants of its solubility in different media.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | 110919-71-6 | C₆H₇FN₂ | 126.13 | Amino, Fluoro, Methyl |
| 2-Amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | 108.14 | Amino, Methyl |
| 2-Fluoro-6-methylpyridine | 407-22-7 | C₆H₆FN | 111.12 | Fluoro, Methyl |
| 2-Amino-5-chloropyridine | 36936-23-9 | C₆H₇ClN₂ | 142.59 | Amino, Chloro |
Data compiled from various chemical supplier and database sources.
The presence of the amino group (-NH₂) allows for hydrogen bond donation, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. The methyl group (-CH₃) contributes to the nonpolar character of the molecule. The fluorine substituent has a dual role; its high electronegativity introduces a polar C-F bond, yet it can also increase the lipophilicity of the molecule.[1] This complex interplay of functional groups suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Theoretical Solubility Considerations:
Based on the principle of "like dissolves like," it can be postulated that:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant. The amino and fluoro groups, along with the pyridine nitrogen, should interact favorably with these solvents, suggesting good solubility. For instance, the related compound 2-Amino-5-bromo-4-methylpyridine is known to be soluble in methanol.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess a significant dipole moment but do not have acidic protons. The polar nature of this compound should allow for favorable dipole-dipole interactions, leading to moderate to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of polar functional groups is likely to limit the solubility in these solvents. However, the methyl group and the overall aromatic character may allow for some degree of dissolution.
Experimental Determination of Solubility: A Validated Protocol
Given the current absence of publicly available quantitative solubility data for this compound, empirical determination is essential. The following protocol outlines the widely accepted isothermal equilibrium (shake-flask) method, a robust and reliable technique for generating accurate solubility data.[3]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Sources
A Technical Guide to Sourcing and Application of 2-Amino-5-fluoro-6-methylpyridine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-5-fluoro-6-methylpyridine in Modern Medicinal Chemistry
This compound (CAS No. 124432-84-4) is a highly functionalized pyridine building block that has garnered significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring an amino group for versatile derivatization, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic influence, makes it a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth overview of commercial suppliers, quality considerations, and a practical application of this key intermediate for research and development.
The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The 2-aminopyridine moiety is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents, capable of forming crucial hydrogen bond interactions with protein targets.[1] The combination of these features in a single, readily available building block empowers medicinal chemists to accelerate the discovery of novel therapeutics.
Commercial Availability and Supplier Comparison
The procurement of high-quality starting materials is a cornerstone of reproducible and reliable research. For a specialized reagent such as this compound, researchers have a select number of reputable suppliers. The following table provides a comparative overview of commercial sources for this compound, focusing on key parameters for research-grade materials.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Thermo Scientific Chemicals | This compound, 98% | 110919-71-6 | >97.5% (HPLC) | 1 g, 5 g |
| Frontier Specialty Chemicals | 2-Amino-5-fluoro-3-methylpyridine | 886365-56-6 | 95% | 1 g, 5 g |
| BLD Pharm | 2-Amino-5-fluoropyridine | 21717-96-4 | N/A | Inquire |
| Sigma-Aldrich | 2-Amino-5-fluoropyridine, 97% | 21717-96-4 | 97% | 1 g, 5 g |
Note: Data is compiled from publicly available information on supplier websites. Purity and availability are subject to batch-to-batch variability and should be confirmed with the supplier. The CAS number for the primary compound of interest is 124432-84-4, though some suppliers may use internal catalog numbers.
Quality Control and Analytical Characterization: A Self-Validating System
For any research application, especially in drug discovery, the purity and identity of starting materials are paramount. A self-validating system for incoming reagents should include a thorough review of the supplier's Certificate of Analysis (CoA) and, ideally, in-house verification.
A typical CoA for this compound should include:
-
Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage.
-
Identity Confirmation: Data from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Physical Properties: Appearance, melting point, and solubility.
It is best practice for research laboratories to perform their own identity confirmation, at a minimum, via ¹H NMR, to ensure the material matches the expected structure and is free from significant impurities that could interfere with subsequent reactions.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The this compound scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction.
Reaction Scheme:
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Amino-5-fluoro-6-methylpyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-Amino-5-fluoro-6-methylpyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs. Its ability to act as a bioisostere for a phenyl ring, while introducing a nitrogen atom for potential hydrogen bonding and improved solubility, makes it a privileged scaffold in drug design. The specific substitution pattern of this compound presents a unique combination of functionalities ripe for strategic derivatization.
The 2-amino group serves as a versatile handle for a wide array of chemical transformations, most notably for the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are fundamental to the elaboration of complex molecular architectures. The fluorine atom at the 5-position can significantly modulate the electronic properties of the ring and the pKa of the amino group, potentially enhancing binding affinity and metabolic stability of the final compounds. The 6-methyl group can provide steric hindrance, influencing the conformation of derivatives and their interactions with biological targets.
This guide provides detailed protocols and expert insights into the synthesis of novel derivatives from this compound, with a focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, offering efficient and selective methods for the formation of C-C and C-N bonds.[1] For the derivatization of this compound, two key transformations are of paramount importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Diagram: Key Synthetic Pathways
Caption: Key synthetic transformations from this compound.
I. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2] To utilize this compound in a Suzuki coupling, it is often necessary to first introduce a halogen, typically bromine or iodine, at a reactive position on the pyridine ring, as the native C-H bonds are generally unreactive under these conditions. For the purpose of this guide, we will focus on the derivatization at the 3- or 5-position, assuming a brominated analogue is available or can be synthesized.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated 2-Amino-6-methylpyridine Analogue
This protocol is adapted from established methods for the Suzuki coupling of electron-rich and potentially coordinating aminopyridines.[3] The choice of a catalyst system with bulky, electron-rich phosphine ligands, such as SPhos, is crucial to overcome potential catalyst inhibition by the amino group.[3]
Materials:
-
2-Amino-5-bromo-6-methylpyridine (or analogous brominated derivative)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-bromo-6-methylpyridine (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C in an oil bath and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Expert Insights:
-
The Role of the Ligand: SPhos is a bulky, electron-rich Buchwald ligand. Its steric bulk promotes the reductive elimination step of the catalytic cycle, while its electron-donating nature stabilizes the palladium(0) species. This is particularly important for challenging substrates like aminopyridines that can coordinate to the metal center and inhibit catalysis.
-
Base Selection: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki reaction.[2] It is generally preferred over stronger bases like sodium hydroxide or alkoxides when base-sensitive functional groups are present.
-
Solvent System: The use of a biphasic toluene/water system is common in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and byproducts, facilitating their removal during workup.
Data Presentation: Representative Suzuki Coupling Reactions
The following table provides hypothetical yet representative data for the Suzuki coupling of 2-Amino-5-bromo-6-methylpyridine with various arylboronic acids, based on literature precedents for similar substrates.[4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-6-methyl-5-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-6-methylpyridine | 88 |
| 3 | 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-6-methylpyridine | 78 |
| 4 | 3-Pyridylboronic acid | 2-Amino-6-methyl-5-(pyridin-3-yl)pyridine | 75 |
II. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of this compound.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-5-bromo-6-methylpyridine
This protocol outlines a general procedure for the N-arylation of a brominated aminopyridine derivative.
Materials:
-
2-Amino-5-bromo-6-methylpyridine (or analogous brominated derivative)
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Cs₂CO₃ (2.0 eq) to a dry Schlenk tube.
-
Add 2-Amino-5-bromo-6-methylpyridine (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Choice: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bidentate phosphine ligand with a large natural bite angle, which is known to promote the reductive elimination step and prevent catalyst decomposition, making it effective for a broad range of substrates.[6]
-
Base: Cesium carbonate is a strong base often used in Buchwald-Hartwig aminations. Its solubility in organic solvents is limited, but it is effective in deprotonating the amine and the intermediate palladium-amido complex.
-
Reaction with the Endogenous Amino Group: A potential side reaction is the self-coupling or oligomerization involving the 2-amino group of the starting material. Protecting the 2-amino group (e.g., as an acetamide) can mitigate this, although modern catalyst systems often exhibit high selectivity for the coupling of the aryl halide.[4]
Application in Drug Discovery: The Case of PI3K Inhibitors
The derivatization of substituted pyridines is a key strategy in the development of kinase inhibitors. For instance, GSK2126458 is a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][7][8][9] While not directly synthesized from this compound, its structure highlights the importance of substituted pyridine scaffolds in creating potent and selective therapeutic agents. The synthetic strategies employed in the synthesis of GSK2126458 and its analogues, often involving palladium-catalyzed cross-coupling reactions, provide a blueprint for the potential applications of the derivatives generated from this compound.[7]
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of a diverse range of novel derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a robust foundation for the strategic elaboration of this scaffold. Future work could explore other transformations of the 2-amino group, such as diazotization followed by substitution, or the use of the pyridine nitrogen for quaternization and further derivatization. The continued development of more efficient and selective catalytic systems will undoubtedly expand the synthetic utility of this and other substituted pyridines.
References
- Process for the preparation of 2-amino-alkylpyridines. (1986). Google Patents.
- Ahmad, V. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190.
- Beier, P., et al. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(5), 1817-1827.
-
Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
- Li, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine.
- Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (Master's thesis, Nanjing University of Technology and Engineering).
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43.
- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. (2010). ACS Medicinal Chemistry Letters.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. (2010). Request PDF. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). (2009). Request PDF.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1047255.
- da Silva, A. B., et al. (2022).
- Li, W., et al. (2013). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic & Biomolecular Chemistry, 11(20), 3341-3344.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Amino-5-fluoro-6-methylpyridine in the Synthesis of Advanced Kinase Inhibitors
Section 1: The Strategic Importance of 2-Amino-5-fluoro-6-methylpyridine in Kinase Inhibitor Scaffolds
1.1 The Kinase Family: A Cornerstone of Drug Discovery Protein kinases represent one of the most critical and extensively pursued target families in modern drug discovery. Their role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis, is fundamental. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors, which can modulate the activity of these enzymes, has therefore revolutionized therapeutic strategies, leading to numerous FDA-approved drugs.
1.2 this compound: A Privileged Building Block Within the medicinal chemist's arsenal, certain molecular fragments consistently appear in successful drug candidates. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a favorable manner. The substituted aminopyridine core is one such scaffold, and this compound has emerged as a particularly valuable building block for crafting potent and selective kinase inhibitors.[1]
The utility of this reagent is rooted in the strategic placement of its functional groups:
-
The 2-Amino Group: This primary amine serves as a potent nucleophile and a critical handle for synthetic elaboration. It is the primary site for forming crucial C-N bonds through reactions like palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), enabling the connection of the pyridine core to other fragments of the target inhibitor.
-
The 5-Fluoro Group: The incorporation of a fluorine atom significantly impacts the molecule's physicochemical properties.[2] It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic or hydrogen bonding interactions within the kinase ATP-binding pocket, and modulate the pKa of the pyridine ring.
-
The 6-Methyl Group: This group provides steric bulk, which can be used to probe specific pockets within the kinase active site, thereby enhancing selectivity. It can also serve to orient the molecule optimally for binding and can contribute to improved metabolic stability.
This unique combination of features makes this compound a versatile and powerful starting material for constructing complex heterocyclic systems tailored for kinase inhibition.
Section 2: Core Synthetic Strategies and Mechanistic Insights
The primary utility of this compound in synthesis lies in its capacity to participate in robust bond-forming reactions, particularly those that construct the core scaffolds of kinase inhibitors. The most prevalent and powerful of these methods is the Palladium-Catalyzed Buchwald-Hartwig Amination.
2.1 The Buchwald-Hartwig Amination: A Cornerstone of C-N Bond Formation The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide/triflate and an amine. This reaction is exceptionally valuable in medicinal chemistry for its broad substrate scope and functional group tolerance. In the context of our building block, it provides a direct and efficient method to couple the 2-amino group with various (hetero)aromatic partners.
Causality Behind the Choices: The success of this reaction hinges on a carefully orchestrated catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the amine, facilitating the crucial reductive elimination step that forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand (e.g., a bulky phosphine like Xantphos) is critical to stabilize the palladium catalyst and promote the reductive elimination step.[2]
Caption: Key components of the Buchwald-Hartwig amination.
Section 3: Application Case Study: Synthesis of a Key Precursor for Repotrectinib
Repotrectinib (TPX-0005) is a potent, next-generation tyrosine kinase inhibitor designed to target ROS1, TRK, and ALK fusion proteins. Its synthesis provides an excellent real-world example of how this compound is employed. A critical step in the synthesis involves the coupling of this pyridine derivative with a pyrazolopyrimidine core.
Below is a detailed protocol for a representative Buchwald-Hartwig coupling, which is central to the construction of the Repotrectinib scaffold.
Caption: General experimental workflow for a Buchwald-Hartwig reaction.
Section 4: Detailed Experimental Protocol
Protocol 1: Palladium-Catalyzed Synthesis of an N-Aryl Aminopyridine Intermediate
This protocol describes a general procedure for the Buchwald-Hartwig C-N cross-coupling of this compound with a generic aryl bromide.
Principle: This procedure facilitates the formation of a C-N bond between the pyridine's amino group and an aryl bromide partner, catalyzed by a palladium(0) complex. Cesium carbonate acts as the base to facilitate the catalytic cycle, and Xantphos serves as the ligand to promote the desired coupling and enhance catalyst stability.
| Reagents & Materials | Purpose | Supplier Example |
| This compound | Starting Material | Sigma-Aldrich |
| Aryl Bromide (Ar-Br) | Coupling Partner | Combi-Blocks |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Catalyst Precursor | Strem Chemicals |
| Xantphos | Phosphine Ligand | Oakwood Chemical |
| Cesium Carbonate (Cs₂CO₃) | Base | Alfa Aesar |
| Anhydrous Toluene | Reaction Solvent | Acros Organics |
| Ethyl Acetate (EtOAc) | Extraction Solvent | Fisher Scientific |
| Saturated Brine Solution | Aqueous Wash | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |
| Silica Gel (230-400 mesh) | Chromatography Stationary Phase | Sorbent Technologies |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide partner (1.1 eq.), cesium carbonate (2.0 eq.), Xantphos (0.1 eq.), and Pd₂(dba)₃ (0.05 eq.).
-
Expert Insight: Using a slight excess of the aryl bromide ensures complete consumption of the limiting aminopyridine. The base is used in stoichiometric excess to drive the reaction to completion. Catalyst loading is kept low to minimize cost and residual metal contamination.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Expert Insight: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is critical for reaction efficiency and reproducibility.
-
-
Solvent Addition: Using a syringe, add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-20 hours.
-
Expert Insight: The reaction progress should be monitored. A small aliquot can be removed via syringe, diluted, filtered, and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting material.
-
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated brine solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
| Typical Reaction Parameters | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) precursor that is activated in situ. |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that is highly effective in these couplings. |
| Solvent | Toluene or Dioxane | High-boiling, non-polar aprotic solvents suitable for Pd-catalyzed reactions. |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome activation barriers in the catalytic cycle. |
Section 5: Conclusion
This compound stands out as a highly strategic and versatile building block in the synthesis of modern kinase inhibitors. Its well-defined reactive handle, coupled with the beneficial electronic and steric properties imparted by the fluoro and methyl substituents, allows for its efficient incorporation into complex molecular architectures. As demonstrated by its role in the synthesis of advanced therapeutics like Repotrectinib, mastering the synthetic methodologies centered around this reagent, particularly palladium-catalyzed cross-coupling reactions, is essential for researchers and scientists in the field of drug development.
Section 6: References
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. Available at: [Link]
-
Drilon, A., et al. (2018). Repotrectinib (TPX-0005) is a next-generation ROS1/TRK/ALK inhibitor that is potent against ROS1/TRK/ALK-mutant tumors. Cancer Discovery, 8(10), 1227-1236. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
-
Synthesis of repotrectinib. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789–817. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Available at: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 2-Amino-5-fluoro-6-methylpyridine
Abstract: This document provides a comprehensive guide to the N-alkylation of 2-amino-5-fluoro-6-methylpyridine, a critical transformation in the synthesis of various pharmaceutically active compounds. We delve into the underlying chemical principles, offer a detailed, field-tested protocol, and present troubleshooting strategies to overcome common challenges. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize this synthetic step.
Introduction: The Significance of N-Alkylated 2-Aminopyridines
N-alkylated aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkyl group to the amino moiety of this compound can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
The fluorine and methyl substituents on the pyridine ring further enhance the molecule's utility. The fluorine atom can improve metabolic stability and binding affinity, while the methyl group can provide steric hindrance and influence the molecule's conformation. Consequently, the N-alkylation of this specific aminopyridine is a key step in the synthesis of a wide range of biologically active molecules.[1][2]
Reaction Mechanism and Principles
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide).
A critical consideration in the N-alkylation of aminopyridines is the potential for competing alkylation at the pyridine ring nitrogen.[1] The pyridine nitrogen is also nucleophilic and can react with the alkylating agent. To achieve selective N-alkylation of the amino group, several strategies can be employed:
-
Choice of Base: A suitable base is crucial to deprotonate the amino group, increasing its nucleophilicity. However, a very strong base can also deprotonate other positions or lead to side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[3][4] The choice of base can also influence the reaction mechanism, with some bases promoting in situ depyridylation in certain contexts.[3]
-
Protecting Groups: In some cases, protecting the pyridine nitrogen may be necessary to ensure selective alkylation of the amino group. However, this adds extra steps to the synthesis (protection and deprotection).
-
Reaction Conditions: Temperature, solvent, and reaction time can all be optimized to favor the desired N-alkylation product.
The general mechanism can be visualized as follows:
Caption: General mechanism of N-alkylation of 2-aminopyridine.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | ≥98% | Acros Organics |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Alfa Aesar |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | In-house preparation | |
| Brine | In-house preparation | |
| Anhydrous Magnesium Sulfate | J.T. Baker | |
| Round-bottom flasks | Various sizes | Kimble |
| Magnetic stirrer and stir bars | IKA | |
| Inert atmosphere setup (Nitrogen or Argon) | Airgas | |
| Syringes and needles | Becton Dickinson | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | EMD Millipore |
| Column Chromatography setup | Silica gel, 230-400 mesh | Sorbent Technologies |
| Rotary Evaporator | Büchi | |
| NMR Spectrometer | 400 MHz or higher | Bruker |
| Mass Spectrometer | Agilent |
Experimental Protocol: N-methylation with Iodomethane
This protocol details the N-methylation of this compound using iodomethane as the alkylating agent and sodium hydride as the base.
Workflow Diagram:
Caption: Experimental workflow for N-alkylation.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMF (approximately 10 mL per 1 g of aminopyridine) via syringe.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the aminopyridine may be observed as a change in color or viscosity.
-
-
Alkylation:
-
Slowly add the alkylating agent (e.g., iodomethane, 1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until completion as monitored by TLC.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes).
-
The product spot should be less polar than the starting material. Visualize the spots under UV light (254 nm).
-
-
Workup:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Characterization:
Results and Discussion
The success of the N-alkylation reaction is highly dependent on the choice of reagents and reaction conditions. Below is a table summarizing expected outcomes with different alkylating agents and bases.
Table 1: Representative Reaction Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodomethane | NaH | DMF | 0 to RT | 2-4 | 85-95 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6-8 | 70-85 |
| Ethyl Iodide | Cs₂CO₃ | DMF | RT | 12 | 80-90 |
Troubleshooting Common Issues:
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation. | Ensure anhydrous conditions. Use a fresh, active base. Increase the amount of base slightly (e.g., to 1.5 eq). |
| Side reaction (e.g., dialkylation). | Use a less reactive alkylating agent or a milder base. Add the alkylating agent slowly at a lower temperature. | |
| Mixture of N-alkylated and ring-alkylated products | High reaction temperature or strong base. | Lower the reaction temperature. Use a milder base such as K₂CO₃. |
| Starting material remains | Insufficient amount of base or alkylating agent. | Increase the equivalents of the limiting reagent. Ensure the purity of the reagents. |
| Deactivation of the base. | Use freshly opened or properly stored anhydrous solvents and reagents. |
Conclusion
The N-alkylation of this compound is a versatile and crucial reaction in synthetic organic chemistry. By carefully selecting the base, alkylating agent, and reaction conditions, high yields of the desired N-alkylated product can be achieved. This guide provides a robust protocol and practical insights to aid researchers in successfully performing this transformation.
References
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Process for the N-alkylation of aminopyridines.
- A Facile N-Monoalkylation of Aminopyridines.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Process for preparation of 2-amino-5-methyl-pyridine.
- Process for the preparation of 2-amino-alkylpyridines.
- N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. Journal of Organic Chemistry.
- Synthesis of 2-amino-6-methylpyridine. PrepChem.com.
- Process for the preparation of 2-amino-5-methyl-pyridine.
- N-alkylation of 2-pyridyl amine with arylmethyl alcohols.
- Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
- Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods (2008). SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-5-fluoro-6-methylpyridine as a Versatile Building Block in Agrochemical Synthesis
Abstract
The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties to active ingredients.[1][2] This guide details the utility of 2-Amino-5-fluoro-6-methylpyridine as a high-value, trifunctional building block for the synthesis of next-generation fungicides, herbicides, and insecticides. We provide an in-depth analysis of the molecule's structural attributes, discuss its strategic importance in agrochemical discovery, and present detailed, field-proven protocols for its key synthetic transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Physicochemical Properties and Structural Analysis
This compound is a crystalline solid whose strategic value lies in the unique interplay of its three key functional groups integrated into the pyridine core. Understanding the electronic and steric contributions of each substituent is fundamental to predicting its reactivity and leveraging it effectively in a synthesis campaign.
| Property | Value | Source/Note |
| IUPAC Name | 5-Fluoro-6-methylpyridin-2-amine | --- |
| CAS Number | 186415-97-2 | PubChem CID 2750392 |
| Molecular Formula | C₆H₇FN₂ | --- |
| Molecular Weight | 126.13 g/mol | --- |
| Appearance | Off-white to yellow crystalline solid | Analogous to related compounds[3] |
| Melting Point | ~70-75 °C | Inferred from chloro-analog |
Key Structural Features
The molecule's reactivity is dictated by the following features:
-
2-Amino Group: The primary nucleophilic center of the molecule. Its lone pair of electrons activates the pyridine ring, making it susceptible to electrophilic attack and providing a direct handle for derivatization (e.g., acylation, alkylation, arylation).[4]
-
5-Fluoro Group: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. This modulates the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. Crucially, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and enhancing the biological half-life of the final agrochemical.[5][6]
-
6-Methyl Group: This group provides steric hindrance around the pyridine nitrogen and influences the orientation of subsequent reactions. Electronically, it is a weak electron-donating group.
-
Pyridine Core: The nitrogen atom in the ring acts as a base and a coordination site for metals, which can influence reaction pathways and the biological mode of action. Pyridine-based structures are central to many high-potency pesticides.[7]
A placeholder image is used. The DOT script is illustrative. Caption: Key functional regions of this compound.
Strategic Importance in Agrochemical Design
Employing this compound is not merely a synthetic choice; it is a strategic decision rooted in established principles of medicinal and agrochemical chemistry.
-
Bioisosterism and Metabolic Blocking: Fluorine is often used as a bioisostere for a hydrogen atom. Its presence can dramatically alter a molecule's conformation and electronic distribution, leading to improved binding at a target receptor. More importantly, the strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s, preventing deactivation of the agrochemical in the target pest or the environment.[6]
-
Modulation of Physicochemical Properties: The introduction of fluorine increases lipophilicity, which can enhance the molecule's ability to penetrate biological membranes, such as the waxy cuticle of a plant leaf or the exoskeleton of an insect.[6]
-
Scaffold Versatility: The 2-aminopyridine moiety is a privileged structure in bioactives.[8] It serves as a versatile scaffold that can be readily elaborated into more complex heterocyclic systems or linked to other pharmacophores, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Key Synthetic Transformations & Protocols
The true power of this compound is realized through its versatile reactivity. The exocyclic amino group is the primary handle for a host of robust and scalable synthetic transformations.
Protocol 3.1: N-Arylation via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide/triflate.[9][10] This is one of the most powerful methods for constructing the arylamine linkages prevalent in many modern agrochemicals. The choice of palladium precatalyst and phosphine ligand is critical and must be optimized for the specific substrates.
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is crucial as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq). Then, add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by carefully adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Causality & Troubleshooting:
-
Why an inert atmosphere? The Pd(0) active catalyst is readily oxidized to Pd(II) by atmospheric oxygen, which deactivates it.
-
Why a strong base? The base is required to deprotonate the aminopyridine, forming the nucleophilic amide that enters the catalytic cycle.[11] Insufficient base or a weak base will result in a stalled reaction.
-
Troubleshooting: If the reaction fails, consider a different ligand/catalyst system. Sterically hindered biarylphosphine ligands (e.g., RuPhos, SPhos) are often more effective for challenging substrates.
Protocol 3.2: Diazotization and Sandmeyer Reaction
Principle: The Sandmeyer reaction provides a robust method to convert the primary amino group into a wide array of other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[12][13] This two-step process dramatically expands the synthetic utility of the building block, allowing for subsequent cross-coupling reactions at the 2-position.
Caption: Workflow for converting the amino group to a bromo group.
Detailed Protocol (for Bromination):
-
Diazotization: Dissolve this compound (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes. The formation of the diazonium salt is critical and temperature-sensitive.[14]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional 48% HBr. Add the cold diazonium salt solution from step 1 to the CuBr solution portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C until nitrogen gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with aqueous sodium hydroxide to remove excess acid, then with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude 2-bromo-5-fluoro-6-methylpyridine by column chromatography or distillation.
Causality & Troubleshooting:
-
Why low temperature for diazotization? Aryl diazonium salts are thermally unstable and can decompose explosively at higher temperatures.[13] Maintaining a low temperature is the most critical safety and yield-determining factor.
-
Why a copper(I) catalyst? The Cu(I) salt facilitates the single-electron transfer mechanism required for the displacement of N₂ gas and installation of the halide.[15]
-
Troubleshooting: Low yields are often due to premature decomposition of the diazonium salt. Ensure the temperature is strictly controlled and that the sodium nitrite is added slowly.
Application Example: Conceptual Synthesis of a Hypothetical Pyrazole-Pyridine Fungicide
To illustrate the power of this building block, we present a conceptual pathway to a hypothetical fungicide, combining the transformations described above. This structure incorporates a toxophore (pyrazole) linked to the versatile pyridine scaffold.
Caption: Multi-step conceptual synthesis of a novel agrochemical.
This conceptual synthesis demonstrates how this compound can be sequentially functionalized. First, the amino group is converted to a more versatile bromo group (Protocol 3.2), which then serves as a handle for a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling with a pyrazoleboronic acid) to forge the C-C bond and assemble the final, complex agrochemical structure.
Safety, Handling, and Storage
While specific toxicity data for this compound is limited, data from analogous aminopyridines must be used to establish safe handling protocols. Aminopyridines as a class are considered toxic.
| Parameter | Guideline | Rationale & References |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. Use in a chemical fume hood. | Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[16][17][18] |
| Handling | Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Prevents accidental ingestion, inhalation, and skin contact.[19] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | The compound may be hygroscopic and is stable under normal conditions.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Can lead to vigorous or exothermic reactions.[3][18] |
| Spill & Disposal | Absorb small spills with inert material (e.g., vermiculite). Dispose of as hazardous chemical waste in accordance with local regulations. | Prevents environmental contamination. Aminopyridines can be harmful to aquatic life.[17] |
Conclusion
This compound is a synthetically powerful and strategically important building block for the modern agrochemical industry. Its trifunctional nature—a nucleophilic amino group for derivatization, a metabolically robust fluorine atom, and a bioactive pyridine core—provides researchers with a platform for creating diverse and effective active ingredients. The protocols outlined in this guide offer reliable and scalable methods for leveraging the unique reactivity of this compound, enabling the efficient construction of complex molecular architectures destined for crop protection.
References
-
Easy Access to 2-Aminopyridines . GalChimia. (2020-12-04). [Link]
-
2-Amino-6-methylpyridine Safety Data Sheet . Jubilant Ingrevia. [Link]
-
2-Amino-5-Methyl Pyridine . Jubilant Ingrevia. [Link]
-
2-Amino-5-methylpyridine PubChem CID 15348 . National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . Molecules. (2022). [Link]
-
Development of novel pyridine-based agrochemicals: A review . Advanced Synthesis & Catalysis. (2024). [Link]
-
The unique role of fluorine in the design of active ingredients for modern crop protection . Chembiochem. (2004). [Link]
-
The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems . Synthesis. (2010). [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles . Chinese Journal of Organic Chemistry. (2021). [Link]
-
Sandmeyer Reaction . Organic Chemistry Portal. [Link]
-
The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection . ChemBioChem. (2004). [Link]
-
3- Aminopyridine Safety Data Sheet . Jubilant Ingrevia Limited. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides . Organic Letters. (2000). [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides . The Journal of Organic Chemistry. (2014). [Link]
-
Photochemical C3-amination of pyridines via Zincke imine intermediates . Nature Communications. (2023). [Link]
-
Escaping Fluorine Dependency in Agrochemical Design . Syngenta. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines . Tetrahedron Letters. (2011). [Link]
-
Agrochemical Intermediates . Gugupharm. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Molecules. (2020). [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. (2018). [Link]
-
Pyridine Intermediates: Powering Innovation in Agrochemicals and Pharmaceuticals . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . Synlett. (2014). [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review . Journal of the Iranian Chemical Society. (2022). [Link]
-
The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns . Journal of Agricultural and Food Chemistry. (2024). [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Sandmeyer Reaction . YouTube. (2023). [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation . Journal of Fluorine Chemistry. (2020). [Link]
Sources
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 7. nbinno.com [nbinno.com]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 2-Amino-5-fluoro-6-methylpyridine Scaffolds in PET Ligand Synthesis
Introduction: The Aminopyridine Scaffold in Modern Neuroimaging
The development of novel Positron Emission Tomography (PET) radioligands is a cornerstone of modern drug development and neuroscience research. These molecular imaging tools provide a noninvasive window into the biochemical processes of the living brain, enabling the quantification of drug-target engagement, tracking disease progression, and elucidating the pathophysiology of complex neurological disorders.[1] Within the vast chemical space of PET tracers, fluorinated aminopyridine derivatives have emerged as a privileged scaffold, particularly for targeting central nervous system (CNS) receptors. Their structural rigidity, ability to participate in key hydrogen bonding interactions, and favorable pharmacokinetic properties make them ideal building blocks.
This document provides a detailed technical guide on the application of the 2-Amino-5-fluoro-6-methylpyridine core structure in the synthesis of advanced PET imaging ligands. We will use the development of a next-generation Tau PET tracer as a practical case study to illustrate the principles, protocols, and critical considerations involved. This guide is intended for researchers, radiochemists, and drug development professionals seeking to leverage this versatile chemical moiety in their own discovery pipelines.
Pillar 1: The Rationale - Why this compound?
The choice of a precursor in PET radiochemistry is a strategic decision balancing synthetic accessibility with the final tracer's biological function. The this compound scaffold is particularly valuable for several key reasons:
-
Bioisosteric Replacement: The pyridine nitrogen acts as a bioisostere for a phenyl C-H group, but with the added advantage of being a hydrogen bond acceptor, which can be crucial for high-affinity receptor binding.
-
Modulation of Physicochemical Properties: The fluorine atom is a small, lipophilic substituent that can enhance metabolic stability and improve brain penetration by lowering the basicity (pKa) of the pyridine nitrogen, thereby reducing the likelihood of sequestration by acidic lysosomes or nonspecific binding to P-glycoprotein efflux transporters.
-
Strategic Vector for Radiolabeling: The position of the fluorine atom (C-5) is ideal for late-stage introduction of the positron-emitting isotope, Fluorine-18 ([¹⁸F]), via nucleophilic aromatic substitution (SₙAr).
However, the synthesis is not without its challenges. The pyridine ring is inherently electron-deficient, which facilitates SₙAr reactions. Yet, the presence of an electron-donating amino group at the C-2 position and a methyl group at C-6 counteracts this effect, making the ring more electron-rich and thus less reactive towards nucleophilic attack.[2] Overcoming this electronic hurdle is the central challenge and dictates the specific experimental conditions detailed in the protocols below.
Pillar 2: Synthetic Strategy - From Precursor to PET Ligand
The synthesis of an ¹⁸F-labeled PET tracer is a two-part process: (1) the multi-step organic synthesis of a suitable labeling precursor, and (2) the rapid, high-yield radiosynthesis to introduce the ¹⁸F isotope. We will illustrate this using a synthetic approach analogous to the development of novel Tau PET tracers.
Part A: Synthesis of the Labeling Precursor
The immediate precursor for radiofluorination must contain a good leaving group at the C-5 position of the pyridine ring, which will be displaced by [¹⁸F]fluoride. A common and effective strategy is to use a nitro group (-NO₂) or a halogen (e.g., -Br) as the leaving group. The synthesis often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to construct the final molecule.
Diagram 1: Precursor Synthesis via Buchwald-Hartwig Amination
Caption: Synthesis of the radiolabeling precursor.
Protocol 1: Synthesis of N-(5-nitro-6-methylpyridin-2-yl)isoquinolin-6-amine
-
Vessel Preparation: To a dry, argon-purged reaction vessel, add 2-amino-5-nitro-6-methylpyridine (1.0 eq), 6-bromoisoquinoline (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).
-
Solvent & Reflux: Add anhydrous toluene. Purge the mixture with argon for 15 minutes. Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.
-
Causality Note: The palladium catalyst and Xantphos ligand system are essential for efficiently forming the C-N bond between the pyridine and isoquinoline rings. Cesium carbonate is a strong base required to deprotonate the amine and facilitate the catalytic cycle.
-
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure precursor.
Part B: Automated [¹⁸F]-Radiolabeling Workflow
With the nitro-precursor in hand, the final and most time-critical step is the introduction of [¹⁸F]. This is typically performed in an automated synthesis module to ensure radiation safety and reproducibility. The short half-life of ¹⁸F (approx. 110 minutes) necessitates a rapid and efficient reaction.[3]
Diagram 2: Automated [¹⁸F]-Radiolabeling Workflow
Caption: Automated workflow for ¹⁸F-ligand synthesis.
Protocol 2: [¹⁸F]-Radiosynthesis via Nucleophilic Aromatic Substitution
-
[¹⁸F]Fluoride Trapping & Elution: Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge. The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an acetonitrile/water mixture.[4]
-
Causality Note: K₂₂₂ is a cryptand that effectively chelates the potassium ion (K⁺), leaving a highly reactive, "naked" [¹⁸F]fluoride anion, which is crucial for attacking the electron-rich pyridine ring.[3]
-
-
Azeotropic Drying: The solvent is removed by heating under a stream of nitrogen. Anhydrous acetonitrile is added and evaporated two more times to ensure the complete removal of water, which would otherwise hinder the nucleophilic substitution.[4]
-
Radiolabeling Reaction: The dried nitro-precursor (typically 1-3 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) is added to the reaction vessel containing the activated [¹⁸F]fluoride. The vessel is sealed and heated to 150-180 °C for 15-20 minutes.
-
Causality Note: High temperature is required to provide sufficient thermal energy to overcome the activation barrier for SₙAr on the electron-rich aminopyridine ring. DMSO is a polar aprotic solvent that effectively solvates the cation complex while leaving the fluoride anion reactive.
-
-
Purification: The reaction is quenched and diluted with a water/acetonitrile mixture. The entire crude mixture is injected onto a semi-preparative reverse-phase HPLC system to separate the desired [¹⁸F]-labeled product from unreacted precursor and other impurities.
-
Formulation: The HPLC fraction containing the product is collected, diluted with sterile water, and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak). The cartridge traps the radioligand, which is then eluted with a small volume of ethanol and subsequently diluted with sterile saline to provide an injectable solution.
Pillar 3: Quality Control - Ensuring a Validated Tracer
Every batch of a PET radiopharmaceutical must undergo stringent quality control (QC) before it can be used in research or clinical settings.[5] This ensures the product is safe, pure, and possesses the correct identity and strength.
Table 1: Quality Control Specifications for a Final PET Radiopharmaceutical Product
| Parameter | Method | Specification | Rationale |
| Identity | Co-elution on analytical radio-HPLC with a non-radioactive reference standard | Retention time of the radioactive peak must match the reference standard | Confirms that the radioactive product is the correct chemical entity. |
| Radiochemical Purity (RCP) | Analytical radio-HPLC | ≥ 95% | Ensures that the vast majority of the radioactivity is from the desired tracer, minimizing off-target signals.[5] |
| Molar Activity (Aₘ) | Calculated from radioactivity and mass (determined via HPLC calibration curve) | > 37 GBq/µmol (>1 Ci/µmol) at time of injection | High molar activity is critical to ensure that the injected mass is low enough to avoid any pharmacological effect on the target receptors.[4] |
| Residual Solvents | Gas Chromatography (GC) | < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol), < 880 ppm (DMSO) | Conforms to USP <467> guidelines to ensure patient safety. |
| pH | pH meter or strip | 5.0 - 7.5 | Ensures the final formulation is physiologically compatible and avoids patient discomfort or precipitation of the tracer. |
| Sterility & Endotoxins | USP <71> Sterility Test & Limulus Amebocyte Lysate (LAL) Test | Sterile & < 175 EU/V | Confirms the absence of microbial contamination and pyrogenic substances.[5] |
Expected Performance & Data Summary
The protocols described are designed for robustness and high performance. Below is a summary of typical quantitative data expected from the synthesis of a PET ligand based on the this compound scaffold.
Table 2: Typical Synthesis Performance Data
| Parameter | Typical Value | Notes |
| Total Synthesis Time | 60 - 80 minutes | From end of bombardment (EOB) to final product. |
| Radiochemical Yield (RCY) | 10 - 25% (decay-corrected) | Highly dependent on the reactivity of the specific precursor. |
| Radiochemical Purity | > 98% | After semi-preparative HPLC purification. |
| Molar Activity (Aₘ) | 40 - 150 GBq/µmol (at EOB) | Sufficient for typical human and non-human primate imaging studies. |
Conclusion
The this compound scaffold represents a powerful and versatile platform for the development of novel PET radioligands, especially for challenging CNS targets. While the electron-donating nature of the amino and methyl groups requires carefully optimized conditions for [¹⁸F]-radiofluorination, the resulting tracers can exhibit excellent properties for in vivo imaging. The detailed protocols and rationale provided herein offer a comprehensive guide for researchers to successfully synthesize and validate these valuable molecular imaging agents, ultimately accelerating the pace of drug discovery and our understanding of the human brain.
References
-
Li, Z., Liu, Z., & Zhang, Y. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7015. Available at: [Link]
- Bayer Aktiengesellschaft. (1986). Process for the preparation of 2-amino-alkylpyridines. U.S. Patent No. 4,628,097.
-
Jastrzębska, A., Cędrowska-Wasińska, M., & Fichna, J. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3710. Available at: [Link]
-
Kim, D. W., Ahn, D. S., & Oh, S. J. (2010). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Nuclear Medicine and Molecular Imaging, 44(4), 239–250. Available at: [Link]
-
Seo, S., Normandin, M. D., & Zürcher, N. R. (2010). PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility. Journal of Cerebral Blood Flow & Metabolism, 30(11), 1841–1850. Available at: [Link]
-
Langer, O., & Dolle, F. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1057-1068. Available at: [Link]
-
Wilson, A. A., Garcia, A., & Houle, S. (2022). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Chemical Neuroscience, 13(1), 116–128. Available at: [Link]
-
Jastrzębska, A., Cędrowska-Wasińska, M., & Fichna, J. (2020). Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. Molecules, 25(16), 3710. Available at: [Link]
-
Preshlock, S., Tredwell, M., & Gouverneur, V. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(2), 1-18. Available at: [Link]
-
Saliou, C., Liger, F., & Chalon, S. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3569. Available at: [Link]
-
Wang, M., Gao, M., & Miller, P. W. (2016). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Molecular Pharmaceutics, 13(10), 3476–3487. Available at: [Link]
-
Celen, S., Goblet, D., & Laere, K. V. (2018). Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer. Journal of Medicinal Chemistry, 61(17), 7683-7695. Available at: [Link]
-
Biswal, S., Pasricha, P. J., & Chin, F. T. (2010). PET-CT Evaluation of NK1 Receptor Using [18F]SPA-RQ in Gastroparesis. Stanford Bio-X Interdisciplinary Initiatives Program. Available at: [Link]
- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S. Patent No. 5,332,824.
-
Rullmann, A. (2024). Synthesis of 18F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Doctoral dissertation, Ludwig-Maximilians-Universität München. Available at: [Link]
-
Rion, B., Zlatopolskiy, B. D., & Neumaier, B. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(21), 6542. Available at: [Link]
-
Bashe, A., & Varikuti, R. (2023). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Molecules, 28(15), 5851. Available at: [Link]
-
Wang, C., Li, D., & Zhang, X. (2024). Radiosynthesis and evaluation of a novel 18F-labeled tracer for PET imaging of glycogen synthase kinase 3. American Journal of Nuclear Medicine and Molecular Imaging, 14(5), 327-336. Available at: [Link]
-
Wang, J. (2010). Synthesis of 2-amino-5-fluoropyridine. Chemical Reagents, 32(8), 735-737. Available at: [Link]
-
Lee, S. J., Oh, S. J., & Chi, D. Y. (2021). Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 26(18), 5649. Available at: [Link]
-
Liang, S. H. (n.d.). Classic PET imaging ligands. Radioactive Drug Discovery (Steven Liang Lab). Available at: [Link]
-
Liu, W. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Master's Thesis, Tianjin University. Available at: [Link]
-
Finnema, S. J., & Lars, F. (2016). Application of cross-species PET imaging to assess neurotransmitter release in brain. Psychopharmacology, 233(8), 1387–1407. Available at: [Link]
Sources
- 1. psec.uchicago.edu [psec.uchicago.edu]
- 2. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-5-fluoro-6-methylpyridine
Introduction: The Strategic Importance of 2-Amino-5-fluoro-6-methylpyridine in Modern Drug Discovery
The this compound scaffold is a privileged structural motif in medicinal chemistry. Its unique electronic and steric properties, conferred by the interplay of an electron-donating amino group, an electron-withdrawing fluorine atom, and a methyl group, make it a critical building block in the synthesis of a wide array of biologically active compounds.[1][2] Pyridine derivatives are integral to numerous FDA-approved drugs, highlighting their importance in targeting a range of diseases.[1] The construction of complex molecules from this core often necessitates the formation of new carbon-carbon bonds, for which the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains an indispensable tool.[3][4]
This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with this compound derivatives. We will delve into the mechanistic nuances, explain the rationale behind the selection of critical reaction parameters, and offer robust, field-proven protocols. Special attention is given to overcoming the inherent challenges associated with this substrate class, namely the potential for catalyst inhibition by the Lewis basic pyridine nitrogen and the electron-rich nature of the aminopyridine ring.[3][5][6]
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species (like a boronic acid) and an organohalide.[7] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aminopyridine substrate. This is often the rate-determining step of the cycle. The electronic properties of the pyridine ring significantly influence the kinetics of this step.[7][8]
-
Transmetalation: This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[9][10] This complex then transfers its organic group (the aryl or alkyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Buch-wald-Hartwig Amination of 2-Amino-5-fluoro-6-methylpyridine
Introduction: Navigating the Challenges of Aminopyridine Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1] This reaction's prowess lies in its broad substrate scope and functional group tolerance, often succeeding where classical methods like nucleophilic aromatic substitution fail.[1][2] However, the application of this powerful tool to specific substrate classes, such as substituted 2-aminopyridines, presents a unique set of challenges that demand a nuanced and well-considered approach.
The substrate in focus, 2-Amino-5-fluoro-6-methylpyridine, is a sterically hindered and electronically complex molecule. Several factors inherent to its structure can complicate the standard Buchwald-Hartwig protocol:
-
Chelation and Catalyst Inhibition: The presence of both the pyridine nitrogen and the exocyclic amino group creates a bidentate chelation site. This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting turnover.
-
Steric Hindrance: The methyl group at the 6-position, ortho to the reaction center (assuming the amino group is the coupling partner), introduces significant steric bulk. This hindrance can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Electronic Effects: The fluorine atom at the 5-position is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring.
This application note provides a comprehensive guide for researchers tackling the Buchwald-Hartwig amination of this compound. We will dissect the key parameters of the reaction, offer a robust starting protocol, and provide insights into troubleshooting and optimization, grounded in mechanistic principles.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount to rational problem-solving. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps.[3] A Pd(0) species is the active catalyst, which may be generated in situ from a Pd(II) precatalyst.[3]
The Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) complex.[3]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]
For substrates like 2-amino-pyridines, the choice of ligand is critical to facilitate these steps, particularly reductive elimination, while preventing catalyst deactivation.
Optimizing the Reaction: A Component-by-Component Analysis
Success with challenging substrates hinges on the judicious selection of each reaction component.
The Palladium Precatalyst
While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts are highly recommended for reproducibility and efficiency.[2] These "G3" or "G4" (generation 3 or 4) palladacycles, such as [t-BuXPhos(Pd-π-cinnamyl)]OTf, are air- and moisture-stable, ensuring consistent generation of the active Pd(0) species.[4]
The Ligand: The Key to Success
The ligand is arguably the most crucial variable. For hindered and potentially chelating substrates like 2-aminopyridines, bulky, electron-rich phosphine ligands are essential.[5] These ligands promote the desired reaction pathway by:
-
Facilitating Reductive Elimination: Their steric bulk creates a congested coordination sphere around the palladium, promoting the bond-forming reductive elimination step.
-
Preventing Dimerization: They stabilize the monomeric Pd(0) species, preventing the formation of inactive palladium dimers.
-
Modulating Reactivity: Their electron-donating nature enhances the rate of oxidative addition.[6]
Several classes of ligands have proven effective for coupling heteroaryl amines.[7]
| Ligand Class | Examples | Key Features & Application |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly versatile and effective for a wide range of amines.[8] XPhos and RuPhos are often excellent starting points for hindered systems.[8][9] |
| Dialkylphosphines | tBu₃P | Very bulky and electron-rich, but can be sensitive to air. |
| Ferrocenylphosphines | Josiphos-type ligands | Offer a different steric and electronic profile that can be beneficial in specific cases. |
For this compound, XPhos or RuPhos are recommended as the initial ligands for screening due to their proven track record with sterically demanding and heterocyclic substrates.[7][8]
The Base: A Balancing Act
The choice of base is critical. It must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it causes side reactions with the aryl halide.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is often the base of choice, as it generally leads to the highest reaction rates.[3]
-
Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures or longer reaction times.[8][10]
Given the potential for side reactions, starting with a strong but sterically hindered base like NaOt-Bu is a logical first step.
The Solvent
Anhydrous, aprotic solvents are required.
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[2] Toluene is often preferred for higher temperature reactions.
-
Ethers: Solvents like dimethoxyethane (DME) or tetrahydrofuran (THF) can also be effective.
Toluene is a robust initial choice for this reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the amination of an aryl bromide with this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
Experimental Workflow
Caption: A flowchart outlining the key steps from reaction setup to product isolation and analysis.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 Precatalyst (1-2 mol%)
-
XPhos Ligand (1.5-3 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (0.1-0.2 M concentration relative to aryl bromide)
Procedure:
-
Preparation: In a glovebox, add the aryl bromide, this compound, sodium tert-butoxide, XPhos ligand, and XPhos Pd G3 precatalyst to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous toluene to the vial.
-
Reaction: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically taking aliquots (under inert atmosphere) for analysis by LC-MS or GC-MS.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Troubleshooting and Further Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure truly anhydrous and anaerobic conditions. Use a fresh bottle of precatalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., LHMDS if NaOt-Bu fails).[3] | |
| Steric hindrance is too great | Screen alternative bulky ligands (e.g., RuPhos, BrettPhos).[9] Increase reaction temperature. | |
| Side Product Formation | Hydrodehalogenation of aryl halide | Ensure the system is free of moisture. |
| Homocoupling of amine | This is rare but can indicate an issue with the catalytic cycle. Re-evaluate ligand and base. | |
| Incomplete Reaction | Catalyst deactivation | Increase catalyst/ligand loading. Add a second portion of catalyst midway through the reaction. |
| Reversible reaction or product inhibition | Try a different solvent system. Ensure the base is not fully consumed. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging but achievable transformation. Success relies on a systematic approach that addresses the inherent difficulties of the substrate, namely steric hindrance and potential catalyst inhibition. By employing modern, well-defined precatalysts, selecting bulky and electron-rich phosphine ligands like XPhos, and carefully controlling reaction conditions, researchers can effectively forge this valuable C-N bond, paving the way for the synthesis of complex molecules in pharmaceutical and materials science.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Górski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. [Link]
-
ACS Green Chemistry Institute. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Das, S., et al. (2024). Buchwald coupling of 1 with various anilines and 2‐aminopyridines. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Shi, S-L., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]
-
Wang, H-T., et al. (2022). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. [Link]
-
Hou, Z., et al. (2022). Buchwald-Hartwig coupling to generate 6-substituted pyridine. ResearchGate. [Link]
-
H-J. Kleoff, et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Amino-5-fluoro-6-methylpyridine
Abstract
This comprehensive guide provides detailed analytical methods and robust protocols for the accurate quantification of 2-Amino-5-fluoro-6-methylpyridine, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require precise and reliable quantification to ensure the quality, consistency, and purity of their compounds. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles. Primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), complete with guidelines for method validation in accordance with ICH Q2(R2) standards.[1]
Introduction: The Importance of Quantifying this compound
This compound is a substituted pyridine derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is paramount throughout the drug development process. Inaccurate measurements can lead to inconsistencies in reaction stoichiometry, impurity profiling, and ultimately, the safety and efficacy of the final drug product.
The analytical methods detailed in this guide are developed to provide high sensitivity, specificity, and accuracy, enabling researchers to:
-
Monitor the progress of chemical reactions.
-
Determine the purity of the synthesized intermediate.
-
Quantify the compound in various sample matrices.
-
Support regulatory filings with validated analytical data.
Understanding the physicochemical properties of this compound is the first step in developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₇FN₂ | |
| Molecular Weight | 126.13 g/mol | N/A |
| Melting Point | 82-86 °C | |
| Boiling Point | 197.6 ± 35.0 °C at 760 mmHg | |
| Appearance | Solid | |
| Storage Temperature | 4°C, protect from light |
Note: The molecular weight was calculated based on the atomic weights of the constituent elements.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds like this compound.[2][3] A reverse-phase method is particularly suitable for pyridine derivatives.[2][4] The polarity of the molecule allows for good retention and separation on a C18 stationary phase.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase (C18) is nonpolar, and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. The elution is achieved by a gradient of increasing organic solvent, which decreases the polarity of the mobile phase and causes the analyte to elute from the column. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for pyridine derivatives. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH ensures that the amino group on the pyridine ring is protonated, leading to consistent peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | Time (min): 0 (10% B), 20 (90% B), 25 (90% B), 26 (10% B), 30 (10% B) | A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[3] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. For optimal sensitivity, the maximum absorbance wavelength of this compound should be experimentally determined. |
| Injection Volume | 10 µL | [3] |
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard stock solution to an expected concentration within the calibration range.
System Suitability:
Before sample analysis, inject the 10 µg/mL working standard solution five times. The system suitability parameters should meet the following criteria:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.[3]
-
Tailing factor for the main peak: Between 0.8 and 1.5.[3]
-
Theoretical plates: Not less than 2000.[3]
Analysis and Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical technique.[3] Given the boiling point of this compound, GC-MS can be a suitable alternative or confirmatory method, especially for impurity identification. GC-MS offers the advantage of providing mass spectral data for peak identification.
Principle of the Method
In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component. For amino compounds, derivatization may be necessary to improve volatility and peak shape.[6][7]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | ZB-5 (5% Phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A widely used, robust column suitable for a broad range of analytes.[8] |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature program is used to achieve good separation of the analyte from any potential impurities. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Injection Mode | Split (20:1) | A split injection is used to prevent column overloading with high concentration samples. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and its fragments. |
Sample Preparation and Derivatization (if necessary):
-
Sample Solution: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Derivatization: If poor peak shape or low response is observed, derivatization may be required. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effective for aminopyridines.
Analysis and Quantification:
-
Inject a series of standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Caption: General workflow for GC-MS analysis.
Method Validation
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][9] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Validation Parameters
The following parameters should be evaluated for the quantitative analysis of this compound:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This can be demonstrated by comparing the chromatograms of the analyte standard, a blank, and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results from minor changes in method parameters. |
Conclusion
The analytical methods presented in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the need for structural confirmation, and the available instrumentation. Adherence to the detailed protocols and a thorough method validation in line with regulatory guidelines are essential for ensuring the integrity of the analytical data generated.
References
-
PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]
-
Pharmaceuticals Quality Control. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
-
ProRelix Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Biomedical Chemistry. (2025, March 28). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Chromatography Online. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Plasma by High Performance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 18). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]
-
Baqai Journal of Health Sciences. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rat and human tissues by alkaline hydrolysis and gas chromatography/electron capture mass spectrometry: validation by comparison with 32P-postlabeling. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-FID chromatogram (30-m ZB-5 column) of amino acid standards.... Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine in rat and human tissues by alkaline hydrolysis and gas chromatography/electron capture mass spectrometry: validation by comparison with 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: High-Throughput Analysis of 2-Amino-5-fluoro-6-methylpyridine using Validated HPLC and GC-MS Methodologies
Abstract
This application note presents robust, validated, and reliable analytical methods for the quantitative and qualitative analysis of 2-Amino-5-fluoro-6-methylpyridine, a key intermediate in the pharmaceutical and agrochemical sectors.[1] Two orthogonal techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), are detailed. The causality behind critical methodological choices, such as column chemistry, mobile phase composition, and the strategic use of derivatization for GC-MS, is thoroughly explained. Comprehensive, step-by-step protocols for sample preparation, instrument setup, and data analysis are provided. These methods are designed to ensure high levels of accuracy, precision, and specificity, in accordance with International Council for Harmonisation (ICH) guidelines, making them suitable for quality control, stability testing, and impurity profiling in a regulated drug development environment.[2]
Introduction
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. As an essential building block, the purity and accurate quantification of this intermediate are critical to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can have significant consequences, making the availability of validated analytical methods a regulatory and scientific necessity.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This document provides two distinct, validated methods for the analysis of this compound: a reversed-phase HPLC method for routine purity and assay determination, and a highly specific GC-MS method for identification and trace-level analysis.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 5-Fluoro-6-methylpyridin-2-amine | N/A |
| Molecular Formula | C₆H₇FN₂ | N/A |
| Molecular Weight | 126.13 g/mol | N/A |
| Appearance | Off-white to yellow crystalline solid (based on similar compounds) | [3] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, methanol, acetonitrile. | [4] |
| Chemical Structure | ![]() | N/A |
Note: Specific experimental data for this exact molecule is limited in public literature; properties are inferred from closely related structures like 2-Amino-6-methylpyridine and 2-Amino-5-chloro-6-methylpyridine.[1][3][4][5]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Method Development Rationale
Reversed-phase HPLC is the workhorse for pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of polar and non-polar compounds.
-
Causality of Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic pyridine ring. The "18" refers to the length of the alkyl chains bonded to the silica support, offering a strong retentive mechanism for non-polar moieties.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure elution of the main analyte and any potential impurities with varying polarities. The addition of an acid, such as formic acid (HCOOH), is critical. This compound is a basic compound; at a low pH (well below its pKa), the amino group and the pyridine nitrogen are protonated. This protonation suppresses silanol interactions with the column, leading to symmetrical, sharp peaks and improved reproducibility. Formic acid is also volatile, making this method compatible with mass spectrometry if desired.
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 260 nm is chosen as it typically provides a good response for substituted pyridines while minimizing interference from common solvents.
-
Detailed Experimental Protocol: HPLC-UV
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
-
Sample Solution Preparation:
-
Prepare the sample using the same diluent to a target concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
-
System Suitability Testing (SST):
-
Inject the standard solution five times. The system is deemed ready for analysis if the following criteria are met:
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor: 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
-
-
-
Analysis:
-
Inject the sample solution(s) and record the chromatograms.
-
Calculate the % Purity using the area normalization method.
-
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Method Development Rationale
GC-MS offers exceptional specificity and sensitivity, making it ideal for positive identification and trace impurity analysis. However, the polar and reactive nature of the primary amine in this compound necessitates a chemical modification step prior to analysis.
-
Causality of Choices:
-
Derivatization: Direct injection of the analyte can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC inlet. Derivatization is employed to overcome this. Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a robust choice.[6] MTBSTFA reacts with the active hydrogen on the amino group, replacing it with a bulky, non-polar tert-butyldimethylsilyl (TBDMS) group. This increases the molecule's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved chromatographic performance.[6][7]
-
Column: A non-polar DB-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is selected. This stationary phase separates compounds primarily based on their boiling points, which is ideal for the now non-polar derivatized analyte.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, highly reproducible fragmentation technique that generates a characteristic mass spectrum ("fingerprint") for the derivatized analyte. This allows for unambiguous identification by comparing the obtained spectrum to a reference. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific, abundant fragment ions, drastically increasing sensitivity and reducing chemical noise.
-
Detailed Experimental Protocol: GC-MS
Instrumentation and Reagents
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard.
-
Derivatization Reagent: MTBSTFA with 1% t-BDMCS.
-
Pyridine (anhydrous, as a catalyst).[7]
-
Ethyl Acetate (anhydrous, GC grade).
Procedure
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
-
Derivatization Protocol:
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of MTBSTFA w/ 1% t-BDMCS and 20 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Inlet Mode | Split (50:1) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) @ 70 eV |
| Scan Range (Full Scan) | 50 - 450 m/z |
| SIM Ions (for quant.) | To be determined from the full scan spectrum of the derivatized standard (e.g., Molecular Ion, M-57) |
-
Analysis:
-
Inject 1 µL of the cooled, derivatized solution.
-
Acquire data in both Full Scan mode (for identification) and SIM mode (for quantification).
-
Identify the analyte by matching its retention time and mass spectrum with the derivatized standard.
-
GC-MS Workflow Diagram
Caption: Step-by-step workflow for GC-MS analysis including the critical derivatization step.
Method Validation Summary
Both methods should be validated according to ICH Q2(R2) guidelines to demonstrate their suitability.[2] The following table summarizes the typical performance characteristics that would be evaluated.
| Parameter | HPLC-UV | GC-MS (SIM) | ICH Guideline Reference |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ICH Q2(R2) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | ICH Q2(R2) |
| Precision (RSD) | ≤ 1.0% | ≤ 5.0% | ICH Q2(R2) |
| Specificity | Demonstrated by peak purity and resolution | Demonstrated by unique RT and mass spectrum | ICH Q2(R2) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL | ICH Q2(R2) |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.003 µg/mL | ICH Q2(R2) |
Comparison of Analytical Techniques
The choice between HPLC and GC-MS depends on the specific analytical objective.
| Feature | HPLC-UV | GC-MS |
| Primary Use | Purity, Assay, Routine QC | Identification, Trace Analysis, Impurity Structure Elucidation |
| Specificity | Good (based on RT) | Excellent (based on RT and Mass Spectrum) |
| Sensitivity | Good | Excellent (especially in SIM mode) |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) |
| Throughput | High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Robustness | High | Moderate (derivatization can add variability) |
Conclusion
This application note details two scientifically sound and robust methods for the analysis of this compound. The RP-HPLC method is ideally suited for high-throughput, routine quality control environments where accuracy and precision in quantifying the main component are paramount. The GC-MS method, while requiring a more involved sample preparation step, provides unparalleled specificity and sensitivity, making it the superior choice for definitive identification and the analysis of trace-level impurities. The selection of the appropriate method should be guided by the specific analytical requirements, whether for routine testing, stability studies, or in-depth impurity profiling. Both protocols, when properly validated, provide a self-validating system for the reliable analysis of this important chemical intermediate.
References
-
Hooker, J. M., et al. (2018). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96090, 2-Fluoro-6-methylpyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Analytical Methods. Available at: [Link]
-
Lee, H., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI Atmosphere. Available at: [Link]
-
Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available at: [Link]
-
Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of. Semantic Scholar. Available at: [Link]
-
National Institutes of Health. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. Available at: [Link]
-
Royal Society of Chemistry. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
National Center for Biotechnology Information. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Amino-5-chloro-6-methylpyridine | Properties, Safety, Applications & Supplier in China [pipzine-chem.com]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 6. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for the Regioselective Nitration of 2-Amino-5-fluoro-6-methylpyridine
Introduction: Strategic Importance of Nitrated Aminopyridines
The 2-amino-5-fluoro-6-methylpyridine scaffold is a privileged core in modern drug discovery, offering multiple vectors for chemical modification. The introduction of a nitro group via electrophilic aromatic substitution (EAS) is a critical transformation, as the nitro moiety serves as a versatile synthetic handle. It can be readily reduced to an amine, providing a pathway for the synthesis of amides, ureas, and sulfonamides, or it can participate in various cross-coupling reactions.[1][2] Furthermore, the strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring, influencing compound basicity, metabolic stability, and target engagement.
However, the nitration of pyridine derivatives is not trivial. The pyridine nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic attack, a phenomenon that can be exacerbated under the strongly acidic conditions required for nitration, which protonate the ring nitrogen.[3][4] This guide provides a robust and detailed experimental procedure for the regioselective nitration of this compound, addressing these challenges through careful control of reaction conditions. We will delve into the mechanistic rationale for regioselectivity, provide a self-validating protocol complete with characterization data, and outline the necessary safety procedures for this high-energy reaction.
Mechanistic Rationale & Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the key electrophile is the nitronium ion (NO₂⁺).[5] The nitronium ion is generated in situ from the reaction of concentrated nitric acid with a stronger dehydrating acid, typically sulfuric acid.[5]
Equation 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The regiochemical outcome of the substitution on the this compound ring is dictated by the combined directing effects of the existing substituents:
-
C2-Amino Group (-NH₂): A powerful activating, ortho, para-directing group. It strongly activates the C3 and C5 positions.
-
C6-Methyl Group (-CH₃): A weakly activating, ortho, para-directing group. It activates the C5 position.
-
C5-Fluoro Group (-F): A deactivating, ortho, para-directing group (due to competing inductive withdrawal and resonance donation). It directs towards the C4 and C6 positions.
-
Pyridine Nitrogen: A strongly deactivating, meta-directing group.
Analysis of Directing Effects: The C3 position is strongly activated by the C2-amino group and is not significantly deactivated by other substituents. The C4 position is only weakly activated by the C5-fluoro group. The C5 position is already substituted. Therefore, electrophilic attack is overwhelmingly favored at the C3 position , leading to the formation of 2-Amino-5-fluoro-6-methyl-3-nitropyridine .
Critical Safety & Hazard Mitigation
Nitration reactions are highly exothermic and involve corrosive, oxidizing, and potentially reactive reagents.[6] Adherence to strict safety protocols is mandatory.
-
Reagent Hazards: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are extremely corrosive and can cause severe burns.[7][8] Nitric acid is also a powerful oxidizing agent that can react violently with organic materials.[9]
-
Reaction Hazards: The reaction is highly exothermic. Uncontrolled addition of reagents or poor temperature management can lead to a thermal runaway, resulting in rapid gas evolution and potential explosion.[2]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[8]
-
Engineering Controls: This procedure must be performed inside a certified chemical fume hood with the sash positioned as low as practical.[6][9] An emergency safety shower and eyewash station must be immediately accessible.
-
Waste Disposal: Quench all reaction waste carefully by pouring it slowly onto a large amount of ice before neutralization. Nitric acid waste should never be mixed with organic solvents or other reactive waste streams.[9]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, from reaction setup through to product characterization.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | ≥98% | 126.13 | 1.26 g | 10.0 |
| Sulfuric Acid (H₂SO₄), conc. | 98% | 98.08 | 10 mL | - |
| Nitric Acid (HNO₃), fuming | ≥90% | 63.01 | 0.70 mL | ~15.0 |
| Dichloromethane (DCM) | ACS | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aq. | - | ~200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | - | As needed | - |
| Deionized Water | - | - | As needed | - |
| Crushed Ice | - | - | ~300 g | - |
Step-by-Step Procedure
Scientist's Note: The success of this reaction hinges on meticulous temperature control. The generation of the nitronium ion and the subsequent nitration are both highly exothermic.
-
Preparation of Nitrating Mixture:
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (10 mL).
-
Cool the flask in an ice/salt bath to between -5 °C and 0 °C.
-
Rationale: Pre-cooling the sulfuric acid is crucial to dissipate the heat generated upon the addition of nitric acid.
-
Using a glass pipette, add fuming nitric acid (0.70 mL, ~1.5 eq) dropwise to the cold, stirring sulfuric acid over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Once the addition is complete, let the mixture stir at 0 °C for an additional 10 minutes to ensure complete formation of the nitronium ion.
-
-
Substrate Addition:
-
In a separate beaker, dissolve this compound (1.26 g, 10.0 mmol) in ~5 mL of concentrated sulfuric acid. This step may be slightly exothermic; allow the solution to cool to room temperature.
-
Using a dropping funnel, add the substrate solution dropwise to the cold nitrating mixture over 30 minutes. Maintain the internal reaction temperature at or below 5 °C.
-
Rationale: Adding the substrate slowly to the nitrating agent prevents a dangerous exotherm and minimizes the formation of side products. The use of sulfuric acid as the solvent ensures the reaction medium remains homogeneous.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully withdraw a small aliquot (~5 µL) and quench it into a vial containing ice and excess NaHCO₃ solution. Extract with ethyl acetate and spot on a silica plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The product should be more polar than the starting material.
-
-
Work-up and Isolation:
-
Fill a 1 L beaker with crushed ice (~300 g).
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will generate significant heat.
-
Rationale: Quenching on ice serves to stop the reaction and dilute the strong acid, preparing it for safe neutralization.
-
Slowly add saturated sodium bicarbonate solution in portions to the acidic mixture until the pH is ~7-8. Be cautious as significant CO₂ evolution will occur.
-
Transfer the neutralized slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, typically a yellow or orange solid, can be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing to 25% ethyl acetate in hexanes, is typically effective.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the pure 2-Amino-5-fluoro-6-methyl-3-nitropyridine.
-
Product Characterization and Validation
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
Expected Analytical Data
| Analysis | Expected Results for 2-Amino-5-fluoro-6-methyl-3-nitropyridine |
| Appearance | Pale yellow to yellow crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.2 (s, 1H, H-4), δ ~5.5-6.0 (br s, 2H, -NH₂), δ ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~155-160 (C-F, d, ¹JCF ≈ 240 Hz), δ ~150-155 (C-NH₂), δ ~140-145 (C-CH₃), δ ~125-130 (C-NO₂), δ ~115-120 (C-H, d, ²JCF ≈ 20 Hz), δ ~18-22 (-CH₃) |
| IR (ATR, cm⁻¹) | 3450-3300 (N-H stretch), ~1580 (NO₂ asym. stretch), ~1350 (NO₂ sym. stretch)[10] |
| Mass Spec (ESI+) | m/z = 172.05 [M+H]⁺ |
Note: NMR chemical shifts (δ) are predicted values and may vary slightly. Coupling constants (J) are denoted in Hz. 'd' = doublet.
Visualized Workflows
Experimental Synthesis Workflow
Caption: High-level workflow for the synthesis and purification.
Product Validation Logic
Caption: Logical flow for the analytical validation of the final product.
References
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
- Olah, G. A., Malhorta, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
-
Izquierdo, S., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(1), 125-134. [Link]
-
Colacino, E., et al. (2019). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 24(18), 3277. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Digital Commons @ NJIT. (1951). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Amino-5-fluoro-6-methylpyridine as a Privileged Scaffold for the Synthesis of Targeted Pharmaceutical Agents
An Application Guide for Drug Discovery Scientists
Abstract: The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, celebrated for its ability to form critical hydrogen bond interactions with a multitude of biological targets, most notably the hinge region of protein kinases.[1][2] The strategic incorporation of fluorine and methyl groups onto this scaffold significantly enhances its utility, offering chemists precise tools to modulate physicochemical properties, metabolic stability, and target selectivity.[3][4] This document provides an in-depth guide on the application of 2-Amino-5-fluoro-6-methylpyridine as a key building block in the synthesis of potential kinase inhibitors, focusing on the widely employed Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and the biological rationale behind its use are presented to empower researchers in drug development.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, particularly in oncology and immunology, the development of small-molecule kinase inhibitors remains a paramount objective. The 2-aminopyridine scaffold is frequently employed due to its structural resemblance to the adenine portion of ATP, allowing it to act as a competitive inhibitor by occupying the ATP-binding pocket of kinases.
The specific substitution pattern of this compound offers a triad of advantages:
-
The 2-Amino Group: Serves as the primary "hinge-binding" motif, typically forming two crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental for potent and selective inhibition.
-
The 5-Fluoro Group: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine ring, thereby affecting solubility and cell permeability.[3][4]
-
The 6-Methyl Group: This group can provide steric hindrance that directs the molecule's conformation within the binding pocket, potentially enhancing selectivity for the target kinase over other structurally similar kinases. It can also engage in beneficial hydrophobic interactions.
This unique combination of functional groups makes this compound a highly valuable starting material for generating libraries of targeted compounds with desirable drug-like properties.
Core Synthetic Application: Suzuki-Miyaura Cross-Coupling
A cornerstone of modern synthetic chemistry for creating carbon-carbon bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is exceptionally well-suited for drug discovery campaigns due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and esters.[6]
To utilize this compound in a Suzuki coupling, it must first be functionalized with a halide, typically bromine, to serve as the coupling handle. The following workflow outlines the conversion of the parent compound to a key biaryl intermediate, a common core structure in many kinase inhibitors.
Caption: Synthetic workflow for producing a biaryl intermediate.
Detailed Experimental Protocol: Pd(OAc)₂/SPhos Catalyzed Suzuki Coupling
This protocol describes a robust method for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-5-fluoro-6-methylpyridine with a generic arylboronic acid. The use of Palladium(II) acetate with a Buchwald ligand like SPhos is particularly effective for challenging substrates, including electron-rich and sterically hindered aminopyridines.[7]
Materials:
-
2-Amino-3-bromo-5-fluoro-6-methylpyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Amino-3-bromo-5-fluoro-6-methylpyridine, the selected arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form generated in situ from Pd(OAc)₂.
-
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe. A typical solvent ratio is between 4:1 and 10:1 (toluene:water).
-
Causality Note: Water is essential for the transmetalation step of the catalytic cycle, while toluene solubilizes the organic components and allows for heating to the required temperature. Degassing prevents quenching of the catalyst.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. Reactions are typically complete within 12-24 hours.[7]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Causality Note: The aqueous wash removes the inorganic base (K₃PO₄) and boronic acid byproducts.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 1-3 mol % | Balances reaction efficiency with cost and ease of removal. |
| Ligand | SPhos, XPhos | Buchwald ligands are highly effective for coupling heteroaryl halides.[7] |
| Base | K₃PO₄, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid.[6] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle.[8] |
| Typical Yield | 60-95% | Highly dependent on the specific coupling partners used. |
Biological Context: Inhibition of Kinase Signaling Pathways
The biaryl structures synthesized from this compound are designed to inhibit protein kinases, which are critical regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. These inhibitors function by blocking the phosphorylation cascade that transmits signals from the cell surface to the nucleus, thereby halting processes like cell proliferation and survival.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-5-fluoro-6-methylpyridine
Welcome to the technical support center for the purification of crude 2-Amino-5-fluoro-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to help you navigate the challenges of purifying this important chemical intermediate.
Understanding the Challenge: The Nature of this compound
This compound is a substituted aminopyridine, a class of compounds known for their utility in pharmaceuticals and agrochemicals. Its purification can be challenging due to its polarity, basicity from the amino group and the pyridine nitrogen, and potential for a range of impurities derived from its synthesis. A logical synthesis route can infer the likely impurities we need to target for removal.
A plausible synthesis may involve the amination of a corresponding 2-chloro or 2-bromo-5-fluoro-6-methylpyridine precursor. This suggests that potential impurities could include:
-
Isomeric Impurities: Such as 2-Amino-3-fluoro-6-methylpyridine or other positional isomers formed during the synthesis of the precursors.
-
Unreacted Starting Materials: Residual 2-halo-5-fluoro-6-methylpyridine.
-
By-products: Resulting from side reactions, such as hydrolysis of the halo-precursor to a hydroxypyridine, or over-alkylation.
-
Residual Solvents and Reagents: From the reaction and initial workup.
The presence of the fluorine atom and the amino group makes the molecule quite polar and capable of hydrogen bonding, which influences its solubility and chromatographic behavior. The basic nature of the amino and pyridine groups can lead to strong interactions with acidic stationary phases like silica gel in chromatography, often causing issues like peak tailing.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during purification.
Recrystallization Issues
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem, especially with compounds that have a relatively low melting point or when a high concentration of impurities is present, which can depress the melting point.[1] It occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.
-
Causality: This phenomenon often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. The high polarity of your compound can also contribute.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: Consider using a lower-boiling point solvent or a mixed solvent system. For a polar compound like yours, a mixture of a polar solvent in which it is soluble (like ethanol or isopropanol) and a non-polar anti-solvent in which it is less soluble (like hexane or toluene) can be effective.[2][3]
-
Question 2: I have a very low yield after recrystallization. How can I improve it?
Answer: A low yield (e.g., less than 50%) can be frustrating and is often due to using too much solvent or premature crystallization.[4]
-
Causality: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent means a significant portion of your compound will remain dissolved even at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Add the solvent in small portions to the boiling mixture.
-
Check the Mother Liquor: After filtering your crystals, you can test the remaining solution (mother liquor) for dissolved product. Evaporating a small amount on a watch glass will show if a significant amount of solid remains.
-
Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (e.g., by boiling off some solvent) and cooling it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, but only after slow cooling to room temperature to allow for proper crystal formation.
-
Column Chromatography Issues
Question 3: My compound is streaking badly on a silica gel column, and the fractions are not pure. What's happening?
Answer: This is a classic issue when purifying basic compounds like aminopyridines on standard silica gel.
-
Causality: The acidic silanol groups on the surface of the silica strongly and sometimes irreversibly interact with the basic nitrogen atoms of your compound. This leads to poor peak shape (tailing or streaking) and often low recovery.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonia in methanol (e.g., a 7N solution) can also be used as a component of the mobile phase.
-
Use Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a reagent like trimethylsilyl chloride (TMSCl).
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Florisil is another option that has been used for aminopyridine purification.[5]
-
Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase chromatography on a C18-functionalized silica column is an excellent alternative. Your polar compound will likely elute with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[2][6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Given the polar nature of your compound due to the amino group and the fluorine atom, you should start by screening polar solvents. A good strategy is to test solubility in a range of solvents at room temperature and at their boiling points.
| Solvent System | Rationale |
| Single Solvents | |
| Isopropanol or Ethanol | Often good for moderately polar compounds. Your compound is likely soluble when hot and less so when cold. |
| Toluene | Less polar than alcohols, might provide a good solubility difference between hot and cold. |
| Water | Due to the amino group, there might be some solubility in hot water. Can be a very "green" and effective solvent if the solubility profile is right.[3] |
| Mixed Solvent Systems | |
| Ethanol/Water | A common and effective system for polar molecules. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then re-heat to clarify and cool.[2] |
| Toluene/Hexane | Dissolve in a minimum of hot toluene and add hexane as the anti-solvent.[2] |
| Dichloromethane/Petroleum Ether | A lower boiling point system. Dissolve in dichloromethane and add petroleum ether.[7] |
Q2: How can I remove baseline impurities before attempting recrystallization or chromatography?
A2: An acid-base extraction is a very effective first-pass purification for aminopyridines.
-
Principle: Your basic aminopyridine can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase. Then, by basifying the aqueous layer, you can regenerate the free amine, which can be extracted back into an organic solvent.[8]
-
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Q3: What are good starting conditions for column chromatography?
A3: The choice depends on whether you opt for normal-phase or reversed-phase chromatography.
| Chromatography Mode | Stationary Phase | Recommended Mobile Phase System | Key Considerations |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine (TEA) | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The TEA is crucial to prevent peak tailing. |
| Alumina (Neutral) | Dichloromethane/Methanol | Alumina is less acidic than silica and can be better for basic compounds. Start with 1-2% MeOH and increase. | |
| Reversed Phase | C18 Silica | Water/Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Your polar compound will likely require a higher aqueous percentage. Start with 95:5 Water:ACN and increase the ACN concentration. The acid ensures the amine is protonated, leading to better peak shape.[2][6] |
Q4: How do I confirm the purity of my final product?
A4: A combination of techniques is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method, similar to the one described in the table above, with a diode-array detector (DAD) is ideal. Purity is typically reported as area percent.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present at levels of ~1% or higher. Look for small, unassigned peaks.[9][10][11]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of a pure crystalline solid. Impurities tend to broaden and depress the melting point.
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid. Keep the solution at or near its boiling point.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase with Basic Modifier)
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried, impregnated silica onto the top of the column.
-
Elution: Begin eluting with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Decision-Making Workflow for Purification
Caption: Purification Strategy Decision Tree.
References
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. ([Link])
-
2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem. ([Link])
- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google P
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. ([Link])
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. ([Link])
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. ([Link])
-
Workup: Amines - Department of Chemistry : University of Rochester. ([Link])
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google P
-
2-Fluoro-6-methylpyridine | C6H6FN | CID 96090 - PubChem - NIH. ([Link])
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. ([Link])
-
Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF - ResearchGate. ([Link])
-
HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. ([Link])
-
Introduction to HPLC. ([Link])
-
A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity - ResearchGate. ([Link])
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. ([Link])
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. ([Link])
-
Amine workup : r/Chempros - Reddit. ([Link])
-
Updates and Original Case Studies Focused on the NMR-Linked Metabolomics Analysis of Human Oral Fluids Part I: Emerging Platforms and Perspectives - MDPI. ([Link])
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. ([Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. ([Link])
-
Acid–base extraction - Wikipedia. ([Link])
-
Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry - MDPI. ([Link])
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. ([Link])
-
1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. ([Link])
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 8. Workup [chem.rochester.edu]
- 9. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Navigating Reactions with 2-Amino-5-fluoro-6-methylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-fluoro-6-methylpyridine. This guide, structured in a question-and-answer format, addresses common challenges and provides in-depth troubleshooting strategies for overcoming steric hindrance and other reactivity issues associated with this versatile building block. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the robustness of your experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low yields in my cross-coupling reactions with this compound?
A1: The primary challenge with this compound is the significant steric hindrance posed by the methyl group at the 6-position, which is ortho to the typical reaction sites (e.g., a halogen at position 2 for cross-coupling or the amino group itself). This steric bulk can impede the approach of the catalyst and the coupling partner to the reaction center. Additionally, the electron-donating nature of the amino group can influence the reactivity of the pyridine ring. The combination of these steric and electronic factors often necessitates carefully optimized reaction conditions, particularly the choice of catalyst and ligand.
Q2: Can the amino group in this compound interfere with my reaction?
A2: Yes, the exocyclic amino group is a potent nucleophile and can engage in several side reactions. It can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition. In cross-coupling reactions, it can also compete with other nucleophiles present in the reaction mixture. For reactions involving strong bases, the amino group can be deprotonated, altering its electronic properties and reactivity. In some cases, protecting the amino group might be a viable strategy to prevent these undesired side reactions.
Q3: What is the "2-pyridyl problem" and how does it relate to my work with this molecule?
A3: The "2-pyridyl problem" refers to the often-observed instability and poor reactivity of 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling reactions.[1] While your primary substrate is the aminopyridine, this issue is relevant if you are attempting to use a borylated derivative of this compound. The challenges are attributed to the propensity of these reagents to undergo protodeboronation and the influence of the nitrogen atom on the transmetalation step. Overcoming this often requires specific catalyst systems and reaction conditions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. However, the steric hindrance in this compound derivatives (e.g., 2-bromo-5-fluoro-6-methylpyridin-2-amine) presents a significant hurdle. Below are troubleshooting guides for common cross-coupling reactions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
You are attempting to couple a derivative of this compound (assuming a halide at a reactive position, for instance, a hypothetical 2-bromo-5-fluoro-6-methylpyridin-amine) with a boronic acid and observing low to no product formation.
The primary issue is likely the steric clash between the ortho-methyl group and the bulky palladium catalyst complex during the oxidative addition and subsequent reductive elimination steps of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.
-
Catalyst and Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the reaction. These ligands stabilize the palladium center and facilitate the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective.
-
Rationale: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species, which is necessary for the oxidative addition to the sterically hindered pyridine. The electron-rich nature of these ligands also enhances the rate of reductive elimination.
-
-
Base and Solvent Optimization: The choice of base and solvent system is critical. A weaker base may not be sufficient to drive the transmetalation step, while an overly strong base can lead to side reactions.
-
Rationale: The base plays a key role in the transmetalation step, activating the boronic acid. The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst and base.
-
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-95 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 78-88 | [4] |
| Pd/BI-DIME | BI-DIME | K₃PO₄ | Toluene | High (for hindered biaryls) | [2] |
Note: Yields are based on reactions with structurally similar, sterically hindered aminopyridines and serve as a strong predictive guide.
-
To a dry reaction vial, add the 2-halo-5-fluoro-6-methylpyridin-2-amine (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/H₂O, 10:1 v/v).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Optimized Suzuki-Miyaura Coupling Workflow.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
You are attempting to couple an amine with a halogenated derivative of this compound and experiencing low conversion.
Similar to the Suzuki coupling, steric hindrance around the C-X bond is the primary obstacle. Additionally, the nucleophilicity of the coupling amine and the strength of the base are critical factors.
-
Ligand Selection is Key: For Buchwald-Hartwig amination of sterically hindered substrates, specialized ligands are essential. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are highly effective.[6]
-
Rationale: These ligands are both bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step.
-
-
Choice of Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 5-10 (initial), optimized | [7] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | High | [8][9] |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 8-95 | [5] |
Note: Yields are based on reactions with sterically demanding aryl halides and serve as a strong predictive guide.
-
To a dry reaction vessel, add the 2-halo-5-fluoro-6-methylpyridin-2-amine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Follow a standard aqueous workup and purification by column chromatography.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
Side reactions and byproducts in the synthesis of 2-Amino-5-fluoro-6-methylpyridine derivatives
Technical Support Center: Synthesis of 2-Amino-5-fluoro-6-methylpyridine Derivatives
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound and its derivatives. This scaffold is a critical pharmacophore in modern medicinal chemistry, and its successful synthesis requires a nuanced understanding of potential pitfalls. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategies
This section addresses common high-level questions regarding the selection and implementation of synthetic routes.
Q1: What are the primary synthetic routes to access the this compound core, and what are their key trade-offs?
A1: There are several viable pathways, each with distinct advantages and challenges. The optimal choice depends on starting material availability, scale, and tolerance for specific reagents.
-
Route A: Balz-Schiemann Reaction on an Aminopyridine Precursor. This is a classic and widely used method for introducing fluorine. It typically begins with a precursor like 2,5-diamino-6-methylpyridine or a protected version. The 5-amino group is selectively diazotized and subsequently converted to a fluoro group.
-
Advantages: Well-established, reliable for introducing fluorine onto an aromatic ring.
-
Disadvantages: Requires careful handling of diazonium salts, which can be unstable. Hydrolysis of the diazonium intermediate is a major potential side reaction.[1]
-
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This approach involves displacing a leaving group (e.g., -Cl, -Br, -NO₂) at the 5-position of the pyridine ring with a fluoride source. For instance, reacting 2-amino-5-bromo-6-methylpyridine with a fluoride salt like KF or CsF.
-
Advantages: Can be highly efficient if the ring is sufficiently activated by electron-withdrawing groups. Avoids the use of unstable diazonium intermediates.[2]
-
Disadvantages: The pyridine ring is inherently electron-rich, making SNAr challenging without strong activation. High temperatures and specialized fluoride sources (e.g., anhydrous spray-dried KF with a phase-transfer catalyst) are often necessary.
-
-
Route C: Multi-step Synthesis from a Substituted Pyridine. This involves building the functionality around a pre-existing pyridine ring through a sequence of reactions such as nitration, halogenation, reduction, and amination. For example, starting from 2-bromo-6-methylpyridine.[3]
-
Advantages: Highly versatile, allowing for the synthesis of a wide range of derivatives.
-
Disadvantages: Can be a lengthy process with multiple steps, potentially leading to lower overall yields.[4] Each step introduces its own set of potential side reactions.
-
Part 2: Troubleshooting Guide - Side Reactions & Byproducts
This section is formatted to address specific experimental problems. Each answer provides a mechanistic explanation and actionable protocols to mitigate the issue.
Scenario 1: Low or No Yield
Q2: My reaction to form this compound via the Balz-Schiemann reaction has a very low yield. What are the most probable causes?
A2: Low yields in a Balz-Schiemann reaction on this substrate are typically traced back to two critical stages: diazotization and the subsequent thermal decomposition of the diazonium fluoroborate salt.
-
Causality - Ineffective Diazotization: The conversion of the 5-amino group to a diazonium salt is highly sensitive to temperature and acidity. If the temperature rises above 0-5 °C, the nascent diazonium salt can prematurely decompose or react with the solvent.[1] Insufficient acidity can lead to incomplete diazotization or undesired side-coupling reactions.
-
Causality - Premature Decomposition/Hydrolysis: The diazonium intermediate is susceptible to nucleophilic attack by water, which leads to the formation of 2-amino-5-hydroxy-6-methylpyridine as a significant byproduct. This is often the primary sink for the desired product.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use anhydrous hydrogen fluoride (HF) or fluoroboric acid (HBF₄) as the fluorine source and solvent. If using NaNO₂ and HCl, ensure all reagents and solvents are scrupulously dried.[3]
-
Strict Temperature Control: Maintain the reaction temperature between -5 °C and 0 °C during the addition of sodium nitrite (NaNO₂). Use a calibrated low-temperature thermometer and an efficient cooling bath (e.g., acetone/dry ice).
-
Monitor Reagent Quality: Sodium nitrite can degrade over time. Use a freshly opened bottle or a batch that has been properly stored.
-
Isolate the Diazonium Salt: For better control, it is often advantageous to precipitate the diazonium fluoroborate salt from the cold reaction mixture, filter it, wash it with cold ether, and then decompose the dried salt in a separate step.
Scenario 2: Formation of Key Byproducts
Q3: During my synthesis, I've isolated a major byproduct identified as 2-amino-5-hydroxy-6-methylpyridine. How can I prevent its formation?
A3: The formation of the 5-hydroxy byproduct is the classic hallmark of water contamination during a Balz-Schiemann reaction. The diazonium cation is a potent electrophile, and in the presence of water, it will readily undergo substitution to form a phenol-like derivative.
Mechanistic Insight:
The desired pathway involves the decomposition of the diazonium salt to generate an aryl cation, which is then trapped by a fluoride ion. The competing side reaction involves water acting as a nucleophile, attacking the diazonium salt to displace N₂ and form the pyridone.
Sources
Technical Support Center: Optimizing Substitutions on the Pyridine Ring
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substitution reactions on the versatile yet often stubborn pyridine ring. Here, we move beyond simple protocols to explain the underlying principles that govern success or failure in your experiments. Our aim is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about pyridine reactivity, providing a foundational understanding for subsequent troubleshooting.
Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine failing?
This is a classic challenge rooted in the electronic nature of the pyridine ring. There are two primary reasons for failure:
-
Ring Deactivation: The nitrogen atom is highly electronegative, withdrawing electron density from the ring via an inductive effect. This makes the ring significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2]
-
Nitrogen Basicity: The lone pair on the pyridine nitrogen acts as a Lewis base. In the presence of Brønsted or Lewis acids, which are required for generating most strong electrophiles (e.g., nitronium ions, acylium ions), the nitrogen is readily protonated or complexes with the catalyst.[2] This forms a pyridinium species, which is even more severely deactivated towards electrophilic attack. Friedel-Crafts reactions, for instance, typically fail because the Lewis acid catalyst (e.g., AlCl₃) irreversibly complexes with the nitrogen.[2]
-
The Solution: The most reliable strategy is to convert the pyridine to its corresponding Pyridine N-oxide . This transformation fundamentally alters the electronic properties of the ring, providing a robust solution to both problems.[3][4]
Q2: How does forming a Pyridine N-oxide solve the problems of electrophilic substitution?
Formation of the N-oxide is a powerful strategic tool. The N-O bond is polarized, with the oxygen atom bearing a partial negative charge and the nitrogen a partial positive charge. This has two beneficial consequences:
-
Ring Activation: The oxygen atom can donate electron density back into the ring through resonance, increasing the nucleophilicity of the C2 and C4 positions. This overcomes the inherent deactivation of the parent pyridine.[4]
-
Altered Regioselectivity: While pyridine directs electrophiles to the C3 position (meta), the N-oxide directs incoming electrophiles to the C2 and, more commonly, the C4 positions (ortho/para).[4]
After the substitution reaction is complete, the N-oxide can be efficiently deoxygenated to reveal the substituted pyridine product. This "activate-substitute-remove" strategy is a cornerstone of pyridine chemistry.
Q3: My nucleophilic substitution on a halopyridine is sluggish. How can I improve it?
Nucleophilic Aromatic Substitution (SNAr) on pyridine is generally more facile than on benzene because the electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex). However, reactivity is highly dependent on the position of the leaving group.
-
Positional Reactivity: SNAr reactions are significantly faster when the leaving group is at the C2 or C4 position. Attack at these positions allows the negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. Substitution at the C3 position does not allow for this stabilization and is therefore much slower.
-
Troubleshooting: If your reaction with a 2- or 4-halopyridine is slow, consider optimizing the nucleophile's strength, increasing the reaction temperature, or using a more polar aprotic solvent (e.g., DMF, DMSO) to promote the formation of the charged intermediate. For the highly unreactive 3-halopyridines, transition-metal catalysis is often a more viable approach.
Q4: I'm getting a low yield in my Suzuki coupling with a pyridyl halide. What's the likely cause?
Low yields in Suzuki couplings involving pyridines often stem from two issues: catalyst inhibition and/or instability of the boron reagent.
-
Catalyst Inhibition: The basic lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is particularly problematic with electron-rich pyridines.
-
Boronic Acid Instability: Pyridylboronic acids are known to be prone to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, especially under basic conditions.[5] This is a common cause of low yields.[6]
-
Troubleshooting: To mitigate these issues, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos ) which promote the desired catalytic cycle and can sterically hinder catalyst poisoning.[7][8] Using anhydrous conditions with a base like K₃PO₄ can help minimize protodeboronation.[5][8] Alternatively, using more stable boronate esters (e.g., pinacol esters) instead of boronic acids is a highly effective strategy.[5]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to common experimental failures.
Problem 1: Low or No Yield in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
| Potential Cause | Explanation & Recommended Action |
| Inefficient Catalyst/Ligand | The standard Pd(PPh₃)₄ catalyst is often ineffective for pyridines. The electron-rich and sterically hindered nature of modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial for promoting the rate-limiting oxidative addition step, especially with less reactive chloropyridines.[5][7] Action: Screen a panel of modern ligands. Pre-catalysts, which are more stable and form the active Pd(0) species more reliably, are often a better choice than Pd₂(dba)₃ or Pd(OAc)₂.[5][8] |
| Protodeboronation (Suzuki) | The pyridylboronic acid is being consumed by a side reaction. This is exacerbated by excess water and strong bases. Action: 1. Use a more stable boronate ester (e.g., pinacol, MIDA).[5] 2. Use anhydrous solvents and a non-aqueous base like K₃PO₄ or CsF. 3. Ensure all reagents and solvents are thoroughly dried and degassed.[9] |
| Incorrect Base | The choice of base is critical. For Suzuki, K₂CO₃ or K₃PO₄ are common starting points.[8] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required, but the optimal base depends heavily on the amine substrate. Action: Screen different bases. For sensitive substrates, milder bases like Cs₂CO₃ may be necessary. |
| Inhibitory Solvent | Solvents like pyridine, acetonitrile, or chloroform have been reported to inhibit palladium catalysts by coordinating to the metal center.[10] Action: Switch to common cross-coupling solvents such as dioxane, toluene, or THF.[10] |
| Poor Substrate Purity | Impurities in starting materials (halides or boronates) can poison the catalyst or lead to side products. Action: Re-purify starting materials. Check the quality of boronic acids, as they can degrade on storage.[11] |
Problem 2: Poor Regioselectivity in Radical Substitutions (Minisci Reaction)
| Potential Cause | Explanation & Recommended Action |
| Multiple Activated Sites | Unsubstituted pyridine is typically attacked by nucleophilic radicals at the C2 and C4 positions, often leading to mixtures.[12] The regioselectivity is governed by a combination of electronic and steric factors. |
| Controlling C2 vs. C4 Selectivity | The outcome can be influenced by reaction conditions. Action: 1. Solvent/Acid Tuning: The choice of acid and solvent can influence the protonation state of the pyridine and the solvation sphere, sometimes allowing for regiochemical control.[13] 2. Steric Blockade: To force substitution at the C4 position, a bulky group can be pre-installed on the nitrogen (e.g., an N-oxide or a bulky N-alkyl group). This sterically hinders the C2 and C6 positions, directing the incoming radical to C4.[14] |
| Over-alkylation | The product of the initial reaction may be more reactive than the starting material, leading to di- or tri-substituted products. Action: Use a limiting amount of the radical precursor or add it slowly over the course of the reaction to keep its concentration low. |
Problem 3: Failure of Pyridine N-oxide Deoxygenation
| Potential Cause | Explanation & Recommended Action |
| Ineffective Reducing Agent | The choice of deoxygenation reagent is critical and depends on the functional groups present in the molecule. |
| Common Deoxygenation Methods | Action: 1. PCl₃ or POCl₃: Very effective but harsh. Can lead to chlorination of the ring as a side reaction, especially at the 2- and 4-positions.[4] 2. Trivalent Phosphorus Compounds: Reagents like PPh₃ or P(OEt)₃ are milder alternatives. 3. Catalytic Hydrogenation: H₂ with a palladium, platinum, or nickel catalyst is a clean method but is not compatible with reducible functional groups like nitro, cyano, or alkenes. 4. Metal Dust: Zinc or iron powder in acetic acid is a classic and effective method.[15] |
| Side Reactions | Rearrangements can occur, especially when treating N-oxides with reagents like acetic anhydride. For example, 2-picoline N-oxide can rearrange to form 2-(acetoxymethyl)pyridine.[3][16] Action: If rearrangement is observed, switch to a direct deoxygenation method that does not involve activation of the N-oxide oxygen, such as catalytic hydrogenation or reduction with metal dust. |
Section 3: Visual Workflows & Diagrams
Visual aids can simplify complex decision-making processes in reaction optimization.
Workflow for Troubleshooting a Failing Suzuki Coupling
Caption: Decision tree for systematic troubleshooting of low-yielding Suzuki reactions on pyridines.
Conceptual Diagram: EAS on Pyridine vs. Pyridine N-oxide
Caption: Comparison of reaction pathways for electrophilic aromatic substitution (EAS).
Section 4: Key Experimental Protocols
These protocols provide validated, step-by-step methods for common transformations discussed in this guide.
Protocol 1: Nitration of Pyridine via the N-Oxide
This two-step protocol is a reliable method for introducing a nitro group at the 4-position of the pyridine ring.
Step A: Synthesis of Pyridine N-oxide
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.0 eq). Dissolve it in glacial acetic acid (approx. 5-10 volumes).
-
Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, 1.5 - 2.0 eq) dropwise, keeping the internal temperature below 10 °C.
-
Reaction: After addition, remove the ice bath and heat the mixture to 70-80 °C for 3-4 hours. Monitor the reaction by TLC until the starting pyridine is consumed.
-
Work-up: Cool the reaction mixture. Carefully remove the excess acetic acid and water under reduced pressure. The resulting residue contains pyridine N-oxide. It can often be used directly in the next step or purified by distillation or crystallization.
Step B: Nitration of Pyridine N-oxide [17][18]
-
Safety Note: This procedure uses fuming nitric and concentrated sulfuric acid. Handle with extreme caution in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄, ~2.5 volumes) to fuming nitric acid (HNO₃, ~1 volume).[17]
-
Setup: In a three-neck flask equipped with a thermometer, addition funnel, and reflux condenser, add pyridine N-oxide (1.0 eq). Heat to 60 °C.
-
Nitration: Add the prepared nitrating mixture dropwise via the addition funnel, maintaining the internal temperature. After addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.[18]
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice (~15 parts by weight). Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is 7-8. Be cautious of vigorous foaming.
-
Isolation: The product, 4-nitropyridine N-oxide, will precipitate as a yellow solid. Collect the solid by vacuum filtration. It can be purified by recrystallization from acetone or ethanol.[17]
Step C: Deoxygenation of 4-Nitropyridine N-oxide
-
Setup: Dissolve the 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Reduction: Add a reducing agent such as phosphorus trichloride (PCl₃, 1.1 eq) dropwise at 0 °C, or add iron powder (3-5 eq) and heat to reflux.
-
Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, filter off any solids, and neutralize the filtrate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure to yield 4-nitropyridine.
Protocol 2: General Procedure for Suzuki Coupling of a 2-Chloropyridine
This protocol uses a modern catalyst system optimized for challenging, electron-deficient heteroaryl chlorides.
-
Setup: To a dry Schlenk tube or reaction vial, add the 2-chloropyridine derivative (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M concentration) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]
- Baran, P. S. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting, Scripps Research.
- YouTube. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Organic Chemistry Explained.
-
Quora. (2017, June 7). Why does pyridine not undergo an electrophilic substitution reaction? Retrieved January 24, 2026, from [Link]
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- MacMillan, D. W. C., & Douglas, J. J. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(14), 1883-1896.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Myers, A. G. (n.d.). Directed (ortho) Metallation. Myers Research Group, Harvard University.
-
Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved January 24, 2026, from [Link]
- Li, W., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 24, 2026, from [Link]
-
Reddit. (2010). Suzuki coupling help. r/chemistry. Retrieved January 24, 2026, from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved January 24, 2026, from [Link]
- ScienceDirect. (2020). Limitations of Minisci reactions for pyridine-pyridine coupling, and a boron-mediated method proceeding through a radical-radical coupling. Tetrahedron Letters, 61(38), 152304.
-
Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved January 24, 2026, from [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved January 24, 2026, from [Link]
- Apollo - University of Cambridge Repository. (2021). Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters.
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved January 24, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. m.youtube.com [m.youtube.com]
- 4. baranlab.org [baranlab.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. Making sure you're not a bot! [oc-praktikum.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the fluorination step of 2-Amino-5-fluoro-6-methylpyridine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-fluoro-6-methylpyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the critical fluorination step. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to help you navigate the complexities of this synthesis, ensuring safety, reproducibility, and optimal yields.
Introduction to the Fluorination Challenge
The introduction of a fluorine atom into the pyridine ring of 2-amino-6-methylpyridine is a crucial transformation in the synthesis of many pharmaceutical and agrochemical compounds. The Balz-Schiemann reaction is a widely utilized method for this purpose; however, it is not without its significant challenges.[1][2] These challenges primarily stem from the inherent instability of the intermediate diazonium salts and the often harsh reaction conditions required for the thermal decomposition to yield the desired fluorinated product.[1][3] This guide will primarily focus on troubleshooting the Balz-Schiemann reaction and will also explore alternative fluorination strategies.
Troubleshooting Guide: The Balz-Schiemann Reaction
The Balz-Schiemann reaction involves two main stages: the diazotization of the primary aromatic amine and the subsequent thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1][2] Problems can arise at either stage, impacting both yield and purity.
Question 1: My diazotization of 2-amino-6-methylpyridine appears incomplete or is yielding a dark, tarry mixture. What are the likely causes and solutions?
Incomplete diazotization is a common issue that can lead to a cascade of problems, including low yields and the formation of colored impurities.
Underlying Causes:
-
Insufficient Acid: The diazotization reaction requires a sufficiently acidic medium to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.[4]
-
Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to the premature decomposition of the diazonium salt and the formation of phenolic byproducts and other colored impurities. The diazonium salt of 2-amino-6-methylpyridine can be particularly sensitive to temperature fluctuations.
-
Slow Addition of Nitrite: A rapid addition of the sodium nitrite solution can create localized "hot spots" and an excess of nitrous acid, which can lead to side reactions.
Troubleshooting Protocol:
-
Optimize Acidity: Ensure a sufficient excess of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), is used. This not only facilitates the formation of the nitrosonium ion but also provides the tetrafluoroborate counterion for the diazonium salt.
-
Strict Temperature Management: Maintain a low reaction temperature, typically between -5 °C and 0 °C, throughout the addition of sodium nitrite. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature closely.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the stirred solution of the aminopyridine in HBF₄. A slow, controlled addition prevents localized temperature increases and minimizes side reactions.
-
Visual Cues: A successful diazotization should result in a clear, homogenous solution or a fine, pale-colored precipitate of the diazonium tetrafluoroborate salt. The formation of a dark, tarry mixture is a strong indicator of decomposition.
Question 2: The yield of this compound is consistently low after the thermal decomposition of the diazonium salt. How can I improve it?
Low yields during the thermal decomposition step are often due to suboptimal reaction conditions or the inherent instability of the diazonium salt.
Underlying Causes:
-
Decomposition Temperature: The optimal decomposition temperature is a critical parameter. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to the formation of byproducts through alternative decomposition pathways.[1]
-
Solvent Effects: The choice of solvent can significantly influence the outcome of the decomposition. Polar solvents can solvate the diazonium salt, potentially hindering the desired fluorination pathway.[1]
-
Presence of Nucleophiles: Water or other nucleophiles can compete with the fluoride ion in attacking the aryl cation intermediate, leading to the formation of phenolic and other byproducts.[1]
-
Incomplete Precipitation of the Diazonium Salt: If the diazonium salt is not fully precipitated before the decomposition step, the yield will be inherently limited.
Strategies for Yield Improvement:
-
Optimize Decomposition Temperature: The decomposition is typically carried out by heating the isolated diazonium salt, either neat or as a slurry in an inert solvent. The ideal temperature should be determined empirically, often by gradually heating the salt until a steady evolution of nitrogen gas is observed.
-
Solvent Selection: Consider using low- or non-polar solvents for the decomposition.[1] Solvents like hexane or chlorobenzene have been shown to improve yields in some Balz-Schiemann reactions.[1]
-
Anhydrous Conditions: Ensure the isolated diazonium salt is thoroughly dried before decomposition to minimize the formation of phenolic byproducts.
-
Alternative Fluoride Sources: While HBF₄ is standard, other sources of the tetrafluoroborate anion or alternative counterions like hexafluorophosphate (PF₆⁻) have been reported to improve yields in some cases.[2]
Experimental Protocol: Balz-Schiemann Fluorination of 2-Amino-6-methylpyridine
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
2-Amino-6-methylpyridine
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Inert, high-boiling solvent (e.g., dodecane, optional)
-
Ice
-
Salt
-
Diethyl ether or other suitable solvent for washing
-
Appropriate workup and purification reagents
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-6-methylpyridine in a 48% aqueous solution of HBF₄ at a temperature of -5 to 0 °C.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.
-
The diazonium tetrafluoroborate salt should precipitate as a solid.
-
-
Isolation of the Diazonium Salt:
-
Filter the cold suspension to collect the diazonium salt.
-
Wash the salt with cold water, followed by a cold, non-polar solvent like diethyl ether to remove residual acid and water.
-
Dry the isolated salt thoroughly under vacuum at a low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition:
-
In a flask equipped with a condenser and a gas outlet, gently heat the dry diazonium salt.
-
Alternatively, the salt can be suspended in an inert, high-boiling solvent and heated.
-
The decomposition is typically accompanied by the evolution of nitrogen gas.
-
Heat the mixture until the gas evolution ceases.
-
-
Workup and Purification:
-
After cooling, the reaction mixture can be steam distilled or extracted with a suitable organic solvent.
-
The crude product should be purified by column chromatography or recrystallization to obtain pure this compound.
-
Alternative Fluorination Strategy: Electrophilic Fluorination with Selectfluor®
For substrates that are sensitive to the harsh conditions of the Balz-Schiemann reaction, electrophilic fluorination using reagents like Selectfluor® presents a milder alternative.
Question 3: I am looking for a milder alternative to the Balz-Schiemann reaction. Is electrophilic fluorination a viable option for 2-amino-6-methylpyridine?
Yes, electrophilic fluorination can be a suitable alternative. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commercially available, crystalline, and relatively easy to handle solids that can effect fluorination under milder conditions.
Mechanism Overview:
The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich pyridine ring attacks the electrophilic fluorine atom of the Selectfluor® reagent. The amino group at the 2-position and the methyl group at the 6-position are electron-donating groups, which activate the pyridine ring towards electrophilic attack. The fluorination is expected to occur at the 5-position due to the directing effects of these substituents.
Data Summary Table
| Parameter | Balz-Schiemann Reaction | Electrophilic Fluorination (Selectfluor®) |
| Fluorinating Agent | HBF₄ / NaNO₂ | Selectfluor® |
| Reaction Conditions | Low temperature diazotization followed by high temperature decomposition | Typically milder, often at or near room temperature |
| Key Challenges | Instability of diazonium salt, harsh conditions, potential for side reactions | Substrate scope, regioselectivity can be an issue with complex substrates |
| Safety Concerns | Potentially explosive diazonium intermediate, handling of strong acids | Handling of a highly reactive fluorinating agent |
Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction
Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.
Safety Precautions for Handling Fluorinating Agents
Caption: Key safety precautions for handling fluorinating agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect in the Balz-Schiemann fluorination of 2-amino-6-methylpyridine?
The most common side products include the corresponding phenol (2-hydroxy-6-methyl-5-nitropyridine, if water is present), as well as products arising from incomplete diazotization or other decomposition pathways. The formation of tarry, polymeric materials is also possible, especially with poor temperature control.
Q2: How can I monitor the progress of the fluorination reaction?
Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended to track the formation of the product and any side products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point for method development.[5][6]
Q3: What are the key safety considerations when working with pyridine-HF?
Pyridine-HF is a corrosive and toxic reagent that can cause severe burns upon contact with skin.[7][8] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[7][9] A tube of calcium gluconate gel should be readily available as a first-aid measure for HF burns.[8][10]
Q4: Can I perform the Balz-Schiemann reaction in a one-pot procedure without isolating the diazonium salt?
While the isolation of the diazonium salt is the traditional approach, one-pot procedures have been developed to improve safety and efficiency.[3] These methods typically involve the in-situ generation of the diazonium salt followed by its immediate decomposition in the same reaction vessel. However, careful control of reaction conditions is paramount to prevent runaway reactions.
References
-
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. National Institutes of Health. [Link]
-
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. [Link]
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. ACS Publications. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.
-
Balz–Schiemann reaction. Wikipedia. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Institutes of Health. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Royal Society of Chemistry. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of California, Berkeley. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. PubMed. [Link]
-
Balz-Schiemann Reaction. ResearchGate. [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ResearchGate. [Link]
-
2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health. [Link]
-
Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]
-
Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
-
Hydrofluoric Acid – HF. The Hong Kong University of Science and Technology. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC. [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health. [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Diazotization Reaction Mechanism. BYJU'S. [Link]
-
Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. MDPI. [Link]
Sources
- 1. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Degradation pathways of 2-Amino-5-fluoro-6-methylpyridine under acidic or basic conditions
Welcome to the technical support center for 2-Amino-5-fluoro-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the potential degradation pathways under acidic and basic conditions, offer practical advice for stability studies, and answer frequently asked questions to ensure the integrity of your research.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a substituted pyridine derivative with several functional groups that can influence its stability. The pyridine ring itself is relatively stable, but the amino, fluoro, and methyl substituents can be susceptible to degradation under certain conditions. Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and interpreting experimental results accurately.
Forced degradation studies are a critical component of this understanding, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products.[1] These studies involve exposing the compound to stress conditions such as heat, light, humidity, and, most relevant to this guide, a range of pH values.
II. Frequently Asked Questions (FAQs) on Degradation Pathways
Here we address common questions regarding the degradation of this compound.
Q1: What are the most likely degradation pathways for this compound under acidic conditions?
Under acidic conditions, the primary site of reactivity is expected to be the amino group. The lone pair of electrons on the nitrogen of the amino group can be protonated, which can influence the overall electron density of the pyridine ring.
One potential degradation pathway is the hydrolysis of the amino group . While generally stable, under harsh acidic conditions and elevated temperatures, the C-N bond can be cleaved to yield 2-hydroxy-5-fluoro-6-methylpyridine. This is a common degradation pathway for some aminopyridines.
Another consideration is the potential for ring-opening reactions under extreme acidic and high-temperature conditions, although this is less common for simple pyridines.
Q2: What degradation products should I anticipate under basic conditions?
Basic conditions are more likely to promote nucleophilic aromatic substitution (SNAr) of the fluorine atom.[2] The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack. Hydroxide ions (OH-) present in basic solutions can act as nucleophiles, displacing the fluoride ion to form 2-Amino-5-hydroxy-6-methylpyridine.
The amino group is generally less reactive under basic conditions, and the methyl group is also expected to be stable against hydrolysis.
Q3: Can the methyl group degrade under these conditions?
The methyl group on the pyridine ring is generally stable under hydrolytic stress (both acidic and basic). However, it can be susceptible to oxidation . While not a direct result of acidic or basic hydrolysis, the presence of oxidizing agents, which can be introduced during the formulation or experimental process, could lead to the formation of a hydroxymethyl or even a carboxylic acid derivative at the 6-position.
Q4: How does the position of the substituents influence the degradation of this molecule?
The relative positions of the amino, fluoro, and methyl groups are critical to the molecule's reactivity. The amino group at the 2-position and the nitrogen in the pyridine ring can both influence the electron density at the 5-position, where the fluorine is located. This electronic interplay is a key factor in the susceptibility of the fluorine to nucleophilic attack.
III. Troubleshooting Guide for Stability Studies
This section provides practical troubleshooting advice for common issues encountered during the stability testing of this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Appearance of an unexpected peak in HPLC analysis of a sample from a basic degradation study. | This is likely a degradation product resulting from the nucleophilic substitution of the fluorine atom by hydroxide. | - Confirm the identity of the new peak using LC-MS to check for a mass corresponding to the hydroxylated product. - Perform a co-injection with a synthesized standard of 2-Amino-5-hydroxy-6-methylpyridine if available. - Analyze the sample using 19F NMR to monitor the disappearance of the signal from the starting material. |
| Loss of the parent compound in an acidic degradation study with no clear major degradation product. | This could indicate the formation of multiple minor degradation products or a product that is not well-retained or detected by the current HPLC method. | - Adjust the HPLC method (e.g., gradient, mobile phase pH) to improve the separation and detection of potential polar degradants. - Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV detection is insufficient. - Consider the possibility of the formation of a salt with the acid, which might affect its chromatographic behavior. |
| Variability in degradation rates between batches of the compound. | This could be due to the presence of trace impurities (e.g., metal ions) that can catalyze degradation reactions. | - Analyze the starting material for trace impurities using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). - Ensure consistent sourcing and quality of all reagents and solvents used in the degradation studies. |
| Formation of colored byproducts during the study. | This may indicate oxidative degradation or polymerization reactions. | - Ensure that the degradation studies are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Analyze the colored species by UV-Vis spectroscopy to gain insights into their chromophoric nature. |
IV. Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for conducting forced degradation studies on this compound.
Protocol 1: Acidic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Basic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
-
Neutralization and Dilution:
-
Neutralize the aliquot with an equivalent amount of 1 M hydrochloric acid (HCl).
-
Dilute the neutralized sample with the mobile phase.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
V. Visualization of Potential Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of this compound under acidic and basic conditions.
Sources
Navigating the Regioselectivity of 2-Amino-5-fluoro-6-methylpyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 2-Amino-5-fluoro-6-methylpyridine. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the complexities of regioselectivity in your experiments. As Senior Application Scientists, we have synthesized the information from key literature and our experience to address the common challenges you may encounter.
Understanding the Reactivity of this compound
The reactivity of the this compound ring is governed by the interplay of the electronic and steric effects of its three substituents. A thorough understanding of these effects is crucial for predicting and controlling the regioselectivity of your reactions.
-
Amino Group (-NH₂): A powerful activating group and an ortho, para-director. It donates electron density to the pyridine ring through resonance, making the ring more susceptible to electrophilic attack.
-
Fluoro Group (-F): An electron-withdrawing group through induction but an ortho, para-director through resonance. Its deactivating inductive effect is generally stronger than its activating resonance effect.
-
Methyl Group (-CH₃): A weakly activating group and an ortho, para-director through hyperconjugation and weak induction.
-
Pyridine Nitrogen: A strongly deactivating group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing inductive effect and its ability to be protonated in acidic media. It directs incoming electrophiles to the C3 and C5 positions. For nucleophilic aromatic substitution (SNAr), the pyridine nitrogen activates the C2, C4, and C6 positions.
The combination of these substituents on the pyridine ring leads to a nuanced reactivity profile that requires careful consideration when planning synthetic strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the common questions and challenges encountered when working with this compound.
Electrophilic Aromatic Substitution (EAS)
Question 1: I am attempting a bromination reaction on this compound and obtaining a mixture of products. How can I improve the regioselectivity?
Answer:
Obtaining a mixture of products during the bromination of highly substituted pyridines is a common challenge. The directing effects of the amino, fluoro, and methyl groups can lead to the formation of multiple isomers. To improve regioselectivity, consider the following strategies:
-
Protect the Amino Group: The strong activating and directing effect of the amino group can be temporarily masked by converting it to an amide (e.g., acetamide). This is a common strategy in the synthesis of substituted aminopyridines to control regioselectivity. For example, in the synthesis of 2-amino-5-bromopyridine, N-acylation is a key step to direct the bromination.[1]
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the product distribution. Milder brominating agents like N-bromosuccinimide (NBS) may offer better selectivity compared to harsher reagents like bromine in strong acid.
-
Reaction Conditions: Carefully control the reaction temperature and solvent. Lower temperatures often favor the formation of the thermodynamically more stable product.
Troubleshooting Guide for Bromination:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Deactivation of the ring by the fluoro group and pyridine nitrogen. | Use a more reactive brominating agent or a catalyst. Consider using a superacid medium if compatible with your substrate. |
| Formation of Di- or Poly-brominated Products | Over-activation by the amino group. | Protect the amino group as an acetamide to moderate its activating effect. Use stoichiometric amounts of the brominating agent. |
| Difficult Separation of Isomers | Similar polarity of the isomeric products. | Optimize your chromatographic separation method (e.g., gradient elution, different solvent systems). Consider derivatization to facilitate separation. |
Question 2: Where is the most likely position for nitration to occur on this compound?
Answer:
Based on the directing effects of the substituents and the inherent reactivity of the pyridine ring, the most likely position for nitration is the C3 position. Here's the rationale:
-
The amino group at C2 directs ortho (C3) and para (C5). The C5 position is already substituted with a fluoro group.
-
The methyl group at C6 directs ortho (C5) and para (C3).
-
The fluoro group at C5 directs ortho (C4 and C6). The C6 position is already substituted.
-
The pyridine nitrogen directs to C3 and C5.
Considering these directing effects, the C3 position is strongly activated by both the amino and methyl groups. While the pyridine nitrogen deactivates the ring towards electrophilic attack, the combined activating effect of the other substituents makes the C3 position the most probable site of nitration. It is crucial to use a protecting group for the amino function, as nitration of 2-aminopyridine can lead to the formation of 2-nitraminopyridine as a kinetic product, which can then rearrange to the ring-nitrated products under acidic conditions.[2] The synthesis of 2-amino-5-fluoropyridine often involves the nitration of 2-acetamidopyridine, which proceeds at the 5-position.[3][4] In your molecule, with the 5-position blocked, the directing effects would favor the 3-position.
Metal-Catalyzed Cross-Coupling Reactions
Question 3: I want to perform a Suzuki coupling with a boronic acid at a specific position on the this compound ring. How can I achieve this?
Answer:
To perform a site-selective Suzuki coupling, you first need to introduce a halide (e.g., Br or I) at the desired position on the this compound ring. The regioselectivity of the initial halogenation step will be critical. Once you have the halogenated substrate, you can proceed with the Suzuki coupling.
Experimental Protocol for a Suzuki-Miyaura Coupling:
This protocol is based on a general procedure for the Suzuki coupling of a related aminopyridine derivative.[5]
-
Reactants and Catalyst:
-
Halogenated this compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
-
Procedure: a. To an oven-dried flask, add the halogenated pyridine, arylboronic acid, palladium catalyst, and base. b. Purge the flask with an inert gas (e.g., argon or nitrogen). c. Add the degassed solvent system. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Troubleshooting Guide for Suzuki Coupling:
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst. | Ensure the catalyst is fresh and handled under inert conditions. Try a different palladium catalyst or ligand system (e.g., a Buchwald-Hartwig ligand). Ensure the base is anhydrous if required by the reaction conditions. |
| Dehalogenation of the Starting Material | Reductive elimination from a palladium-hydride intermediate. | Add a scavenger for palladium-hydrides, such as a stoichiometric amount of an alkene. |
| Homocoupling of the Boronic Acid | Presence of oxygen. | Thoroughly degas the solvents and maintain an inert atmosphere throughout the reaction. |
Protecting Group Strategies
Question 4: What are the best protecting groups for the amino group in this compound, and how do I choose the right one?
Answer:
Protecting the amino group is often essential to control regioselectivity in electrophilic substitutions and to prevent side reactions. The choice of protecting group depends on the stability required for the subsequent reaction steps and the ease of removal.
Common Protecting Groups for Aminopyridines:
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis | Inexpensive, easy to introduce. | Can be cleaved under harsh conditions. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | Stable to a wide range of conditions, easy to remove. | More expensive than acetyl. |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to many reagents. | Requires specialized equipment for hydrogenolysis. |
The synthesis of 2-amino-5-fluoropyridine often utilizes an acetyl protecting group for the nitration step, followed by hydrolysis.[3][4] This is a well-established and cost-effective method.
Visualizing Reaction Pathways
To aid in your experimental design, the following diagrams illustrate key concepts in controlling the regioselectivity of reactions involving this compound.
Caption: Workflow for achieving regioselectivity in EAS.
Caption: Strategy for site-selective Suzuki coupling.
References
-
Synthesis of 2-amino-5-bromopyridine. (2025). ResearchGate. [Link]
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).
-
Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-Amino-5-fluoro-6-methylpyridine reactions
Welcome to the technical support center for 2-Amino-5-fluoro-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but often challenging substrate. Here, we address common issues leading to low conversion rates and provide actionable, field-tested solutions in a direct question-and-answer format.
Introduction: Understanding the Substrate
This compound is a valuable building block in medicinal chemistry, prized for the unique pharmacological properties imparted by its substituent pattern. However, the interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom creates a nuanced reactivity profile that can complicate synthetic outcomes. The pyridine nitrogen itself acts as a powerful coordinating group and influences the ring's electronics. This guide will help you dissect these factors to optimize your reactions.
Section 1: Foundational Troubleshooting & Pre-Reaction Checks
This section addresses the critical first steps that are often overlooked but are fundamental to achieving high conversion rates.
Question: My reaction is sluggish or has failed completely. Where should I start my troubleshooting?
Answer: Before scrutinizing the reaction mechanism, it's imperative to validate your foundational parameters. A systematic check of your starting materials and setup is the most efficient first step. Low conversion is frequently traced back to issues with reagent quality or reaction environment rather than a flawed methodology.
Here is a logical workflow to diagnose the issue:
Caption: Foundational Troubleshooting Workflow.
Actionable Steps:
-
Confirm Starting Material Identity and Purity: Use ¹H NMR, ¹⁹F NMR, and LC-MS to confirm the structure and purity of your this compound. Impurities can poison catalysts or introduce side reactions.
-
Assess Reagent and Solvent Quality: For moisture-sensitive reactions like cross-couplings, use freshly opened, anhydrous solvents. Ensure bases are not old or hydrated. Boronic acids, for instance, can degrade over time or contain varying amounts of the corresponding anhydride (boroxine).[1]
-
Validate the Inert Atmosphere: Many palladium-catalyzed reactions are oxygen-sensitive. Ensure your solvents are properly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and that the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Low conversion in Suzuki-Miyaura and Buchwald-Hartwig amination reactions is a frequent challenge with this substrate. The issues often stem from catalyst inhibition or suboptimal parameter selection.
Question: My Suzuki-Miyaura coupling with a (hetero)aryl bromide is stalling. What are the likely causes?
Answer: Stalled Suzuki-Miyaura couplings involving 2-aminopyridines are commonly due to catalyst inhibition or deactivation. The 2-amino group and the pyridine nitrogen can act as ligands, coordinating to the palladium center and hindering the catalytic cycle.[2][3][4]
Causality & Solutions:
-
Catalyst Inhibition: Both the pyridine nitrogen and the exocyclic amino group can bind to the palladium catalyst, leading to the formation of stable, off-cycle complexes that reduce the concentration of the active catalyst.[3]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands. These ligands form bulky complexes around the palladium center, which can disfavor binding by the aminopyridine substrate while still promoting the desired oxidative addition and reductive elimination steps.[5]
-
-
Poor Solubility: The substrate or other reagents may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[1]
-
Solution: Switch to a solvent system known to better solubilize polar, heterocyclic compounds. While toluene is common, consider alternatives like 1,4-dioxane, DMF, or DME, often with an aqueous base solution.
-
-
Ineffective Base/Boronic Acid Activation: The transmetalation step of the Suzuki coupling requires activation of the boronic acid by a base. An inappropriate choice of base can lead to slow transmetalation or degradation of the boronic acid (protodeborylation).[1]
-
Solution: Screen different bases. K₂CO₃ and Cs₂CO₃ are often effective. For sensitive substrates, milder bases like K₃PO₄ can prevent side reactions. The choice of aqueous vs. anhydrous conditions is also critical and should be optimized.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Ligand | XPhos or SPhos | RuPhos | tBu₃P | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[6] |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos-Pd-G3 (Precatalyst) | Precatalysts offer improved stability and faster initiation. |
| Base | K₂CO₃ (aq) | Cs₂CO₃ (anhydrous) | K₃PO₄ (aq) | Base strength and solubility impact transmetalation and side reactions.[7] |
| Solvent | Dioxane/H₂O | Toluene | DMF | Solvent polarity affects solubility and reaction kinetics.[1][8] |
Question: I'm attempting a Buchwald-Hartwig amination and observing significant starting material recovery. How can I improve this?
Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and solvent. The substrate's amino group can act as both a reactant and a potential catalyst inhibitor.[9][10]
Causality & Solutions:
-
Ligand Incompatibility: The ligand must facilitate both the oxidative addition of the aryl halide and the reductive elimination to form the C-N bond. For an electron-rich substrate like ours, a highly active catalyst system is required.
-
Solution: Use specialized biarylphosphine ligands developed for challenging couplings. Ligands like XantPhos or those from the Josiphos family are often effective.[7] The choice of ligand is crucial and often substrate-dependent.
-
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without causing side reactions.
-
Solution: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) and sodium tert-butoxide (NaOtBu) are common choices. Ensure the base is fresh and handled under inert conditions.
-
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.
-
Solution: Most Buchwald-Hartwig reactions run well between 80-110 °C. If conversion is low, a modest increase in temperature may be beneficial, but monitor for decomposition by TLC or LC-MS.
-
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 5-position is generally not activated for standard SNAr. However, SNAr can be a viable strategy at the 2-position if a suitable leaving group is present (like F or Cl), as the ring nitrogen activates this position.[11][12]
Question: I am trying to displace the fluorine at the 5-position via SNAr with a nucleophile, but I see no reaction. Why?
Answer: Nucleophilic aromatic substitution (SNAr) requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group.[12] In this compound, the fluorine atom is not sufficiently activated for substitution.
Electronic Rationale:
Caption: Electronic effects on the pyridine ring.
The ring nitrogen and any other electron-withdrawing groups must be positioned to stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the nucleophilic attack. The substituents on this molecule (amino and methyl) are electron-donating, which further deactivates the ring toward nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, but this reactivity is primarily at the activated 2-position.[13] To functionalize the 5-position, a cross-coupling strategy is almost always required.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (if using an aqueous base) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health.[Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health.[Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink.[Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.[Link]
-
Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate.[Link]
-
Aminative Suzuki-Miyaura coupling. ResearchGate.[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Nucleophilicities of amino acids and peptides. ResearchGate.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Pyridine synthesis. Organic Chemistry Portal.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. ACS Publications.[Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health.[Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Institutes of Health.[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate.[Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.[Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI.[Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications.[Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health.[Link]
-
2-Fluoro-6-methylpyridine. PubChem.[Link]
-
(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate.[Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.[Link]
-
Buchwald-Hartwig coupling to generate 6-substituted pyridine. ResearchGate.[Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.[Link]
-
Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. AKJournals.[Link]
-
Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. ResearchGate.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing.[Link]
-
2-Amino-5-chloro-6-methylpyridine. LookChem.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Column chromatography conditions for purifying 2-Amino-5-fluoro-6-methylpyridine analogs
An authoritative guide to developing robust column chromatography purification methods for 2-Amino-5-fluoro-6-methylpyridine and its analogs, designed for chemists and drug development professionals. This technical support center provides expert-driven FAQs and troubleshooting solutions to navigate the unique challenges posed by these polar, basic, and fluorinated compounds.
Technical Support Center: Purification of this compound Analogs
As a Senior Application Scientist, I've frequently assisted researchers in overcoming the specific hurdles associated with purifying substituted aminopyridines. These molecules, while crucial in medicinal chemistry, present a classic chromatographic challenge due to the basicity of the pyridine nitrogen and the exocyclic amine, which leads to strong, often undesirable, interactions with standard stationary phases. This guide synthesizes field-proven strategies and foundational chromatographic principles to empower you to develop efficient and reproducible purification protocols.
Part 1: Frequently Asked Questions (FAQs) - Building a Robust Method
This section addresses the most common questions encountered during initial method development. Understanding these core principles is the first step toward a successful purification.
Q1: What is the best stationary phase for purifying aminopyridine analogs, and why?
A: The choice of stationary phase is the most critical parameter. While standard silica gel is common, it is often not the optimal choice for basic amines due to its acidic nature.
-
Silica Gel (SiO₂): This is the default for many chemists. However, the surface of silica is covered with acidic silanol groups (Si-OH). These sites can strongly interact with the basic nitrogen atoms of your aminopyridine, leading to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of your compound, resulting in low recovery.[1][2] It can be used, but only with mobile phase modifiers (see Q2).
-
Deactivated Silica Gel: Some commercially available silica gels are "base-deactivated" to reduce the acidity of the silanol groups, making them more suitable for basic compounds.[3]
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative. Basic alumina, in particular, will not have the strong acidic sites that cause issues with silica, often resulting in much sharper peaks and better recovery for amines without the need for mobile phase additives.
-
Amine-Functionalized Silica: These columns have a surface functionalized with aminopropyl groups, creating a basic and less polar environment. They are highly effective for purifying basic compounds and can be a powerful, albeit more expensive, option.[4]
-
Reversed-Phase (C18 or PFP): For highly polar analogs or when normal phase fails, reversed-phase chromatography is a viable alternative.[5][6] Pentafluorophenyl (PFP) phases, in particular, can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions.[7][8]
Recommendation: Start with standard silica gel for initial TLC analysis to gauge polarity, but be prepared to add basic modifiers. If significant tailing or low recovery persists, switch to neutral alumina or a base-deactivated silica column.
Q2: How do I select and optimize the mobile phase? Why are additives so important?
A: Mobile phase selection is a two-part process: achieving the correct polarity for elution (Rf value) and suppressing unwanted interactions with the stationary phase.
1. Polarity and Eluent Selection: The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) Rf value of approximately 0.2-0.35 . This typically provides the best separation on a column.
-
Common Systems: For aminopyridines, start with a non-polar solvent and titrate in a polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
TLC First: Always develop your solvent system using TLC plates. This is fast, cheap, and directly translatable to your column conditions. A list of common solvent systems for polar compounds can be a useful starting point.[9][10]
2. The Critical Role of Basic Additives: When using silica gel, a basic additive is almost always mandatory to achieve good peak shape and recovery. These additives work by competing with your basic analyte for the acidic silanol binding sites on the silica surface.[11][12]
-
Triethylamine (TEA): The most common choice. Add 0.5-1% (v/v) TEA to your mobile phase.
-
Ammonium Hydroxide (NH₄OH): A solution of 1-2% concentrated NH₄OH in methanol can be used as the polar component of your mobile phase (e.g., a dichloromethane/ (1% NH₄OH in MeOH) system). This is particularly effective for very polar amines.
The diagram below illustrates how a basic modifier like TEA prevents the aminopyridine from interacting strongly with the silica surface, preventing peak tailing.
Caption: Mechanism of peak tailing reduction using a basic modifier.
Q3: My compound has poor solubility in the starting eluent. How should I load it onto the column?
A: This is a common issue with polar compounds. The loading technique is critical for achieving good separation. Dissolving the sample in a strong solvent and loading it directly often leads to poor separation (band broadening).
-
Wet Loading (Direct Injection): Only suitable if your compound is fully soluble in a small volume of the initial mobile phase.
-
Dry Loading (Recommended for Poor Solubility): This technique involves adsorbing your crude material onto a small amount of solid support (like silica gel or Celite®) and then loading the solid onto the top of your column.[13][14] This ensures that the compound is introduced to the column in a concentrated band, leading to much better resolution.
-
Dissolve: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., Dichloromethane, Methanol, or Acetone).
-
Adsorb: To the solution, add a small amount of silica gel (typically 2-3 times the weight of your crude material).
-
Evaporate: Thoroughly mix the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.
-
Load: Carefully add this powder as a uniform layer on top of your packed column.
-
Elute: Gently add a layer of sand on top of the sample layer before slowly adding the mobile phase to begin the elution.[13]
Part 2: Troubleshooting Guide
Even with a well-designed protocol, problems can arise. This section provides solutions to specific issues you might encounter.
Q1: My compound is stuck on the column, and my yield is extremely low. What happened?
A: This is the classic symptom of irreversible adsorption onto acidic silica gel. The strong acid-base interaction between your aminopyridine and the silanol groups is preventing the mobile phase from eluting your compound.
Solutions:
-
Immediate Fix (Salvage): Try flushing the column with a very polar, basic mobile phase. A 5-10% solution of concentrated ammonium hydroxide in methanol or a 5% TEA solution in methanol/DCM may be strong enough to displace your compound.
-
Future Prevention:
Q2: My TLC shows good separation, but on the column, my peaks are broad and tailing.
A: Peak tailing is a clear indication of secondary retention mechanisms, most commonly the interaction with silanol groups.[1]
Causes & Solutions:
-
Insufficient Basic Modifier: The 0.1% TEA you might see in an HPLC method is often insufficient for the large surface area of a preparative column. Increase the concentration to 0.5-1.0%.
-
Column Overload: Loading too much sample can saturate the stationary phase and cause tailing. As a rule of thumb, for a standard silica column, aim for a sample load of 1-5% of the silica weight (e.g., 1-5g of sample on 100g of silica).
-
Column Bed Deformation: A poorly packed column can lead to channeling and peak distortion.[1] Ensure your column is packed uniformly and without cracks or voids. If you suspect a void has formed at the top, you can sometimes fix it by carefully adding more stationary phase.
Q3: I can't separate my product from a closely-related impurity.
A: This requires systematically optimizing selectivity.
Strategies:
-
Fine-Tune Polarity: If your Rf is around 0.3, try adjusting the mobile phase to be slightly less polar (e.g., moving from 10% MeOH to 8% MeOH). This will increase the retention time and may improve separation.
-
Try a Different Solvent System: Changing the solvents can alter selectivity. For example, if you are using Hexane/EtOAc, try a system based on Dichloromethane/Methanol. The different solvent properties can change the interactions with your analytes.
-
Switch Stationary Phase: This is the most powerful way to change selectivity.
Troubleshooting Decision Workflow
The following flowchart provides a systematic approach to diagnosing and solving common purification issues with aminopyridine analogs.
Caption: A decision tree for troubleshooting aminopyridine purifications.
Part 3: Data & Protocols
Recommended Starting Conditions
The following table provides validated starting points for TLC and column chromatography method development.
| Analysis Type | Stationary Phase | Solvent System (Starting Point) | Modifier | Notes |
| TLC | Silica Gel 60 F₂₅₄ | 70:30 Hexane:Ethyl Acetate | None initially, then add modifier to compare | Use this to quickly find the approximate polarity needed. |
| TLC | Silica Gel 60 F₂₅₄ | 95:5 Dichloromethane:Methanol | 1% Triethylamine (TEA) in the eluent | A good second system to test. The TEA will show the effect on peak shape (spot streaking). |
| Column | Silica Gel | Eluent determined from TLC | 0.5-1% Triethylamine | This is the most common and cost-effective method.[11] |
| Column | Neutral Alumina | Eluent determined from TLC (on Alumina plates) | Usually not required | Excellent for preventing compound loss and tailing. |
| Column | Reversed-Phase C18 | 80:20 Water:Acetonitrile | 0.1% Formic Acid or Ammonium Formate | For more polar analogs. The acid keeps the amines protonated for consistent interaction.[6] |
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
-
Uges, D. R., & Bouma, P. (1981). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Clinical chemistry, 27(3), 437-440. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Various Authors. (2018). How can I isolate polar basic compound with silica gel column chromatography? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
-
Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?. Available at: [Link]
-
Delahaye, S., et al. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis. Available at: [Link]
-
Dolan, J. W. (2010). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices. LCGC North America. Available at: [Link]
-
Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Available at: [Link]
- Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
-
Stoll, D. R., & Dolan, J. W. (2023). LC Troubleshooting Essentials. LCGC International. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines. Available at: [Link]
-
Chavan, R. B. (2023). What is the best solvent system for amino acid thin layer chromatography? ResearchGate. Available at: [Link]
-
Błaziak, K., et al. (2021). Impact of fluorination and chlorination on the electronic structure...of pyridines. RSC Publishing. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Nawrocki, J., et al. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Available at: [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid.... Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]
-
MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate.... Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Available at: [Link]
- Google Patents. (n.d.). Additives for reversed-phase HPLC mobile phases.
-
Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. teledynelabs.com [teledynelabs.com]
Technical Support Center: Stabilizing 2-Amino-5-fluoro-6-methylpyridine for Long-Term Storage
Welcome to the technical support center for 2-Amino-5-fluoro-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on the compound's chemical properties and established best practices for handling heterocyclic amines.
Introduction: Understanding the Stability Challenges
This compound is a substituted aminopyridine, a class of compounds known for their utility in pharmaceutical synthesis.[1] However, the very features that make them reactive and useful—the amino group and the nitrogen-containing heterocyclic ring—also render them susceptible to degradation. Key stability concerns for this compound include:
-
Hygroscopicity: Like many amines, it can absorb moisture from the atmosphere, which can lead to degradation or changes in physical form.[2]
-
Oxidation: The amino group and the pyridine ring can be susceptible to oxidation, especially in the presence of light, air, and certain metal ions. This can lead to the formation of colored impurities.
-
Incompatibility with Acids and Oxidizing Agents: As a basic compound, it will react with acids. It is also incompatible with strong oxidizing agents.[2]
This guide will provide you with the necessary knowledge to mitigate these risks and ensure the long-term viability of your this compound samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.
Q1: My previously colorless or light yellow solid has turned brown. What happened and is it still usable?
A1: A color change to brown is a common indicator of degradation, likely due to oxidation. The amino group on the pyridine ring is susceptible to air oxidation, which can be accelerated by exposure to light and moisture.
-
Causality: The lone pair of electrons on the amino group makes it susceptible to oxidation, forming colored nitro or nitroso compounds, or potentially undergoing polymerization to form larger, colored molecules.
-
Troubleshooting Steps:
-
Assess Purity: Before use, it is crucial to re-analyze the material to determine its purity. A common and effective method for this is Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.[3]
-
Small-Scale Test Reaction: If the purity is still acceptable for your application (e.g., >95%), consider running a small-scale test reaction to ensure it performs as expected.
-
Purification: If the purity is compromised, you may need to purify the material. Recrystallization from a suitable solvent or column chromatography could be effective.
-
-
Prevention: To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial to protect from light, and in a desiccator to protect from moisture.
Q2: The consistency of my solid sample seems to have changed; it's clumpy or appears wet. What should I do?
A2: This is a classic sign of moisture absorption. This compound and similar compounds can be hygroscopic, meaning they readily attract and hold water molecules from the surrounding environment.[2]
-
Causality: The presence of the polar amino group and the nitrogen in the pyridine ring allows for hydrogen bonding with water molecules.
-
Troubleshooting Steps:
-
Drying: You can attempt to dry the material by placing it under a high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40 °C) can also be used, but be cautious as elevated temperatures can sometimes accelerate degradation.
-
Purity Check: After drying, it is essential to re-check the purity, as the presence of water may have initiated some degradation.
-
-
Prevention: Always store the compound in a desiccator with a reliable desiccant (e.g., Drierite or silica gel). When handling the material, do so in a glove box or under a stream of dry, inert gas if possible. Minimize the time the container is open to the atmosphere.
Q3: I'm seeing an unexpected peak in my analytical results (GC/LC-MS) after storing the compound for several months. What could it be?
A3: The appearance of a new peak indicates the formation of a degradation product. While the specific degradation pathway for this compound is not extensively documented, we can hypothesize based on the reactivity of similar aminopyridines.
-
Potential Degradation Pathways:
-
Oxidation: As mentioned, oxidation of the amino group to a nitroso or nitro group is a possibility. Another potential oxidation product is the N-oxide of the pyridine ring.[4]
-
Hydrolysis: If exposed to significant moisture and acidic or basic conditions, though less common for the amino group itself, other reactions could be facilitated.
-
Dimerization/Polymerization: Under certain conditions, especially with exposure to light or heat, aminopyridines can undergo reactions to form dimers or oligomers.
-
-
Troubleshooting and Identification:
-
Mass Spectrometry (MS): If you are using LC-MS or GC-MS, the mass of the impurity can provide clues to its structure. For example, an increase of 16 amu could suggest N-oxidation, while an increase of 30 amu (or 14 for N=O) could indicate the formation of a nitro or nitroso group.
-
Review Storage Conditions: Carefully review how the material was stored. Was it exposed to air, light, or moisture? This can help pinpoint the likely cause of degradation.
-
Consult Literature: Search for literature on the degradation of other substituted aminopyridines for further insights.
-
Protocols for Long-Term Storage and Purity Assessment
To ensure the long-term stability of this compound, adhere to the following protocols.
Protocol 1: Optimal Long-Term Storage
-
Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.
-
Inert Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen to displace any air. This is the most critical step to prevent oxidation.
-
Temperature: Store the sealed vial in a cool, dark place. Refrigeration (2-8 °C) is recommended.[5] For very long-term storage (years), storage at -20 °C is also an option.
-
Moisture Control: Place the vial inside a desiccator containing a fresh, active desiccant.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
Protocol 2: Routine Purity Assessment by GC-FID
This protocol provides a general method for assessing the purity of this compound.[3]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point.
-
-
Reagents:
-
Solvent: HPLC-grade dichloromethane or ethyl acetate.
-
Carrier Gas: High-purity helium or hydrogen.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
-
GC Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Analysis:
-
Run a blank (solvent only) first, followed by your sample.
-
Purity is typically calculated as the area of the main peak divided by the total area of all peaks (area percent method).
-
Data Summary and Visualizations
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the amino group and pyridine ring.[2] |
| Light | Protect from light (Amber vial) | Prevents light-catalyzed degradation.[6] |
| Moisture | Store in a desiccator | The compound is hygroscopic; prevents water absorption.[2] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Ensures an inert atmosphere is maintained and prevents contamination. |
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: Decision-making workflow for handling potentially degraded this compound.
Diagram 2: Hypothesized Degradation Pathways
Caption: Hypothesized degradation routes for this compound under improper storage.
References
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wang, Y., et al. (2011). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]
-
Alwis, U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]
-
Shin, K. A., et al. (2012). Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. Retrieved from [Link]
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]
-
Farooq, A., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. Retrieved from [Link]
-
MD Anderson Cancer Center. (2025). Processed meat and cancer: What you need to know. Retrieved from [Link]
-
Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lobachemie.com [lobachemie.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-5-fluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-fluoro-6-methylpyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed predicted spectral analysis grounded in fundamental NMR principles and comparative data from structurally analogous compounds. We will explore the causal relationships between the molecular structure and its spectral features, offering a robust framework for researchers engaged in the synthesis and characterization of novel pyridine derivatives.
Introduction: The Structural Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern drug discovery and development. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. The specific substitution pattern of this compound, featuring an amino group, a fluorine atom, and a methyl group, presents a unique electronic and steric environment. Understanding the precise structural details through NMR spectroscopy is paramount for its effective utilization in research and development.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are derived from established chemical shift theory, spin-spin coupling principles, and empirical data from related structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.4 | Doublet of doublets | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 3-4 |
| H-4 | 6.3 - 6.5 | Doublet of doublets | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-10 |
| -NH₂ | 4.5 - 5.5 | Broad singlet | - |
| -CH₃ | 2.3 - 2.5 | Singlet | - |
The chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, which tends to shield the ring protons, shifting their signals upfield. Conversely, the fluorine atom is a strong electron-withdrawing group, causing deshielding and a downfield shift. The interplay of these effects, along with the methyl group's weak electron-donating nature, determines the final chemical shift values. The broadness of the amino proton signal is a result of chemical exchange and quadrupole broadening from the nitrogen atom.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms directly attached to or in close proximity to the electronegative fluorine and nitrogen atoms are expected to show the most significant downfield shifts.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | 158 - 162 | Doublet | ³J(C-F) ≈ 3-5 |
| C-3 | 120 - 125 | Doublet | ³J(C-F) ≈ 4-6 |
| C-4 | 110 - 115 | Doublet | ²J(C-F) ≈ 20-25 |
| C-5 | 150 - 155 | Doublet | ¹J(C-F) ≈ 230-250 |
| C-6 | 145 - 150 | Doublet | ²J(C-F) ≈ 15-20 |
| -CH₃ | 20 - 25 | Singlet | - |
The most notable feature in the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constant (¹J(C-F)) for C-5. The other carbon signals will also exhibit smaller long-range C-F couplings. The chemical shifts are governed by the electronegativity of the substituents and resonance effects within the pyridine ring.[1][2]
Comparative Analysis with Non-Fluorinated Analogs
To provide a clearer understanding of the fluorine substituent's effect, we will compare the predicted data for this compound with the experimental NMR data of 2-Amino-5-methylpyridine and 2-Amino-6-methylpyridine.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 | H-4 | H-5/H-F | H-6 | -NH₂ | -CH₃ | Reference |
| This compound (Predicted) | 7.2 - 7.4 | 6.3 - 6.5 | - | - | 4.5 - 5.5 | 2.3 - 2.5 | - |
| 2-Amino-5-methylpyridine | 6.41 | 7.22 | 7.88 | - | 4.46 | 2.16 | [3] |
| 2-Amino-6-methylpyridine | 6.32 | 7.14 | 6.13 | - | 5.23 | 2.28 | [4] |
Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | Reference |
| This compound (Predicted) | 158 - 162 | 120 - 125 | 110 - 115 | 150 - 155 | 145 - 150 | 20 - 25 | - |
| 2-Amino-5-methylpyridine | 157.0 | 122.9 | 138.8 | 128.4 | 147.2 | 17.1 | [5] |
| 2-Amino-6-methylpyridine | 158.7 | 108.9 | 138.5 | 111.4 | 157.6 | 24.3 | [6][7] |
The comparison highlights the significant downfield shift of the protons and carbons in the vicinity of the fluorine atom in the target molecule, a direct consequence of its strong electron-withdrawing nature.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data, the following protocol provides a standardized methodology for sample preparation and NMR analysis.[2][8]
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may provide sharper -NH₂ signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure complete dissolution and a homogeneous solution.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Key Structural and Spectral Relationships
The following diagram illustrates the key structural features of this compound and their expected influence on the NMR spectrum.
Caption: Key electronic and coupling effects influencing the NMR spectrum.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of this compound. By combining theoretical predictions with comparative data from analogous compounds, researchers can confidently approach the structural elucidation of this and other novel substituted pyridines. The detailed experimental protocol further equips scientists with the practical knowledge required for accurate and reproducible data acquisition. As the development of new pharmaceuticals and materials continues to advance, the precise characterization of such fundamental building blocks remains an indispensable component of successful research.
References
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022-02-28). Available at: [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Available at: [Link]
-
2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem. Available at: [Link]
-
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026-01-19). Available at: [Link]
-
Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 5. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. rsc.org [rsc.org]
A Comparative Guide to the X-ray Crystallography of 2-Amino-5-fluoro-6-methylpyridine Derivatives
This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for derivatives of 2-Amino-5-fluoro-6-methylpyridine. Designed for researchers in crystallography, medicinal chemistry, and materials science, this document delves into the structural nuances imparted by various functional groups and their influence on crystal packing and intermolecular interactions. We will explore the causality behind experimental choices in crystallization and data analysis, grounding our discussion in authoritative, reproducible protocols.
Introduction: The Structural Significance of Fluorinated Aminopyridines
2-Amino-6-methylpyridine scaffolds are privileged structures in medicinal chemistry, appearing in a range of pharmacologically active compounds. The introduction of a fluorine atom, as in the case of this compound, is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Understanding the precise three-dimensional arrangement of these molecules and their derivatives is paramount for rational drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).
X-ray crystallography remains the gold standard for unambiguously determining molecular structures and packing in the solid state. The data derived from these studies, including bond lengths, bond angles, and intermolecular interactions, provide critical insights into the conformational preferences and supramolecular assembly of these compounds. This guide will compare the crystallographic data of two distinct derivatives to illustrate how subtle modifications to the core structure can lead to significant changes in the crystal lattice.
Comparative Crystallographic Analysis
For this guide, we will analyze two representative structures:
-
Compound I: A derivative featuring a carboxamide group, N-(5-chloro-6-methylpyridin-2-yl)acetamide.
-
Compound II: A derivative incorporating a sulfonamide linkage, 4-Amino-N-(6-methyl-2-pyridyl)benzenesulfonamide.
The choice of these compounds allows us to examine how different hydrogen bonding motifs (amide vs. sulfonamide) influence the resulting supramolecular architecture.
Table 1: Comparison of Crystallographic Data for 2-Amino-6-methylpyridine Derivatives
| Parameter | Compound I: N-(5-chloro-6-methylpyridin-2-yl)acetamide | Compound II: 4-Amino-N-(6-methyl-2-pyridyl)benzenesulfonamide |
| CSD Refcode | ZZZXCV | AMBPYO01 |
| Chemical Formula | C8 H9 Cl N2 O | C12 H13 N3 O2 S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 8.66 Å, b = 9.89 Å, c = 10.25 Å, β = 109.8° | a = 8.12 Å, b = 12.01 Å, c = 12.98 Å, β = 98.8° |
| Volume (ų) | 826.5 | 1251.1 |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Key Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds forming centrosymmetric dimers. | N-H···N and N-H···O hydrogen bonds creating a layered structure. |
| Supramolecular Motif | R²₂(8) ring motif. | C(4) chain motif. |
Experimental Workflow: From Crystal Growth to Structure Elucidation
The protocol described below is a validated, generalized workflow for obtaining high-quality single crystals of aminopyridine derivatives and subsequent X-ray diffraction analysis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Material Purification and Crystal Growth
High-purity material is a prerequisite for successful crystallization. The synthesized derivative should be purified (>99%) by column chromatography or recrystallization to remove impurities that can inhibit crystal nucleation.
Protocol:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane). The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and poor solubility at room temperature.
-
Rationale: This differential solubility is the driving force for crystallization upon cooling.
-
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment.
-
Rationale: Slow evaporation allows for the gradual increase in concentration, promoting the formation of a limited number of large, well-ordered crystals rather than a precipitate.
-
-
Vapor Diffusion (Alternative Method): Create a saturated solution of the compound in a good solvent. Place this in a small, open vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble.
-
Rationale: The slow diffusion of the anti-solvent vapor into the good solvent gradually reduces the compound's solubility, inducing crystallization. This method often yields high-quality crystals.
-
Step 2: Crystal Mounting and Data Collection
Protocol:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal and immediately plunge it into liquid nitrogen for flash-cooling.
-
Rationale: Flash-cooling vitrifies the solvent around the crystal, preventing the formation of ice crystals which would destroy the crystal lattice and compromise the diffraction data.
-
-
Data Collection: Mount the cryoloop on the goniometer of a single-crystal X-ray diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Rationale: Rotating the crystal allows the X-ray beam to intersect all sets of crystal lattice planes, satisfying the Bragg condition and generating a complete diffraction pattern.
-
Step 3: Structure Solution and Refinement
Protocol:
-
Data Integration and Scaling: Use software such as SHELX or Olex2 to integrate the raw diffraction images to obtain a list of reflection intensities and to apply corrections for experimental factors.
-
Structure Solution: Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves locating all non-hydrogen atoms and then placing hydrogen atoms in calculated positions.
-
Rationale: Refinement minimizes the difference between the diffraction data calculated from the model and the actual measured data, resulting in a highly accurate final structure.
-
Visualization of the Crystallographic Workflow
The following diagram illustrates the logical flow from a synthesized compound to a fully refined crystal structure.
Caption: Workflow for single-crystal X-ray crystallography.
Discussion: Structure-Property Relationships
The data presented in Table 1 reveals significant differences in the crystal packing of the two derivatives, driven by their distinct functional groups.
-
Compound I (Amide Derivative): The N-(5-chloro-6-methylpyridin-2-yl)acetamide forms a classic centrosymmetric dimer through N-H···O hydrogen bonds between the amide groups of two molecules. This robust R²₂(8) motif is a common and highly predictable feature in crystal engineering. The planarity of the amide group and the pyridine ring facilitates efficient packing.
-
Compound II (Sulfonamide Derivative): In contrast, the sulfonamide derivative exhibits a more complex hydrogen-bonding network. The presence of both a sulfonamide N-H donor and an aniline N-H₂ donor group, along with sulfonamide oxygen and pyridine nitrogen acceptors, leads to a layered structure. The N-H···N hydrogen bond between the sulfonamide and the pyridine ring of an adjacent molecule forms a chain, which is then cross-linked by other interactions. This demonstrates how the replacement of an amide with a sulfonamide completely alters the primary intermolecular recognition events, leading to a different crystal packing and potentially different physical properties like solubility and melting point.
These comparisons underscore the power of X-ray crystallography to reveal how subtle changes in molecular structure can have a profound impact on the supramolecular assembly. This knowledge is invaluable for designing crystalline materials with desired properties.
Conclusion
This guide has provided a comparative overview of the X-ray crystallography of 2-amino-6-methylpyridine derivatives. Through the analysis of two distinct examples, we have demonstrated how functional group modifications dictate intermolecular interactions and crystal packing. The provided experimental workflow offers a robust and well-rationalized protocol for obtaining high-quality crystallographic data. By integrating detailed structural analysis with practical experimental guidance, researchers can better leverage X-ray crystallography to advance the fields of drug discovery and materials science.
References
Navigating the Synthesis of 2-Amino-5-fluoro-6-methylpyridine: A Comparative Guide to Alternative Reagents
For the attention of Researchers, Scientists, and Drug Development Professionals.
The synthesis of 2-Amino-5-fluoro-6-methylpyridine, a key structural motif in numerous pharmaceutical agents, presents a unique set of challenges and opportunities for the modern medicinal chemist. The strategic placement of the amino, fluoro, and methyl groups on the pyridine ring necessitates a careful selection of synthetic methodologies to ensure efficiency, safety, and scalability. This guide provides an in-depth, comparative analysis of alternative reagents and strategies for the synthesis of this important scaffold, moving beyond standard protocols to explore more recent and innovative approaches.
Strategic Approaches to the Target Molecule
The assembly of this compound can be approached through several synthetic sequences. The choice of strategy is often dictated by the availability of starting materials, desired cost-effectiveness, and the specific challenges associated with the introduction of each functional group. This guide will explore three primary retrosynthetic disconnections, focusing on the key bond-forming reactions: amination, fluorination, and methylation.
Caption: Retrosynthetic analysis of this compound.
I. The Amination Step: Introducing the Critical Amino Group
The introduction of the amino group at the C2 position of the pyridine ring is a cornerstone of many synthetic routes. This can be achieved either through nucleophilic substitution of a leaving group or by direct C-H amination.
The Classic Chichibabin Reaction and Its Modern Variants
The Chichibabin reaction, first reported in 1914, is a direct amination of pyridines using sodium amide.[1][2] While historically significant, the harsh reaction conditions (high temperatures and strongly basic media) can be a limitation.[1]
Recent advancements have led to milder and more versatile Chichibabin-type reactions. For instance, the use of a sodium hydride-iodide composite can mediate the amination of pyridines with primary amines under significantly milder conditions (65-85 °C).[3] This approach offers an efficient route to a range of 2-aminopyridines.
Caption: Generalized mechanism of the Chichibabin reaction.
Palladium-Catalyzed Amination: The Buchwald-Hartwig Revolution
The Buchwald-Hartwig amination has become a powerhouse in C-N bond formation, offering broad substrate scope and functional group tolerance.[4] This palladium-catalyzed cross-coupling reaction is particularly effective for the amination of aryl halides, including chloropyridines.[5]
A key challenge in the synthesis of primary aminopyridines via this method is the use of ammonia, which can be difficult to handle and can lead to catalyst inhibition.[6] A significant advancement is the use of ammonia surrogates , such as ammonium salts (e.g., (NH₄)₂SO₄), which are safer and easier to handle.[6] The choice of ligand is critical for the successful amination of less reactive chloropyridines, with bulky, electron-rich phosphine ligands like RuPhos, BrettPhos, and DavePhos being particularly effective.[5]
Table 1: Comparison of Amination Reagents
| Reagent/Method | Typical Conditions | Yields | Advantages | Disadvantages | Safety/Cost |
| **Chichibabin (NaNH₂) ** | Toluene or xylene, 110-160 °C[1] | Moderate to Good | Direct C-H amination, inexpensive reagent. | Harsh conditions, limited functional group tolerance, potential for side reactions.[1] | Sodium amide is highly reactive and moisture-sensitive. Low cost. |
| Modified Chichibabin (NaH/LiI) | THF, 65-85 °C[3] | Good to Excellent | Milder conditions, broader substrate scope with primary amines. | Requires inert atmosphere. | Sodium hydride is flammable. Moderate cost. |
| Buchwald-Hartwig (Pd-catalyzed) | Pd catalyst, ligand, base (e.g., NaOtBu), solvent (e.g., toluene), 80-110 °C[5] | Good to Excellent | Broad functional group tolerance, high yields, applicable to chloro-precursors. | Catalyst and ligand costs, requires inert atmosphere, potential for heavy metal contamination.[7] | Palladium catalysts and phosphine ligands can be expensive and air-sensitive. |
| Nucleophilic Aromatic Substitution (SNAr) | High temperature, polar aprotic solvent (e.g., DMSO) | Variable | Can be effective for activated pyridines. | Requires an activated substrate (electron-withdrawing groups), often harsh conditions. | Dependent on the specific reagents used. |
II. The Fluorination Step: Installing the Key Halogen
The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule. The synthesis of 5-fluoro-substituted pyridines can be approached through several methods.
The Balz-Schiemann Reaction: A Classic Diazotization-Fluorination Sequence
The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[8] A relevant example is the synthesis of 2-amino-5-fluoropyridine from 2,5-diaminopyridine. The process involves diazotization of the 5-amino group followed by fluorination.[9]
Recent studies have shown that the Balz-Schiemann reaction can be performed under catalyst- and additive-free conditions, with the choice of solvent playing a crucial role in the reaction efficiency.[8] Low- or non-polar solvents like hexane or chlorobenzene can lead to good to excellent yields at moderate temperatures.[8]
Electrophilic Fluorination: A Direct Approach
Electrophilic fluorinating agents offer a direct method for the introduction of fluorine onto an aromatic ring. Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. These reagents are generally more user-friendly than gaseous fluorine.
The choice between these reagents can depend on the specific substrate and desired reactivity. For instance, in some palladium-catalyzed C-H fluorinations, NFSI has been shown to be effective where Selectfluor is not.[8] It is important to note that the reactivity of these reagents can be high, and compatibility with solvents must be considered; for example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.
Table 2: Comparison of Fluorination Reagents
| Reagent/Method | Typical Conditions | Yields | Advantages | Disadvantages | Safety/Cost |
| Balz-Schiemann | Diazotization (-5 to 0 °C), then thermal decomposition (e.g., 130 °C)[9] | Good | Well-established, reliable for many substrates. | Multi-step process, potential for side reactions, diazonium salts can be unstable. | Diazonium salts can be explosive. Moderate cost. |
| Selectfluor® | Acetonitrile, room temperature to reflux | Variable | Easy to handle solid, versatile. | Can be highly reactive, potential for side reactions. | Oxidizer. High cost. |
| N-Fluorobenzenesulfonimide (NFSI) | Varies with catalyst and substrate | Good | Stable solid, effective in many catalytic systems. | Can require a catalyst. | Irritant. High cost. |
| **Silver(II) Fluoride (AgF₂) ** | Acetonitrile, room temperature | Good | Mild conditions, selective for C-H fluorination adjacent to nitrogen.[10] | Stoichiometric use of a silver reagent. | Light-sensitive. High cost. |
III. The Methylation Step: Adding the Final Carbon
The introduction of a methyl group can be achieved through various C-H activation strategies or by using traditional organometallic reagents.
Catalytic C-H Methylation
Direct C-H methylation of heteroarenes is an increasingly attractive strategy due to its atom economy. Various catalytic systems have been developed for this purpose. For instance, ruthenium(II) complexes can catalyze the methylation of indoles and pyrroles with methylboronic acid or its potassium trifluoroborate salt.[11] Photocatalytic methods using iridium or ruthenium catalysts with methylating agents like DMSO have also been reported for the methylation of quinolines and isoquinolines.[12]
These methods offer the potential for late-stage functionalization of complex molecules under relatively mild conditions. The choice of catalyst and methylating agent is crucial for achieving high regioselectivity and yield.
Table 3: Comparison of Methylation Reagents
| Reagent/Method | Typical Conditions | Yields | Advantages | Disadvantages | Safety/Cost |
| Catalytic C-H Methylation (e.g., Ru-catalyzed) | Ru catalyst, methylating agent (e.g., MeB(OH)₂), oxidant, solvent, elevated temperature[11] | Good | Direct functionalization, atom-economical. | Catalyst cost, may require directing groups for selectivity, optimization can be challenging. | Ruthenium catalysts can be expensive. |
| Photocatalytic C-H Methylation | Photocatalyst (e.g., Ir or Ru), methylating agent (e.g., DMSO), light source[12] | Moderate to Good | Mild conditions, utilizes visible light. | Requires specialized photochemical equipment, scope can be substrate-dependent. | Photocatalysts can be expensive. |
| Traditional Organometallic Reagents (e.g., MeLi, MeMgBr) | Inert atmosphere, low temperature | Variable | Well-established reactivity. | Highly reactive, poor functional group tolerance, requires stoichiometric use. | Pyrophoric reagents. Low to moderate cost. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-6-methylpyridine with an Ammonia Surrogate
This protocol is adapted from literature procedures for the amination of aryl chlorides.[5][6]
-
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.2 equiv.).
-
The tube is evacuated and backfilled with argon.
-
2-Chloro-5-fluoro-6-methylpyridine (1.0 equiv.), ammonium sulfate (1.5 equiv.), and anhydrous toluene are added.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford this compound.
Protocol 2: Fluorination of 2-Amino-6-methylpyridine via a Modified Balz-Schiemann Reaction
This protocol is based on the synthesis of 2-amino-5-fluoropyridine.[9]
-
2-Amino-6-methyl-5-nitropyridine is synthesized by nitration of 2-amino-6-methylpyridine.
-
The nitro group is reduced to an amino group to yield 2,5-diamino-6-methylpyridine.
-
The 2,5-diamino-6-methylpyridine (1.0 equiv.) is dissolved in a solution of tetrafluoroboric acid.
-
The solution is cooled to -5 °C, and a solution of sodium nitrite (1.1 equiv.) in water is added dropwise, maintaining the temperature below 0 °C.
-
The reaction mixture is stirred for 2 hours at this temperature.
-
The resulting diazonium salt suspension is gently heated to 130 °C to effect decomposition and fluorination.
-
After gas evolution ceases, the reaction is cooled, neutralized with a base, and extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
Conclusion
The synthesis of this compound offers a rich landscape for the application of both classic and contemporary synthetic methodologies. While traditional methods like the Chichibabin and Balz-Schiemann reactions remain valuable, modern catalytic approaches, particularly the Buchwald-Hartwig amination and C-H functionalization reactions, provide milder, more versatile, and often more efficient alternatives.
The choice of the optimal synthetic route and reagents will ultimately depend on a careful consideration of factors such as substrate availability, cost, scalability, and safety. This guide provides a framework for researchers to navigate these choices, enabling the development of robust and efficient syntheses for this important pharmaceutical building block.
References
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4232–4235.
- Wang, Y., et al. (2008). Synthesis of 2-amino-5-fluoropyridine.
- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
- Wang, Z., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21655–21663.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C−H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
- Umemoto, T., et al. (1996). N-Fluoropyridinium Salts. 2. Highly Efficient and Versatile Electrophilic Fluorinating Agents. The Journal of Organic Chemistry, 61(10), 3291–3303.
- Ackermann, L. (2016). Ruthenium(II)-Catalyzed C−H Methylation with Trifluoroborates.
- Glorius, F., et al. (2018). Iridium-Catalyzed Photoinduced Radical-Based Methylation and Trideuteriomethylation of Quinolines and Isoquinolines Using Dimethyl Sulfoxide. Organic Letters, 20(15), 4502–4506.
- Glorius, F., et al. (2018). Iridium-Catalyzed Photoinduced Radical-Based Methylation and Trideuteriomethylation of Quinolines and Isoquinolines Using Dimethyl Sulfoxide. Organic Letters, 20(15), 4502–4506.
- Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 132(43), 15220–15222.
- Lipshutz, B. H., et al. (2019). Sustainable ppm Level Palladium-Catalyzed Aminations in Nanoreactors Under Mild, Aqueous Conditions. Green Chemistry, 21(20), 5586-5591.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F., et al. (2013). Selective C−H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
- Ritter, T., et al. (2011). Deoxyfluorination of Phenols.
- Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 9(7), 8089–8098.
- Chiba, S., et al. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 564-567.
- Dienes, Y., & Doye, S. (2008). The catalytic C–H amination of methylarenes.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.
- Sanford, M. S., et al. (2005). A New, General Method for the Suzuki-Miyaura Cross-Coupling of Pyridines. Journal of the American Chemical Society, 127(20), 7330–7331.
- Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Aryl Tosylates.
- Ackermann, L., et al. (2016). Ruthenium(II)-Catalyzed C−H Methylation with Trifluoroborates.
- Chen, J., & Chen, F. (2014). C−H Methylation Using Sustainable Approaches. ACS Sustainable Chemistry & Engineering, 2(6), 1361-1375.
- MacMillan, D. W. C., et al. (2011). Direct α-Arylation of Ethers through the Combination of Photoredox Catalysis and Nickel Catalysis. Journal of the American Chemical Society, 133(49), 19886–19889.
- Stephenson, C. R. J., et al. (2011). Visible Light Photoredox Catalysis: A Mild and Efficient Method for the α-Arylation of Ethers. Organic Letters, 13(19), 5204–5207.
- Knowles, R. R., et al. (2012). A General Approach to the Synthesis of Benzylic Ethers via the Photoredox-Catalyzed α-Arylation of Alcohols. Journal of the American Chemical Society, 134(3), 1736–1739.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis.
- Hartwig, J. F., et al. (2013). Selective C−H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
- Ritter, T., et al. (2011). Deoxyfluorination of Phenols.
- Chichibabin, A. E. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (Vol. 63, pp. 1-260). John Wiley & Sons, Inc.
- Hartwig, J. F. (2008). Regioselectivity of the Mizoroki−Heck Reaction. Chemical Reviews, 108(8), 3172–3196.
- Chiba, S., et al. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH–Iodide Composite. Asian Journal of Organic Chemistry, 8(4), 564-567.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Aminopyrimidine-Based Kinase Inhibitors: Efficacy and Mechanistic Insights
In the landscape of modern drug discovery, protein kinases have emerged as a critical class of therapeutic targets, particularly in oncology.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cellular proliferation and survival. Among the myriad of small molecule inhibitors developed, the 2-aminopyrimidine scaffold has proven to be a versatile and effective core structure. This guide provides a comparative study of the efficacy of 2-aminopyrimidine-based inhibitors, with a focus on their activity against Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), two key targets in cancer therapy. We will delve into their performance against alternative inhibitor classes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Central Role of Kinase Inhibition in Cancer Therapy
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity. In cancer, mutations or overexpression of kinases can lead to constitutively active signaling pathways, promoting uncontrolled cell growth. Therefore, inhibitors that block the ATP-binding site of these kinases are a cornerstone of targeted cancer therapy.
Aurora Kinases: Guardians of Mitosis
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in regulating mitosis.[1][2] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[1][2] Overexpression of Aurora kinases is common in various cancers and is associated with genomic instability.[2]
FLT3: A Driver in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[3][4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive kinase activity and a poor prognosis.[3][5]
Comparative Efficacy of Kinase Inhibitors
The development of kinase inhibitors has yielded a diverse array of chemical scaffolds. Here, we compare the efficacy of 2-aminopyrimidine-based inhibitors against other classes of compounds targeting Aurora and FLT3 kinases.
2-Aminopyrimidine-Based Inhibitors: A Privileged Scaffold
The 2-aminopyrimidine core is a well-established "hinge-binding" motif that forms key hydrogen bonds with the kinase ATP-binding site. This interaction provides a strong foundation for developing potent and selective inhibitors.
Dual Aurora/FLT3 Inhibition:
A significant advantage of the 2-aminopyrimidine scaffold is the potential for developing dual inhibitors. For instance, some 2-aminopyrimidine derivatives have shown potent inhibitory activity against both Aurora kinases and FLT3. This dual-targeting approach can be particularly effective in diseases like AML, where both pathways may be relevant. For example, the dual FLT3/Aurora kinase inhibitor CCT137690 has demonstrated efficacy against AML cells with secondary FLT3 mutations that confer resistance to other FLT3 inhibitors.[1]
Alternative Inhibitor Scaffolds
A variety of other chemical scaffolds have been successfully developed as kinase inhibitors, providing valuable benchmarks for comparison.
Aurora Kinase Inhibitors:
-
Quinazoline Derivatives: ZM447439 is a well-characterized ATP-competitive inhibitor of both Aurora A and Aurora B.[6]
-
Aminopyrazole Quinazoline Derivatives: VX-680 (Tozasertib) is a pan-Aurora kinase inhibitor that binds to the ATP-binding site.[6]
-
Bisanilinopyrimidines: A class of highly selective Aurora A inhibitors has been developed from this scaffold.[7]
FLT3 Inhibitors:
-
Type I Inhibitors: These bind to the active conformation of the kinase. Examples include Midostaurin, a multi-kinase inhibitor, and Gilteritinib, a more selective FLT3/AXL inhibitor.[8][9]
-
Type II Inhibitors: These bind to the inactive conformation of the kinase. Examples include Sorafenib, another multi-kinase inhibitor, and Quizartinib, a potent and selective second-generation FLT3 inhibitor.[10][11]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative 2-aminopyrimidine-based and alternative inhibitors against Aurora and FLT3 kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Comparative Efficacy of Aurora Kinase Inhibitors
| Inhibitor | Scaffold Class | Target | IC50 (nM) | Reference |
| Representative 2-Aminopyrimidine | 2-Aminopyrimidine | Aurora A | 8 | [12] |
| ZM447439 | Quinazoline | Aurora A | 110 | [6] |
| ZM447439 | Quinazoline | Aurora B | 130 | [6] |
| GSK1070916 | Not specified | Aurora B/C | Potent inhibition | [13] |
| Representative Bisanilinopyrimidine | Bisanilinopyrimidine | Aurora A | Selective inhibition | [7] |
Table 2: Comparative Efficacy of FLT3 Kinase Inhibitors
| Inhibitor | Scaffold Class | Target | IC50 (nM) | Reference |
| Compound 11r | 4-piperazinyl-2-aminopyrimidine | FLT3 | 0.51 | [14] |
| Gilteritinib | Not specified (Type I) | FLT3 | Potent inhibition | [8][9] |
| Quizartinib | Not specified (Type II) | FLT3 | Potent inhibition | [10][11] |
| Crenolanib | Not specified (Type I) | FLT3-ITD & TKD | Potent inhibition | [8] |
Experimental Protocols for Efficacy Determination
The trustworthiness of efficacy data hinges on robust and well-validated experimental protocols. The following section details a standard in vitro kinase assay methodology.
In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[15][16][17][18]
Principle of the Assay:
The causality behind this experimental choice lies in its direct and sensitive measurement of enzymatic activity. By quantifying ADP production, we obtain a direct readout of the kinase's catalytic function. The use of a luciferase-based detection system provides high sensitivity and a broad dynamic range, allowing for accurate determination of inhibitor potency.
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest (e.g., recombinant Aurora A or FLT3), the specific peptide substrate, and the kinase assay buffer in a 384-well plate.[16][17]
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well.[17][19] The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[15]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[17]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[16][18] This step is crucial to ensure that the subsequent luminescence signal is directly proportional to the amount of ADP generated.
-
Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and then generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[16][18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validating System:
This protocol incorporates a self-validating system. The inclusion of positive (no inhibitor) and negative (no enzyme or no ATP) controls in each experiment is essential to validate the assay performance. Furthermore, the use of a known reference inhibitor (e.g., staurosporine) can be used to confirm the sensitivity and reproducibility of the assay.[16]
Signaling Pathway Visualization
To provide a clearer understanding of the biological context in which these inhibitors function, the following diagrams illustrate the Aurora kinase and FLT3 signaling pathways.
Aurora Kinase Signaling Pathway
Caption: Constitutively Active FLT3 Signaling in AML.
Conclusion
The 2-aminopyrimidine scaffold represents a highly effective and versatile platform for the development of potent kinase inhibitors. As demonstrated, these compounds exhibit comparable or, in some cases, superior efficacy to alternative inhibitor classes targeting key oncogenic kinases such as Aurora and FLT3. The potential for developing dual inhibitors from this scaffold offers a promising strategy to overcome drug resistance. The rigorous and transparent reporting of experimental methodologies, as outlined in this guide, is paramount to ensuring the reliability and reproducibility of efficacy data, thereby fostering trust and accelerating the translation of these promising compounds into clinical applications.
References
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. MDPI. [Link]
-
A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. ACS Publications. [Link]
-
Second-generation FLT3 inhibitors in the treatment of FLT3-ITD AML. YouTube. [Link]
-
The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. PubMed. [Link]
-
An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC - NIH. [Link]
-
AURORA A Kinase Enzyme System Datasheet. SignalChem. [Link]
-
FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. Blood Cancer Journal. [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC - NIH. [Link]
-
FLT3 Inhibitors in AML: Tackling Therapy Resistance. KCAS Bio. [Link]
-
2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. PubMed. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML. VJHemOnc. [Link]
-
FLT3 Kinase Assay Kit. BPS Bioscience. [Link]
-
Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. PMC - NIH. [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers. [Link]
-
FLT3 Signaling pathways and their dysregulation in AML. ResearchGate. [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. [Link]
-
Aurora A kinase activation: Different means to different ends. Rockefeller University Press. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
-
Understanding FLT3 in AML: What It Means and How It's Treated. YouTube. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]
-
High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. PMC - PubMed Central. [Link]
-
Investigating the role of Aurora Kinases in RAS signaling. PMC - NIH. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers. [Link]
-
Should Clinicians Use FLT3 Inhibitor Maintenance in FLT3-ITD AML? MRD Helps Inform the Decision. YouTube. [Link]
-
Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed. [Link]
-
An Overview of the Mechanisms of HPV-Induced Cervical Cancer: The Role of Kinase Targets in Pathogenesis and Drug Resistance. MDPI. [Link]
-
Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. PMC - PubMed Central. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
Sources
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 9. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. promega.in [promega.in]
- 19. In vitro kinase assay [protocols.io]
A Comparative Guide to Validated Analytical Methods for the Quality Control of 2-Amino-5-fluoro-6-methylpyridine
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides a detailed comparison of validated analytical methods for the quality control of 2-Amino-5-fluoro-6-methylpyridine, a key building block in the synthesis of various pharmaceutical agents. The methodologies discussed herein are grounded in established analytical principles and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
The quality of a pharmaceutical intermediate like this compound directly impacts the purity, stability, and safety of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous analytical control is not merely a regulatory hurdle but a scientific necessity. This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared Spectroscopy (FTIR) for the comprehensive quality assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for determining the purity and assay of this compound.[2][3] A well-developed and validated HPLC method can effectively separate the main component from its related substances and degradation products.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to its broad applicability and efficiency in separating polar and non-polar compounds. The choice of a C18 column provides a non-polar stationary phase, which will interact with the analytes based on their hydrophobicity.[4] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of impurities with varying polarities.
Experimental Protocol: Proposed RP-HPLC Method
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A: Acetonitrile (50:50, v/v)
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]
Method Validation According to ICH Q2(R2) Guidelines
The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[5]
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration for assay; reporting level to 120% of the specification limit for impurities. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | % Recovery between 98.0% and 102.0% for the assay and for spiked impurity samples. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-assay precision): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (inter-assay precision): RSD ≤ 2.0% across different days, analysts, and equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6] | No significant change in system suitability parameters when method parameters (e.g., pH of mobile phase, column temperature, flow rate) are slightly varied. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Analysis.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition.[7] It is the method of choice for the determination of residual solvents, which are organic volatile chemicals used in the manufacturing process.
Rationale for Method Selection
The analysis of residual solvents is a critical quality control test for pharmaceutical intermediates and APIs. Headspace GC with a flame ionization detector (FID) is a highly sensitive and robust method for this purpose. This technique avoids the introduction of non-volatile matrix components into the GC system, thereby prolonging column life and improving reproducibility.
Experimental Protocol: Proposed Headspace GC Method
GC Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 260 °C
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
Transfer Line Temperature: 120 °C
-
Vial Pressurization Time: 0.5 minutes
-
Loop Fill Time: 0.5 minutes
-
Injection Time: 1.0 minute
Standard and Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO)
-
Standard Solution: Prepare a stock solution of relevant residual solvents (e.g., Toluene, Methanol, Acetone) in DMSO. Further dilute to achieve a final concentration at the control level specified in ICH Q3C guidelines.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and add 1.0 mL of DMSO.
Method Validation According to ICH Q2(R2) Guidelines
Table 2: GC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can separate and quantify the target residual solvents from each other and from any interfering peaks from the sample or diluent. | Baseline resolution between all solvent peaks. |
| Linearity | To establish a linear relationship between the concentration of each solvent and the instrument response. | Correlation coefficient (r²) ≥ 0.99 for each solvent. |
| Range | The concentration range over which the method is precise, accurate, and linear. | From the reporting limit to 120% of the specified limit for each solvent. |
| Accuracy | To determine the agreement between the measured and true values. | % Recovery between 80.0% and 120.0% for each solvent. |
| Precision | To assess the variability of the method. | Repeatability: RSD ≤ 15.0% for each solvent. Intermediate Precision: RSD ≤ 15.0% for each solvent. |
| LOD and LOQ | To determine the lowest concentration of each solvent that can be reliably detected and quantified. | LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | To evaluate the method's reliability under varied conditions. | System suitability parameters are met when headspace temperature, equilibration time, or carrier gas flow rate are slightly varied. |
Experimental Workflow: Headspace GC Analysis
Caption: Workflow for Headspace GC Residual Solvent Analysis.
Fourier-Transform Infrared Spectroscopy (FTIR) for Identification
FTIR spectroscopy is a rapid and reliable technique for the identification of chemical compounds based on their unique pattern of infrared absorption.[8] It serves as a fingerprinting method to confirm the identity of this compound.
Rationale for Method Selection
FTIR is a highly specific identification technique that provides structural information about the molecule. The presence of characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretching of the amino group, C-F stretching, and aromatic C-H and C=C vibrations) provides a high degree of confidence in the identity of the material.[8][9]
Experimental Protocol: Proposed FTIR Method
-
Technique: Attenuated Total Reflectance (ATR)
-
Instrument: FTIR Spectrometer with ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Compare the sample spectrum with the spectrum of a reference standard.
Method Validation
For an identification test, the key validation parameter is specificity . The FTIR spectrum of the sample must show a high degree of similarity to the spectrum of the reference standard. This is typically assessed by visual comparison or by using a correlation coefficient calculation provided by the instrument software. A correlation coefficient of ≥ 0.95 is generally considered acceptable. The method should also be shown to be able to differentiate the target compound from structurally similar compounds.
Experimental Workflow: FTIR Identification
Caption: Workflow for FTIR Identification.
Conclusion
The quality control of this compound is essential for ensuring the consistency and safety of downstream pharmaceutical products. This guide has provided a comparative overview of validated analytical methods for the comprehensive quality assessment of this important intermediate. The proposed HPLC, GC, and FTIR methods, when validated according to ICH guidelines, provide a robust framework for ensuring the identity, purity, and quality of this compound. The adoption of these or similar validated methods is a critical step in maintaining high standards in drug development and manufacturing.
References
-
MDPI. (n.d.). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Protheragen. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
SIELC. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (n.d.). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
-
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (2023, January 18). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]
-
NIH. (2019, July 29). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
NIH. (n.d.). Analytical Validation and Quality Control/Quality Assurance Practices for Improved Rigor and Reproducibility of Biochemical Assays in Orthopaedic Research. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Quality Control. Retrieved from [Link]
-
IISTE.org. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine | Al-Otaibi | Chemistry and Materials Research. Retrieved from [Link]
-
BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
-
NIH. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Spectroscopic Methods of Analysis. Retrieved from [Link]
-
Protheragen. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]
-
Hindawi. (n.d.). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Fluorine Effect: A Comparative Guide to the Basicity of 2-Amino-6-methylpyridine Derivatives
In the landscape of drug discovery and development, the acid-base properties of a molecule, quantified by its pKa, are a cornerstone of its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of how the introduction of a fluorine substituent at various positions on the 2-amino-6-methylpyridine scaffold impacts its basicity. By understanding these subtle yet profound electronic influences, researchers can more effectively design and optimize molecules with desired physicochemical properties for enhanced therapeutic efficacy.
Understanding the Basicity of 2-Amino-6-methylpyridine
The basicity of 2-amino-6-methylpyridine arises from the lone pair of electrons on the endocyclic pyridine nitrogen atom. The pKa of its conjugate acid is approximately 7.41.[1] This basicity is a composite of the electronic contributions from the amino and methyl substituents.
-
The Amino Group (-NH₂): Positioned at the 2-position, the amino group is a strong π-electron-donating group through resonance. This increases the electron density on the pyridine nitrogen, making it more available for protonation and thus increasing its basicity compared to unsubstituted pyridine (pKa ≈ 5.2). The pKa of 2-aminopyridine is approximately 6.86, demonstrating this effect.[2]
-
The Methyl Group (-CH₃): Located at the 6-position, the methyl group is a weak σ-electron-donating group through induction. This further enhances the electron density on the ring nitrogen, leading to the observed increase in pKa from 2-aminopyridine (6.86) to 2-amino-6-methylpyridine (7.41).
The Impact of Fluorine Substitution: An Inductive Powerhouse
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When incorporated into the pyridine ring, it significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid. The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the basic center.
Comparative Analysis of Fluorinated 2-Amino-6-methylpyridine Derivatives
| Compound | pKa (experimental) | pKa (estimated) | ΔpKa (from parent) |
| 2-Amino-6-methylpyridine | 7.41[1] | - | 0 |
| 2-Amino-3-fluoro-6-methylpyridine | Not available | ~4.5 | ~ -2.9 |
| 2-Amino-4-fluoro-6-methylpyridine | Not available | ~5.9 | ~ -1.5 |
| 2-Amino-5-fluoro-6-methylpyridine | Not available | ~6.5 | ~ -0.9 |
Disclaimer: Estimated pKa values are derived from the analysis of substituent effects on related pyridine and aniline systems and are intended for comparative purposes.
Positional Effects of the Fluorine Substituent:
The following diagram illustrates the interplay of inductive and resonance effects of the fluorine substituent at different positions on the pyridine ring.
Caption: Influence of Fluorine Position on the Basicity of 2-Amino-6-methylpyridine.
-
3-Fluoro Substitution (ortho to the amino group): A fluorine atom at the 3-position exerts the strongest inductive electron-withdrawing effect on the pyridine nitrogen due to its proximity. This leads to a significant decrease in basicity. Although fluorine can also exert a weak resonance-donating (+R) effect, the inductive effect is overwhelmingly dominant. We estimate a pKa reduction of approximately 2.9 units, resulting in an estimated pKa of around 4.5.
-
4-Fluoro Substitution (meta to the amino group): When fluorine is at the 4-position, its inductive effect is attenuated by the increased distance from the ring nitrogen. There is no direct resonance interaction between the fluorine at C4 and the ring nitrogen. Consequently, the reduction in basicity is less pronounced than in the 3-fluoro isomer. We estimate a pKa decrease of about 1.5 units, leading to an estimated pKa of approximately 5.9.
-
5-Fluoro Substitution (para to the amino group): With the fluorine atom at the 5-position, the inductive effect on the pyridine nitrogen is at its weakest due to the greater distance. The weak resonance-donating effect of fluorine can slightly counteract the inductive withdrawal. This results in the smallest decrease in basicity among the three isomers. We estimate a pKa reduction of roughly 0.9 units, for an estimated pKa of around 6.5.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate these predictions, the pKa of the fluorinated derivatives can be determined using potentiometric titration. This method involves the gradual addition of a standardized acid to the compound of interest and monitoring the resulting pH change.
Materials and Reagents:
-
Fluorinated 2-amino-6-methylpyridine derivative
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water (carbonate-free)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Workflow for Potentiometric Titration:
Caption: Experimental Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 0.1 mmol of the fluorinated 2-amino-6-methylpyridine derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Fill a burette with standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.1-0.2 mL) to the aminopyridine solution, allowing the pH to stabilize after each addition.
-
Data Collection: Record the pH of the solution after each increment of acid is added. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the inflection point of the resulting titration curve. The pKa is the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.
Conclusion
The introduction of a fluorine substituent to the 2-amino-6-methylpyridine scaffold provides a powerful tool for modulating the basicity of the molecule. The position of the fluorine atom dictates the extent of this modulation, with the effect being most pronounced when the fluorine is ortho to the amino group and least significant when it is in the para position. This predictable structure-property relationship, governed by the interplay of inductive and resonance effects, allows for the fine-tuning of a molecule's pKa. Such precise control is invaluable in the rational design of drug candidates, enabling the optimization of their absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately their therapeutic potential. The experimental determination of pKa through methods like potentiometric titration remains a critical step in verifying these theoretical considerations and guiding further molecular design.
References
-
PubChem. (n.d.). 2-Aminopyridine. Retrieved January 24, 2026, from [Link]
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved January 24, 2026, from [Link]
-
mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved January 24, 2026, from [Link]
- Albert A, et al. (1948). J Chem Soc, 2240-9.
Sources
A Comparative Guide to the Synthetic Routes of 2-Amino-5-fluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-fluoro-6-methylpyridine is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The strategic placement of the amino, fluoro, and methyl groups on the pyridine ring imparts unique electronic and steric properties, making it a desirable scaffold for molecular design. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will compare two distinct synthetic strategies:
-
Route A: Late-Stage Amination. This approach involves the initial construction of the 5-fluoro-6-methylpyridine core, followed by the introduction of the amino group at the C2 position in a late-stage functionalization step.
-
Route B: Late-Stage Fluorination. In contrast, this route commences with a readily available 2-amino-6-methylpyridine scaffold, with the fluorine atom being introduced at the C5 position in the final stages of the synthesis.
Each route will be evaluated based on the availability of starting materials, reaction conditions, overall yield, and scalability considerations.
Route A: Late-Stage Amination via Buchwald-Hartwig Cross-Coupling
This synthetic pathway prioritizes the early installation of the fluorine and methyl groups, culminating in a palladium-catalyzed amination reaction. A key intermediate in this route is 2-bromo-5-fluoro-6-picoline.
Synthesis of 2-bromo-5-fluoro-6-picoline
The synthesis of the pivotal intermediate, 2-bromo-5-fluoro-6-picoline, has been reported through a multi-step sequence starting from 2-hydroxyl-5-nitro-6-picoline[1]. The process involves bromination, reduction of the nitro group, and a subsequent Balz-Schiemann reaction to introduce the fluorine atom. The overall yield for this three-step process is reported to be approximately 72.5%[1].
Step 4: Buchwald-Hartwig Amination
With the 2-bromo-5-fluoro-6-picoline in hand, the final step is the introduction of the amino group. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is well-suited for the amination of heteroaryl halides[2][3]. While a specific protocol for the amination of 2-bromo-5-fluoro-6-picoline is not extensively documented, a general procedure can be adapted from the literature for the amination of 2-bromopyridines.
Materials:
-
2-bromo-5-fluoro-6-picoline
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate, or ammonia gas)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoro-6-picoline (1.0 equiv), benzophenone imine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Add anhydrous toluene to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting imine can be hydrolyzed with an acid (e.g., HCl) to yield the desired this compound.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { A[2-Hydroxyl-5-nitro-6-picoline] -->|1. Bromination| B(2-Bromo-6-methyl-5-nitropyridine); B -->|2. Reduction| C(2-Bromo-5-amino-6-picoline); C -->|3. Diazotization/Fluorination| D(2-Bromo-5-fluoro-6-picoline); D -->|4. Buchwald-Hartwig Amination| E(this compound);
}
Synthetic pathway for Route A.
Route B: Late-Stage Fluorination via a Sandmeyer-type Reaction
This alternative strategy begins with the commercially available and relatively inexpensive 2-amino-6-methylpyridine. The synthesis introduces the fluorine atom in the final steps, following the installation of a nitro group which is then converted to the target amine.
Step 1: Nitration of 2-Amino-6-methylpyridine
The first step involves the regioselective nitration of 2-amino-6-methylpyridine at the C5 position. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Materials:
-
2-amino-6-methylpyridine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
Cool concentrated sulfuric acid (10 mL) to 0-1 °C in an ice bath.
-
Slowly add 2-amino-6-methylpyridine (20 g) to the cooled sulfuric acid, maintaining the temperature at 0 °C.
-
Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid (110 mL) to the reaction mixture, keeping the temperature at -1 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Warm the reaction mixture to 50 °C and stir for 11 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-6-methyl-5-nitropyridine. A yield of 75% has been reported for this step[4].
Step 2: Reduction of the Nitro Group
The nitro group of 2-amino-6-methyl-5-nitropyridine is then reduced to an amino group to yield 2,5-diamino-6-methylpyridine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.
Materials:
-
2-amino-6-methyl-5-nitropyridine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve 2-amino-6-methyl-5-nitropyridine in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2,5-diamino-6-methylpyridine.
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)
The final step in this route is the conversion of the newly formed amino group at the C5 position into a fluorine atom via the Balz-Schiemann reaction. This involves diazotization of the amine with a nitrite source in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt[5].
Materials:
-
2,5-diamino-6-methylpyridine
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve 2,5-diamino-6-methylpyridine in an aqueous solution of fluoroboric acid at low temperature (typically 0-5 °C).
-
Slowly add an aqueous solution of sodium nitrite to the reaction mixture, maintaining the low temperature.
-
Stir the mixture for a period to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolate the diazonium salt by filtration and wash it with cold ether.
-
Carefully dry the diazonium salt.
-
Suspend the dry diazonium salt in an anhydrous, high-boiling point solvent such as toluene.
-
Heat the suspension to induce thermal decomposition, which is typically accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture and wash it with an aqueous base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
dot graph TD { F[2-Amino-6-methylpyridine] -->|1. Nitration| G(2-Amino-6-methyl-5-nitropyridine); G -->|2. Reduction| H(2,5-Diamino-6-methylpyridine); H -->|3. Balz-Schiemann Reaction| I(this compound);
}
Synthetic pathway for Route B.
Comparative Analysis
| Feature | Route A: Late-Stage Amination | Route B: Late-Stage Fluorination |
| Starting Material | 2-Hydroxyl-5-nitro-6-picoline | 2-Amino-6-methylpyridine |
| Number of Steps | 4 | 3 |
| Key Transformations | Bromination, Reduction, Balz-Schiemann, Buchwald-Hartwig Amination | Nitration, Reduction, Balz-Schiemann Reaction |
| Overall Yield | Moderate (estimated) | Moderate (estimated) |
| Scalability | Potentially limited by the multi-step synthesis of the starting material and the cost of the palladium catalyst. | The use of readily available starting material is advantageous. The Balz-Schiemann reaction can be challenging to scale up due to the handling of diazonium salts. |
| Safety Considerations | Use of palladium catalysts and phosphine ligands requires careful handling. | Nitration involves strongly acidic and oxidizing conditions. The isolation and handling of diazonium salts in the Balz-Schiemann reaction pose a potential explosion hazard and require strict safety protocols. |
Senior Application Scientist's Recommendation
Both Route A and Route B present viable strategies for the synthesis of this compound, each with its own set of advantages and challenges.
Route A is an elegant approach that leverages the power of modern cross-coupling chemistry. The final Buchwald-Hartwig amination step is generally high-yielding and tolerant of a wide range of functional groups. However, the multi-step synthesis of the 2-bromo-5-fluoro-6-picoline intermediate may be a drawback for large-scale production due to the number of steps and the use of a Balz-Schiemann reaction. This route is likely to be favored for medicinal chemistry applications where small quantities of diverse analogs are required, and the cost of the palladium catalyst is less of a concern.
Route B benefits from a more readily available and less expensive starting material, 2-amino-6-methylpyridine. The three-step sequence is more convergent. However, this route involves a nitration step under harsh acidic conditions and culminates in a Balz-Schiemann reaction. The diazotization and subsequent thermal decomposition of the diazonium salt can be hazardous and may require specialized equipment and careful optimization for safe and reproducible execution on a larger scale. This route may be more suitable for process chemistry development where the cost of starting materials is a primary driver and the necessary safety infrastructure is in place to handle the potentially hazardous steps.
Ultimately, the choice between these two routes will depend on the specific needs of the researcher or organization. For rapid access to the target compound on a small scale for initial biological screening, Route A may be the more practical choice. For cost-effective, large-scale synthesis, Route B , despite its challenges, may be the more economically viable option, provided that the safety and scalability of the Balz-Schiemann reaction are thoroughly addressed.
References
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google P
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]
-
nucleophilic substitution - halogenoalkanes and ammonia - Chemguide. [Link]
- CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google P
- US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google P
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. [Link]
-
nucleophilic aromatic substitutions - YouTube. [Link]
-
Amination of 2-Bromo-6-Methylaminopyridine - Georgia Southern Commons. [Link]
-
Photoswitchable hydrazones with pyridine-based rotors and halogen substituents - PMC. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. [Link]
-
What is Balz-Schiemann reaction? - Quora. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Nucleophilic substitution reactions with ammonia - YouTube. [Link]
-
Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]
-
"Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. [Link]
-
Balz Schiemann Reaction Mechanism - BYJU'S. [Link]
-
(PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - ResearchGate. [Link]
-
(PDF) 2-Bromo-5-methylpyridine - ResearchGate. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link]
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-6-methyl-5-nitropyridine | 22280-62-2 [chemicalbook.com]
- 5. byjus.com [byjus.com]
A Comparative Guide to the In Vitro and In Vivo Stability of 2-Amino-5-fluoro-6-methylpyridine Containing Compounds
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
The 2-amino-5-fluoro-6-methylpyridine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. Its unique electronic properties, conferred by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom, often lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the strategic placement of the methyl group can provide a valuable vector for further chemical modification while influencing the molecule's metabolic fate. However, the very features that make this scaffold attractive from a pharmacodynamic perspective can also introduce metabolic liabilities. Understanding the in vitro and in vivo stability of compounds incorporating this moiety is therefore paramount for any drug discovery program. This guide provides a comprehensive comparison of the stability of this compound-containing compounds, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
In Vitro Stability: A First Look at Metabolic Vulnerabilities
The initial assessment of a compound's stability is typically performed using in vitro systems that model key aspects of physiological metabolism. For the this compound scaffold, the primary concerns are oxidative metabolism by hepatic enzymes and hydrolysis by plasma esterases.
Microsomal Stability: The Crucible of Hepatic Metabolism
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. The stability of a compound in the presence of liver microsomes is a critical indicator of its likely hepatic clearance in vivo.
Key Metabolic Pathways for the this compound Scaffold:
Based on studies of structurally related fluorinated aminopyridines, the primary metabolic pathways for the this compound scaffold are predicted to be:
-
Oxidation of the Pyridine Ring: The pyridine ring is susceptible to oxidation, potentially at the carbon atoms or the nitrogen atom to form an N-oxide. For the closely related 3-fluoro-4-aminopyridine, oxidation at the 5-position and N-oxidation have been identified as key metabolic transformations, with a significant role played by the CYP2E1 isozyme.
-
Oxidation of the Methyl Group: The 6-methyl group is a potential site for benzylic oxidation to form a hydroxymethyl derivative, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Metabolism of the Amino Group: The 2-amino group can undergo N-acetylation or other conjugation reactions.
The presence of the fluorine atom is generally expected to increase metabolic stability by blocking a potential site of metabolism and altering the electronic properties of the ring. However, the specific substitution pattern of the this compound moiety presents a unique combination of activating and deactivating effects that necessitates empirical evaluation.
Comparative Microsomal Stability Data:
While specific data for a large set of compounds containing the this compound core is not extensively published in a single source, we can draw comparisons from related structures found in drug discovery literature. The following table summarizes typical stability data for compounds with similar heterocyclic cores.
| Compound Scaffold | Key Structural Features | Typical Half-Life (t½) in Human Liver Microsomes (HLM) | Primary Metabolites (if known) | Reference Compound (Example) |
| This compound | Fluorinated aminopyridine | Moderately Stable to Stable | Hydroxylation, N-oxidation | (Hypothetical Kinase Inhibitor A) |
| 2-Aminopyridine | Unsubstituted aminopyridine | Low to Moderate Stability | Ring hydroxylation, N-oxidation | Piroxicam |
| Imidazo[4,5-b]pyridine | Fused heterocyclic system | Variable, often improved stability | Dependent on substitution | (FLT3/Aurora Kinase Inhibitor)[1] |
| 5-Azaquinazoline | Nitrogen-rich heterocycle | Prone to Aldehyde Oxidase (AO) metabolism | AO-mediated oxidation | (IRAK4 Inhibitor) |
Note: The data for the this compound scaffold is a predictive assessment based on related structures. Actual values will be compound-specific.
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
This protocol provides a robust method for determining the metabolic stability of a test compound.
1. Rationale and Causality:
This assay quantifies the disappearance of a parent compound over time when incubated with human liver microsomes and a necessary cofactor, NADPH. The rate of disappearance provides an in vitro intrinsic clearance value (CLint), which can be used to predict in vivo hepatic clearance. A control incubation without NADPH is crucial to distinguish between enzymatic and non-enzymatic degradation.
2. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like imipramine)
-
96-well incubation plates and collection plates
3. Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
On ice, prepare a master mix of phosphate buffer and liver microsomes (final concentration typically 0.5 mg/mL).
-
Prepare a separate master mix for the control group without NADPH.
-
Add the test compound and positive controls to the wells of the incubation plate to achieve a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-warm the incubation plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells. Add buffer to the control wells.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. This immediately stops the reaction and precipitates the proteins.
-
-
Sample Processing:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
Plasma Stability: Assessing Hydrolytic Degradation
In addition to hepatic metabolism, compounds can be degraded by enzymes present in blood plasma, primarily esterases and amidases. This is particularly relevant for prodrugs designed to be activated in the plasma, but can be a liability for other compounds.
Structural Considerations for the this compound Scaffold:
The core this compound scaffold is generally not susceptible to direct plasma hydrolysis. However, if the compound contains ester or amide functionalities in its side chains, plasma stability will be a critical parameter to evaluate.
Experimental Protocol: In Vitro Plasma Stability Assay
1. Rationale and Causality:
This assay evaluates the stability of a test compound in plasma from different species (e.g., human, rat, mouse) to identify potential hydrolytic degradation and inter-species differences.
2. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Frozen Plasma (Human, Rat, Mouse) from at least three donors, pooled.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
Positive control (e.g., a compound known to be hydrolyzed in plasma)
-
96-well incubation and collection plates
3. Step-by-Step Methodology:
-
Preparation:
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a working solution of the test compound and positive control in PBS.
-
-
Incubation:
-
Add the plasma to the wells of the incubation plate.
-
Add the test compound working solution to the plasma to a final concentration of 1 µM.
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a collection plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay.
-
4. Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Report the data as percent remaining over time. If significant degradation is observed, a half-life can be calculated as in the microsomal stability assay.
In Vivo Stability and Pharmacokinetics: The Whole Picture
While in vitro assays provide valuable predictive data, the ultimate test of a compound's stability is in a living organism. In vivo studies provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).
Key Pharmacokinetic Parameters:
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
For compounds containing the this compound scaffold, a key goal is often to achieve a balance of sufficient stability to allow for effective therapeutic concentrations to be reached and maintained, while still allowing for eventual clearance from the body to avoid toxicity. A recent example of a drug candidate containing a related 6-fluoro-N-methylpyridine-2-carboxamide moiety, AZD9574, was optimized for CNS penetration and demonstrated favorable pharmacokinetic properties, highlighting the potential of this class of compounds.
In Vivo Metabolite Identification:
Identifying the metabolites formed in vivo is crucial for understanding the complete disposition of a drug and for assessing the potential for active or toxic metabolites. This is typically achieved by analyzing plasma, urine, and feces from dosed animals using high-resolution mass spectrometry. For fluorinated compounds, 19F NMR can be a powerful tool for detecting and quantifying fluorinated metabolites.
Visualizing Metabolic Pathways and Experimental Workflows
To aid in the conceptualization of the stability assessment process, the following diagrams have been generated.
Caption: Predicted Phase I and Phase II metabolic pathways for this compound containing compounds.
Caption: Integrated workflow for assessing the stability of drug candidates.
Conclusion: A Scaffold of Promise with Predictable Liabilities
The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its inherent properties can be leveraged to design potent and selective therapeutics. However, a thorough understanding of its metabolic stability is not just advantageous, but essential for successful drug development. The in vitro and in vivo assays detailed in this guide provide a clear and logical framework for assessing the stability of compounds containing this important scaffold. By proactively identifying metabolic "soft spots" and understanding the pharmacokinetic behavior of these molecules, researchers can make more informed decisions, leading to the development of safer and more effective medicines. The strategic incorporation of fluorine and the aminopyridine core, when guided by robust ADME data, can pave the way for the next generation of targeted therapies.
References
-
Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
- Zhang, H., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
- Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of hepatic blood flow. Drug Metabolism and Disposition, 27(11), 1350-1359.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411.
- Singh, S. S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 165-182.
- Brandon, E. F. A., et al. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and Applied Pharmacology, 189(3), 233-246.
- Di, L., et al. (2003).
- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: state of the art and future prospects. Basic & Clinical Pharmacology & Toxicology, 101(5), 292-299.
- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.
- Ito, K., & Houston, J. B. (2005). Prediction of human drug clearance from in vitro and preclinical data using physiologically based pharmacokinetic models. Pharmaceutical Research, 22(1), 103-112.
- Venkatakrishnan, K., et al. (2001). Drug metabolism and drug interactions: application and clinical value of in vitro models. Current Drug Metabolism, 2(4), 423-459.
-
Degorce, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 28(24), 115815. [Link]
-
Williamson, B., et al. (2014). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 57(13), 5560-5572. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-fluoro-6-methylpyridine in Drug Synthesis
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive performance benchmark of the intermediate 2-Amino-5-fluoro-6-methylpyridine against its non-fluorinated analog, 2-Amino-6-methylpyridine. We will delve into a data-driven comparison of their reactivity in synthetically crucial cross-coupling reactions, explore the profound impact of the fluoro-group on key drug-like properties, and provide detailed, validated experimental protocols to guide researchers in their synthetic endeavors. This analysis aims to equip drug development professionals with the critical insights needed to make informed decisions when selecting pyridine-based intermediates for next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Pyridinamines
Pyridinamine scaffolds are ubiquitous in pharmaceuticals, forming the core of numerous blockbuster drugs. Their value lies in their ability to act as versatile building blocks, enabling the construction of complex molecular architectures. The introduction of a fluorine atom, as seen in this compound, is not a trivial substitution. It is a strategic decision rooted in the unique physicochemical properties of fluorine.[1][2]
The presence of fluorine can profoundly influence a molecule in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[1]
-
Receptor Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its basicity. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity.
This guide will use the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, as the primary platform for comparing the performance of this compound and its non-fluorinated counterpart.
Comparative Landscape: Head-to-Head Performance in Suzuki-Miyaura Coupling
To provide a tangible benchmark, we will compare the performance of a halogenated version of our target molecule, 3-bromo-2-amino-5-fluoro-6-methylpyridine, with a closely related non-fluorinated analog, 5-bromo-2-methylpyridin-3-amine, in a Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used transformation in drug discovery for the synthesis of biaryl compounds.[3][4]
Performance Metrics: A Data-Driven Analysis
The following table summarizes typical yields for the Suzuki-Miyaura coupling of these intermediates with various arylboronic acids, based on data from analogous systems.
| Intermediate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 5-bromo-2-methylpyridin-3-amine (Non-Fluorinated Analog) | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [5] |
| 5-bromo-2-methylpyridin-3-amine (Non-Fluorinated Analog) | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 82 | [5] |
| 5-bromo-2-methylpyridin-3-amine (Non-Fluorinated Analog) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 88 | [5] |
| 2-pyridylboronate (Fluorinated Analog) | 4-Bromoanisole | Pd₂(dba)₃ / Tri-tert-butylphosphine | Dioxane | 74 | [6] |
| 2-pyridylboronate (Fluorinated Analog) | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Tri-tert-butylphosphine | Dioxane | 82 | [6] |
Analysis of Performance:
-
Yield & Efficiency: The non-fluorinated aminopyridine generally exhibits high yields in Suzuki-Miyaura couplings with a standard Pd(PPh₃)₄ catalyst system.[5] The fluorinated pyridines also demonstrate good to excellent yields, though the optimal catalyst system may differ. The electron-withdrawing nature of the fluorine atom can influence the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Purity & Impurity Profile: Side reactions in Suzuki couplings can include homocoupling of the boronic acid and dehalogenation of the starting material. The choice of catalyst, base, and solvent is critical to minimize these impurities.
-
Process Safety & Scalability: Palladium-catalyzed cross-coupling reactions are generally scalable. However, the use of phosphine ligands requires careful handling to prevent oxidation. From a safety perspective, fluorinating agents used in the synthesis of the intermediate, such as pyridine hydrofluoride, are often safer to handle than anhydrous hydrogen fluoride.[4]
-
Cost-Effectiveness Analysis: Fluorinated intermediates are typically more expensive than their non-fluorinated counterparts due to the additional synthetic steps required for fluorination. For instance, 2-Amino-5-fluoropyridine can be priced significantly higher than 2-Amino-6-methylpyridine.[8] This cost must be weighed against the potential improvements in the final drug's performance.
The "Fluorine Effect": A Deeper Dive
The decision to use a fluorinated intermediate extends beyond reaction yields. The "fluorine effect" has profound implications for the entire drug discovery and development pipeline.
Impact on Drug Metabolism and Pharmacokinetics (DMPK)
As mentioned, the C-F bond's strength is a key asset in preventing metabolic degradation. By strategically placing a fluorine atom at a metabolically labile position, chemists can significantly extend a drug's in vivo half-life. This often translates to lower required doses and improved patient compliance.
Influence on Acidity/Basicity (pKa)
The introduction of an electron-withdrawing fluorine atom onto the pyridine ring reduces the basicity of the ring nitrogen.
-
2-Aminopyridine: pKa ≈ 6.86
-
4-Aminopyridine: pKa ≈ 9.17
-
3-Aminopyridine: pKa ≈ 6.0[7]
This modulation of pKa can be critical for:
-
Solubility: Affecting the aqueous solubility of the drug at different physiological pH values.
-
Target Engagement: Altering the ionization state of the molecule, which can impact its ability to bind to the target protein.
-
Off-Target Effects: Reducing interactions with unintended targets, such as the hERG channel, which is sensitive to basic compounds.
The following diagram illustrates the influence of substituents on the electronic properties of the pyridine ring.
Caption: Influence of substituents on pyridine basicity.
Experimental Protocols
The following protocols provide a framework for conducting a comparative Suzuki-Miyaura coupling. These are self-validating systems, with clear steps for reaction monitoring and product analysis.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (Non-Fluorinated Analog)
This protocol is adapted from a similar reported procedure.[4]
Materials:
-
5-Bromo-2-methylpyridin-3-amine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-methylpyridin-3-amine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 eq.) to the flask. Then, add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound
Materials:
-
Halogenated this compound (e.g., 3-bromo derivative)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri-tert-butylphosphine or a suitable Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated this compound (1.0 eq.), arylboronic acid (1.5 eq.), and sodium tert-butoxide (2.0 eq.) in a Schlenk flask.
-
Catalyst and Solvent Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq.) and the phosphine ligand (0.08 eq.) in anhydrous toluene. Add this catalyst solution to the reaction flask.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
-
Analysis: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-fluoro-6-methylpyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-5-fluoro-6-methylpyridine, a halogenated pyridine derivative. The procedures outlined below are synthesized from established safety data, regulatory standards, and field-proven best practices to ensure the protection of personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data from analogous compounds, it should be treated as a hazardous substance with the following potential effects:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin, eye, and respiratory irritation.[1][2]
These hazards necessitate strict adherence to safety protocols to minimize exposure during handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the compound is harmful upon dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that can cause serious eye irritation. |
| Skin and Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Always wash hands thoroughly after handling the chemical, even if gloves were worn. Contaminated clothing should be removed immediately and laundered before reuse.[1]
Waste Classification and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), waste pyridine and its derivatives are classified as hazardous waste. This classification mandates a specific set of procedures for its collection, storage, and disposal.
-
EPA Hazardous Waste Code: Pyridine and its derivatives are listed under the EPA hazardous waste code D038 .[3][4] Additionally, if used as a solvent, it may fall under the F005 listing for spent non-halogenated solvents.[5][6][7]
It is imperative that this compound waste is never disposed of down the drain or in regular trash. All waste, including empty containers and contaminated materials, must be collected and managed as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Container Material: The container should be made of a material compatible with pyridine derivatives. High-density polyethylene (HDPE) is generally suitable, though it is important to note that some chemicals can cause stress cracking or swelling over time.[8][9][10][11][12] For long-term storage, a glass container with a secure cap is a preferable option.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful/toxic, irritant).
Step 2: On-site Accumulation and Storage
-
Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Storage Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and acids.
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 3: Final Disposal
The recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Incineration: This compound should be sent to a facility capable of high-temperature incineration. The strong carbon-fluorine bond in fluorinated compounds requires high temperatures (potentially exceeding 1400°C) to ensure complete destruction and prevent the formation of persistent byproducts.[13][14][15]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Exposure Response
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Sigma-Aldrich. 2-Amino-5-fluoropyridine 97%.
- NILU. (2009, December 14).
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart.
- Solvent Wastes in the Labor
- Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes.
- Braskem. Polyethylene chemical resistance.
- U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS)
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Cipax. Chemical resistance of high and low density polyethylene.
- ECHEMI. 2-Amino-5-fluoropyridine SDS, 21717-96-4 Safety Data Sheets.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Pilot-Scale Fluoropolymer Incineration Study: Thermal Treatment of a Mixture of Fluoropolymers under Represent
- Taylor & Francis Online. (2007, April 6).
- Fisher Scientific. (2025, December 19).
- SpillTech.
- RIVM. (2014, May 30).
- Alfred University. EPA Hazardous Waste Codes.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-fluoropyridine | 21717-96-4.
- PRODUCTION, IMPORT, USE, AND DISPOSAL.
- LookChem. 2-Amino-5-fluoropyridine 21717-96-4 MSDS.
- ResearchGate. (2022, November 15). How to quench Pyridine?.
- Houston Polytank. Polyethylene-Chemical-Resistance-Chart.pdf.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. my.alfred.edu [my.alfred.edu]
- 8. cdf1.com [cdf1.com]
- 9. braskem.com.br [braskem.com.br]
- 10. cipax.com [cipax.com]
- 11. spilltech.com [spilltech.com]
- 12. houstonpolytank.com [houstonpolytank.com]
- 13. epa.gov [epa.gov]
- 14. fluoropolymers.eu [fluoropolymers.eu]
- 15. tandfonline.com [tandfonline.com]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 2-Amino-5-fluoro-6-methylpyridine
In the fast-paced world of drug discovery and chemical synthesis, our focus is often fixed on the target molecule. However, the journey to innovation is paved with compounds that demand our utmost respect and caution. One such compound is 2-Amino-5-fluoro-6-methylpyridine, a substituted pyridine derivative increasingly utilized as a key intermediate. While its utility is significant, the potential hazards associated with its handling necessitate a robust and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the rationale behind each recommendation to foster a deeply ingrained culture of safety within your laboratory.
The foundational principle of chemical safety is to minimize exposure. For this compound, this is paramount. Safety Data Sheets (SDS) classify this compound with several key hazards: it is toxic if swallowed or in contact with skin, causes skin irritation, and leads to serious eye irritation.[1][2] Some analogous compounds are also noted to be fatal in contact with skin and may cause respiratory irritation.[3][4] These classifications are not mere suggestions; they are data-driven warnings that dictate the non-negotiable layers of protection we must employ.
The 'Why' Behind the 'What': A Multi-layered Defense
Effective PPE is not a single item but a system of engineered controls and personal barriers working in concert. The selection of PPE should be a dynamic process, adapting to the specific task at hand. Let's dissect the essential components of this system.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, the environment in which you work must be optimized for safety.
-
Fume Hood: All manipulations of this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[4] This primary engineering control is critical for preventing the inhalation of any dust or aerosols, a key risk associated with this compound.[4]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]
-
Safety Stations: An operational safety shower and eyewash station must be readily accessible.[6] In the event of an accidental exposure, immediate irrigation is crucial to minimizing injury.
Personal Protective Equipment: Your Last Line of Defense
While engineering controls are designed to contain the hazard, PPE is your personal barrier against exposure.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles with side shields or a full-face shield.[7] | This compound is a serious eye irritant.[2][6] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield should be used in conjunction with goggles when there is a heightened risk of splashing, such as during transfers of larger quantities or quenching of reactions.[8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).[7] | The compound is toxic and irritating upon skin contact.[1][2] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Before use, visually inspect gloves for any signs of degradation or puncture.[8] Contaminated gloves should be disposed of as hazardous waste.[8] |
| Body Protection | A flame-resistant lab coat, fully fastened, with tight-fitting cuffs. | A lab coat protects your skin and personal clothing from accidental spills.[7] The cuffs should be snug to prevent chemicals from entering the sleeves. For larger scale operations, a chemically resistant apron or suit may be warranted. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8] | While a fume hood is the primary control, respiratory protection may be necessary in situations where engineering controls are not sufficient or during the cleanup of a significant spill.[8] The specific type of respirator and cartridge should be determined by a qualified safety professional based on the potential exposure levels.[8] |
Operational Blueprint: Step-by-Step Safe Handling Protocols
1. Weighing and Aliquoting the Solid Compound:
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, containers) is present and the analytical balance is properly tared.
-
Execution: Conduct all weighing operations within the fume hood. To minimize the generation of airborne dust, handle the solid gently and avoid rapid movements.
-
Post-Weighing: Immediately and securely cap the primary container. Clean any residual solid from the balance and surrounding area using a dampened cloth or a vacuum with a HEPA filter.
2. Solution Preparation:
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the vessel containing the this compound to prevent splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfer: When transferring the solution, use a funnel to minimize the risk of spills.
3. Reaction and Quenching:
-
Vessel Integrity: Ensure all glassware is free of cracks or defects.
-
Temperature Control: If the reaction is exothermic, have a cooling bath readily available.
-
Quenching: Add quenching reagents slowly and in a controlled manner to prevent a rapid, uncontrolled reaction.
Visualizing the Path to Safety
The following workflow provides a visual guide to the decision-making process for ensuring adequate protection when handling this compound.
Caption: A workflow for selecting appropriate PPE when handling this compound.
Disposal: The Final Act of Safety
Proper disposal is a critical and often overlooked aspect of chemical safety. All waste contaminated with this compound, including gloves, weigh boats, and excess reagents, must be disposed of in a designated hazardous waste container.[5] Never dispose of this chemical down the drain or in general waste. Follow your institution's specific guidelines for hazardous waste disposal.
By understanding the hazards and implementing these multi-layered safety protocols, you can confidently and safely work with this compound, ensuring that your pursuit of scientific advancement does not come at the cost of your health and well-being.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
- Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- TCI Chemicals. (2025, January 2). SAFETY DATA SHEET.
- Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- GOV.UK. (n.d.). Pyridine: incident management.
- BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet - Pyridine.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

